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3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid Documentation Hub

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  • Product: 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid
  • CAS: 1267499-14-8

Core Science & Biosynthesis

Foundational

Chemical structure analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid Foreword: A Senior Application Scientist's Perspective In the landscape of modern drug discovery, the qu...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery, the quinolone scaffold remains a cornerstone, particularly its fluorinated derivatives, which have demonstrated a broad spectrum of biological activities, including potent antimicrobial and anticancer properties.[1][2] The molecule at the center of this guide, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid, represents a fascinating intersection of this privileged core with a propanoic acid side chain, a modification that can significantly influence its pharmacokinetic and pharmacodynamic profile.

This document is crafted not as a mere recitation of analytical data but as a strategic guide for fellow researchers. It is born from the understanding that robust chemical analysis is the bedrock of reproducible and groundbreaking science. Herein, we will not only explore what techniques to use but why they are chosen, and how to interpret the resulting data within the context of this specific molecular architecture. Our approach will be predictive, leveraging established knowledge of analogous structures to illuminate the path for the comprehensive characterization of this target compound.

Strategic Synthesis: A Proposed Pathway

A logical and efficient synthesis is the first step in any rigorous structural analysis. Based on established methodologies for similar quinolone derivatives, a plausible synthetic route for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid can be envisioned.[3][4] The proposed pathway involves a nucleophilic substitution reaction, a common and reliable method for N-alkylation of the quinolone ring system.

Proposed Synthetic Workflow

The synthesis would likely commence with the commercially available 6-fluoro-4-hydroxyquinoline, which serves as the foundational building block.[5] This precursor would then be subjected to N-alkylation using a suitable three-carbon synthon, such as ethyl 3-bromopropanoate, followed by hydrolysis of the resulting ester to yield the desired carboxylic acid.

Synthetic_Pathway A 6-Fluoro-4-hydroxyquinoline B Intermediate Ester A->B Ethyl 3-bromopropanoate, K2CO3, DMF C 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid B->C LiOH, THF/H2O

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: N-Alkylation and Saponification

The following protocol is a predictive model based on standard procedures for similar reactions.

Step 1: N-Alkylation

  • To a solution of 6-fluoro-4-hydroxyquinoline (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the intermediate ester.

Step 2: Saponification

  • Dissolve the purified intermediate ester in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the ester is fully hydrolyzed.

  • Once complete, acidify the reaction mixture with 1M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid.

Spectroscopic Elucidation: A Multi-faceted Approach

The cornerstone of structural verification lies in the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive and unambiguous picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For our target compound, both ¹H and ¹³C NMR will be indispensable.

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The expected chemical shifts are predicted based on analogous structures.[6][7]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-27.8 - 8.0d~8.0
H-36.2 - 6.4d~8.0
H-57.9 - 8.1dd~9.0, 2.5
H-77.4 - 7.6m
H-87.6 - 7.8m
-CH₂- (adjacent to N)4.4 - 4.6t~7.0
-CH₂- (adjacent to COOH)2.8 - 3.0t~7.0
-COOH12.0 - 13.0br s

Causality Behind Predictions:

  • The downfield shifts of the aromatic protons are characteristic of the electron-withdrawing nature of the quinolone system.

  • The vinylic protons H-2 and H-3 will appear as doublets due to their coupling to each other.

  • The propanoic acid methylene protons will appear as triplets due to coupling with the adjacent methylene group.

  • The carboxylic acid proton is typically a broad singlet and may be exchanged with D₂O.

The carbon NMR spectrum will reveal the number of chemically distinct carbon atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)172 - 175
C-4 (Ketone)177 - 180
C-2145 - 148
C-3110 - 112
C-4a138 - 140
C-5125 - 127
C-6 (C-F)158 - 162 (d, J_CF ≈ 250 Hz)
C-7118 - 120 (d, J_CF ≈ 25 Hz)
C-8115 - 117 (d, J_CF ≈ 8 Hz)
C-8a122 - 124
-CH₂- (adjacent to N)45 - 48
-CH₂- (adjacent to COOH)33 - 36

Causality Behind Predictions:

  • The carbonyl carbons of the ketone and carboxylic acid are the most downfield.

  • The carbon bearing the fluorine atom (C-6) will show a large one-bond C-F coupling constant.

  • The adjacent carbons (C-5 and C-7) will exhibit smaller two- and three-bond C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule. For our target compound, High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the method of choice.

Protocol for HRMS (ESI):

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • The expected [M+H]⁺ ion in positive mode and [M-H]⁻ ion in negative mode should be observed.

Predicted Data:

  • Molecular Formula: C₁₂H₁₀FNO₃

  • Exact Mass: 235.0645

  • Expected [M+H]⁺: 236.0723

  • Expected [M-H]⁻: 234.0567

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional Group Predicted Wavenumber (cm⁻¹) Appearance
O-H (Carboxylic Acid)2500 - 3300Broad
C=O (Carboxylic Acid)1700 - 1725Strong, Sharp
C=O (Ketone)1640 - 1660Strong, Sharp
C=C (Aromatic)1500 - 1600Medium
C-F1000 - 1400Strong

Rationale: The IR spectrum is expected to be dominated by the strong carbonyl stretches of the carboxylic acid and the quinolone ketone, as well as the broad O-H stretch of the carboxylic acid.[8]

Crystallographic Analysis: The Solid-State Conformation

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Obtaining single crystals suitable for X-ray diffraction would be the ultimate confirmation of the structure.

Predicted Crystal Packing and Intermolecular Interactions

Based on the crystal structures of similar compounds, we can anticipate key intermolecular interactions.[9] The carboxylic acid moiety is likely to form hydrogen-bonded dimers. Additionally, π-π stacking interactions between the aromatic quinolone rings are expected to play a significant role in the crystal packing.

Analytical_Workflow Start Purified Compound NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MS Mass Spectrometry (HRMS-ESI) Start->MS IR Infrared Spectroscopy Start->IR Xray X-ray Crystallography NMR->Xray If single crystals available Structure_Confirmed Structure Confirmed NMR->Structure_Confirmed Strong evidence MS->Xray If single crystals available MS->Structure_Confirmed Strong evidence IR->Xray If single crystals available IR->Structure_Confirmed Strong evidence Xray->Structure_Confirmed

Caption: A comprehensive workflow for structural elucidation.

Protocol for Single Crystal Growth
  • Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, store the solution at 4°C.

  • Alternatively, use vapor diffusion by dissolving the compound in a volatile solvent and placing it in a sealed container with a less volatile anti-solvent.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the chemical structure analysis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. By leveraging a combination of synthesis, spectroscopic techniques, and crystallographic analysis, researchers can confidently elucidate and confirm the structure of this and related novel compounds. The presented protocols and predicted data serve as a robust starting point for any investigation into this promising class of molecules. The potential for these compounds in medicinal chemistry warrants such a thorough and methodical approach to their characterization.[10][11]

References

  • Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. PubMed. [Link]

  • Metal-Free Chemoselective Hydrogenation of Unsaturated Carbon-Carbon Bonds via Cathodic Reduction - Supporting Information. Wiley Online Library. [Link]

  • Exploring the Synthesis and Applications of Fluoroquinoline Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of 6‐Fluoro‐1,4‐dihydro‐4‐oxo‐quinoline‐3‐carboxylic Acid Derivatives as Potential Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. King Saud University. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. ACS Publications. [Link]

  • Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • 3-(6-Fluoro-2-methylquinazolin-4-yl)propanoic acid. PubChem. [Link]

  • Propanoic acid, TMS derivative. NIST WebBook. [Link]

  • The IR-spectrum of 3-(2-methyl-4-оxo-1,4-duhydroquinoline-3-yl) propanoic acid in a disk with potassium bromide (1:200). ResearchGate. [Link]

  • Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. University of Southampton ePrints. [Link]

  • New 3-(6-Bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic Acid Derivatives: Synthesis and Biological Activity Against Bacterial Pathogens. MDPI. [Link]

  • (5R,8R,11S)-d9-4-NeuroF[4R,7S]. LIPID MAPS Structure Database. [Link]

  • Crystal structure of 3-(3-oxo-2,3,4,4a,5,6-hexahydrobenzo[h]cinnolin-2-yl)propionic acid. ResearchGate. [Link]

  • Fluoroquinolonic acid. PubChem. [Link]

Sources

Exploratory

Physicochemical Properties of N-Substituted Fluoroquinolone Derivatives: A Technical Guide

Executive Summary As a Senior Application Scientist, I approach the physicochemical profiling of fluoroquinolones not merely as a routine data-gathering exercise, but as a predictive framework for in vivo behavior. Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I approach the physicochemical profiling of fluoroquinolones not merely as a routine data-gathering exercise, but as a predictive framework for in vivo behavior. Fluoroquinolones (FQs) are a cornerstone of antimicrobial therapy, but their clinical efficacy is fundamentally dictated by their physicochemical properties—specifically their acid-base equilibria, lipophilicity, and aqueous solubility.

Structural modifications, particularly substitutions at the N-4 position of the C-7 piperazine ring, drastically alter these parameters. This whitepaper provides an in-depth mechanistic analysis of how N-substitution influences the physicochemical landscape of fluoroquinolone derivatives, supported by field-proven, self-validating experimental protocols for accurate characterization.

The Structural Paradigm: N-Substitution at the C-7 Piperazine

The biological activity of a fluoroquinolone is anchored by the 1,4-dihydro-4-oxoquinoline scaffold. While the C-3 carboxyl group and the C-4 oxo group are non-negotiable for binding to DNA gyrase and Topoisomerase IV, the C-7 position is the primary site for pharmacokinetic tuning[1].

Introducing a piperazine ring at C-7 enhances activity against Gram-negative bacteria. However, the secondary amine of an unsubstituted piperazine (as seen in Norfloxacin or Ciprofloxacin) is highly basic. By introducing N-substituents (alkyl, aryl, or hybrid moieties) at the N-4 position of this piperazine ring, we can intentionally manipulate the molecule's electronic distribution and steric bulk. This substitution directly influences the compound's potency, bioavailability, and physicochemical properties[2].

Acid-Base Equilibria and Speciation Dynamics

Fluoroquinolones are amphoteric compounds that exist as four distinct chemical species in solution: cationic, anionic, zwitterionic, and neutral[1].

  • pKa1 (Acidic): Conferred by the C-3 carboxyl group (typically ~6.0).

  • pKa2 (Basic): Conferred by the C-7 piperazine nitrogen (typically ~8.5)[3].

The Causality of N-Substitution on pKa: When we alkylate or arylate the piperazine nitrogen, we alter pKa2. While alkyl groups are inductively electron-donating, N-alkylation (e.g., the methyl group in Pefloxacin) often results in a decrease in pKa2. Why? The causality lies in solvation thermodynamics. The steric bulk of the N-substituent impedes the optimal hydrogen-bonding network required by water molecules to solvate and stabilize the resulting conjugate acid. Consequently, the nitrogen becomes less basic.

This shift in pKa2 directly alters the Isoelectric Point (pI) . At the pI, the zwitterionic/neutral species predominates, representing the point of lowest aqueous solubility but highest membrane permeability. By tuning the N-substituent, formulation scientists can shift the pI away from physiological pH (7.4), thereby preventing dangerous drug precipitation in renal tubules.

Speciation N1 N-Substituted Fluoroquinolone (Amphoteric Scaffold) N2 Acidic Environment (pH < 6) Cationic Species Dominates N1->N2 Protonation (N-piperazine) N3 Physiological pH (pH 6-8) Zwitterionic/Neutral Species N1->N3 Isoelectric Point N4 Basic Environment (pH > 8) Anionic Species Dominates N1->N4 Deprotonation (COOH) N5 High Aqueous Solubility (Salt Formation) N2->N5 N6 High Lipophilicity (logD) Optimal Membrane Permeability N3->N6 N4->N5 N7 Target Binding & Efficacy (DNA Gyrase / Topo IV) N6->N7

pH-dependent speciation of N-substituted fluoroquinolones and its impact on permeability.

Lipophilicity and Aqueous Solubility: The ADME Tug-of-War

Solubility and ionization constants have a profound impact on the absorption, distribution, metabolization, and elimination (ADME) of these substances[4]. Fluoroquinolones exhibit a classic U-shaped pH-solubility profile.

Adding bulky N-aryl or long-chain N-alkyl groups increases the hydrophobic surface area, which elevates the partition coefficient (logP). Higher lipophilicity enhances passive diffusion across bacterial lipid bilayers and human intestinal epithelia. However, this comes at a cost: increased crystal lattice energy and reduced aqueous solubility. To counteract this, modern drug development often utilizes salt forms (e.g., hydrochlorides or mesylates) to force the molecule into its highly soluble cationic state during formulation[1].

Quantitative Physicochemical Profiling

The table below summarizes the impact of N-substitution on the physicochemical properties of benchmark fluoroquinolones. Notice how the N-methyl substitution in Pefloxacin depresses pKa2 and elevates logP compared to the unsubstituted Ciprofloxacin.

CompoundN-4 Piperazine SubstituentpKa1 (COOH)pKa2 (N-4)logP (Octanol/Water)Isoelectric Point (pI)
Ciprofloxacin None (H)6.098.620.287.35
Norfloxacin None (H)6.208.50-0.157.35
Pefloxacin Methyl (-CH3)5.907.600.806.75
Enoxacin None (H)6.308.60-0.307.45

(Note: Values are compiled from standard physicochemical reviews[3]. Minor variations may exist based on the ionic strength of the assay medium).

Self-Validating Experimental Methodologies

To ensure scientific integrity, the determination of these properties must be rigorous. Below are the field-proven protocols I mandate in my laboratory, complete with the causality behind each critical step.

Potentiometric Determination of pKa

Because highly lipophilic N-substituted derivatives often precipitate in pure water, a co-solvent system is required.

Step-by-Step Protocol:

  • Solvent Preparation: Prepare a series of methanol/water mixtures (e.g., 20%, 30%, 40% w/w methanol) containing 0.15 M KCl. Causality: The KCl acts as an ionic strength adjustor, ensuring that the activity coefficients remain constant throughout the titration, preventing non-linear Nernstian responses.

  • Analyte Dissolution: Dissolve 1-2 mg of the fluoroquinolone derivative in 10 mL of the solvent mixture.

  • Nitrogen Blanketing: Purge the titration vessel with high-purity Nitrogen gas for 5 minutes prior to and during the titration. Causality: Atmospheric CO₂ dissolves in water to form carbonic acid. If not excluded, it will consume the basic titrant, artificially lowering the calculated pKa2 of the piperazine nitrogen.

  • Titration: Titrate with standardized 0.1 M KOH using an automated potentiometric titrator.

  • Data Extrapolation: Calculate the apparent pKa (psKa) for each co-solvent ratio. Use the Yasuda-Shedlovsky extrapolation method to plot psKa against the reciprocal of the dielectric constant to determine the true aqueous pKa.

  • Self-Validation Check: Perform a Gran plot analysis on a blank solvent titration. The variance in the equivalence point must be < 0.05 pH units. If higher, CO₂ contamination or electrode fouling has occurred.

Shake-Flask HPLC Determination of logP/logD

The shake-flask method remains the gold standard for lipophilicity profiling.

Workflow S1 Aqueous & Octanol Phase Saturation S2 Analyte Introduction & Temp Control S1->S2 S3 Equilibrium Mixing (Shake-Flask) S2->S3 S4 Phase Separation (Centrifugation) S3->S4 S5 HPLC Quantification & Mass Balance S4->S5

Shake-flask methodology workflow for determining the partition coefficient (logP).

Step-by-Step Protocol:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and aqueous buffer (pH 7.4 for logD, or unbuffered water for logP) for 24 hours. Causality: Water and octanol are mutually soluble to a small degree. Failing to pre-saturate causes micro-volume shifts during the actual experiment, skewing the final concentration ratio.

  • Analyte Introduction: Dissolve the N-substituted derivative in the pre-saturated aqueous phase at a concentration well below its solubility limit to prevent aggregation.

  • Equilibration: Add the pre-saturated octanol phase. Shake the flask mechanically at exactly 25.0 ± 0.1 °C for 2 hours. Causality: Partitioning is a thermodynamically driven equilibrium; even a 1 °C fluctuation can alter the partition coefficient by 5-10%.

  • Phase Separation: Centrifuge the mixture at 4000 RPM for 15 minutes. Causality: Gravity separation alone leaves micro-emulsions of octanol in the aqueous phase, artificially inflating the measured aqueous concentration and depressing the calculated logP.

  • Quantification: Analyze both phases using Reversed-Phase HPLC with UV/Vis detection.

  • Self-Validation Check (Mass Balance): Calculate the total mass of the analyte recovered from both phases. Recovery must fall between 98-102%. A lower recovery indicates that the highly lipophilic N-substituted derivative has adsorbed onto the glassware, invalidating the partition ratio.

Conclusion

The rational design of N-substituted fluoroquinolone derivatives requires a meticulous balance of physicochemical properties. By understanding the causality behind how piperazine substitutions alter pKa, shift the isoelectric point, and drive lipophilicity, researchers can predict ADME outcomes with high fidelity. Employing rigorous, self-validating analytical methodologies ensures that these structural modifications translate successfully from the bench to clinical efficacy.

References

  • Title: Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects Source: Taylor & Francis Online URL: [Link]

  • Title: Synthesis and antimycobacterial evaluation of certain fluoroquinolone derivatives Source: ResearchGate URL: [Link]

  • Title: Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses Source: ACS Publications URL: [Link]

Sources

Foundational

The Ascendant Analogs: A Technical Guide to 6-Fluoro-4-Oxoquinoline-3-Propanoic Acids in Antibacterial Drug Discovery

Introduction: Beyond the Carboxylic Acid, A New Frontier in Quinolone Chemistry The quinolone family of antibiotics has long been a cornerstone in the global fight against bacterial infections. Their broad-spectrum effic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Carboxylic Acid, A New Frontier in Quinolone Chemistry

The quinolone family of antibiotics has long been a cornerstone in the global fight against bacterial infections. Their broad-spectrum efficacy, excellent bioavailability, and unique mechanism of action targeting bacterial DNA gyrase and topoisomerase IV have rendered them indispensable in clinical practice.[1][2][3] The archetypal structure, a 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold, has been the subject of extensive medicinal chemistry efforts, leading to the development of highly potent fluoroquinolone agents. The fluorine atom at the C-6 position is a critical enhancement, significantly improving both DNA gyrase binding and cell penetration.[4]

Historically, modifications to the C-3 carboxylic acid group were largely considered detrimental to antibacterial activity, as this moiety, in conjunction with the C-4 keto group, is crucial for binding to the DNA gyrase-DNA complex.[5] However, recent explorations into bioisosteric replacement and scaffold hopping have challenged this long-held belief. This technical guide delves into a promising, yet less explored, subclass: the 6-fluoro-4-oxoquinoline-3-propanoic acid analogs. By extending the acidic side chain, these analogs present a unique opportunity to probe the active site of bacterial topoisomerases, potentially leading to compounds with altered target affinity, improved pharmacokinetic profiles, and activity against resistant strains. This guide will provide an in-depth review of their synthesis, mechanism of action, and structure-activity relationships, supported by detailed experimental protocols for their evaluation.

Synthesis of 6-Fluoro-4-Oxoquinoline-3-Propanoic Acid Analogs: A Strategic Approach

The synthesis of 6-fluoro-4-oxoquinoline-3-propanoic acid analogs generally follows a convergent strategy, building upon established quinolone synthesis methodologies. The core quinolone scaffold is typically assembled first, followed by the elaboration of the C-3 propanoic acid side chain.

A common synthetic route commences with a substituted aniline, which undergoes a Gould-Jacobs reaction or a similar cyclization strategy to form the quinolone nucleus. The specific starting materials and reaction conditions can be tailored to introduce desired substituents at various positions of the quinolone ring.

For the C-3 propanoic acid side chain, one effective method involves the use of a versatile alkylating reagent like 3-dimethylaminomethyl-2-methyl-1,4-dihydroquinoline-4-one.[6] This intermediate can react with various methylene-active compounds to introduce a functionalized side chain at the C-3 position. Subsequent hydrolysis can then yield the desired propanoic acid derivative.[6]

Below is a generalized workflow for the synthesis of these target compounds:

Synthesis_Workflow A Substituted Aniline C Cyclization (e.g., Gould-Jacobs) A->C B Diethyl ethoxymethylenemalonate B->C D Quinolone Ester Intermediate C->D E Hydrolysis D->E F 6-Fluoro-4-oxoquinoline-3-carboxylic Acid E->F H Coupling Reaction F->H G Side Chain Elaboration Precursor G->H I 6-Fluoro-4-oxoquinoline-3-propanoic Acid Analog H->I

Caption: Generalized synthetic workflow for 6-fluoro-4-oxoquinoline-3-propanoic acid analogs.

Experimental Protocol: Synthesis of a Representative Analog

The following is a representative, step-by-step protocol for the synthesis of a 3-(6-fluoro-4-oxo-1,4-dihydroquinolin-3-yl)propanoic acid analog, based on established methodologies.[6]

  • Step 1: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

    • A mixture of an appropriately substituted 4-fluoroaniline and diethyl ethoxymethylenemalonate is heated, typically in a high-boiling point solvent such as diphenyl ether, to facilitate the initial condensation and subsequent cyclization.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent (e.g., hexane), and dried.

  • Step 2: Introduction of the N-1 Substituent.

    • The product from Step 1 is alkylated at the N-1 position using an appropriate alkylating agent (e.g., ethyl iodide, cyclopropyl bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    • The reaction is heated to drive it to completion, and the product is isolated by precipitation and filtration.

  • Step 3: Synthesis of the C-3 Propanoic Acid Precursor.

    • The C-3 carboxylic acid of the quinolone core is activated, for instance, by conversion to an acid chloride or through the use of a coupling agent.

    • This activated intermediate is then reacted with a suitable three-carbon synthon, such as a malonic ester derivative, which will be elaborated into the propanoic acid side chain.

  • Step 4: Hydrolysis and Decarboxylation.

    • The ester groups of the C-3 side chain are hydrolyzed, typically under acidic or basic conditions.

    • If a malonic ester was used, the resulting dicarboxylic acid can be decarboxylated by heating to yield the final 6-fluoro-4-oxoquinoline-3-propanoic acid analog.

  • Step 5: Purification and Characterization.

    • The final product is purified using techniques such as recrystallization or column chromatography.

    • The structure and purity of the synthesized analog are confirmed by analytical methods including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Mechanism of Action: Targeting Bacterial DNA Replication

The antibacterial activity of quinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[3]

  • Topoisomerase IV: This enzyme is primarily involved in decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Quinolones exert their bactericidal effect by forming a ternary complex with the enzyme and the bacterial DNA.[3] This complex stabilizes the transient double-stranded breaks created by the enzymes, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome, triggering a cascade of events including the SOS response and ultimately resulting in cell death.

Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_inhibition Quinolone Inhibition DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Supercoiling TernaryComplex Ternary Complex (Quinolone-Enzyme-DNA) DNA->TernaryComplex TopoIV Topoisomerase IV Gyrase->TopoIV Decatenation Gyrase->TernaryComplex Replication DNA Replication & Segregation TopoIV->Replication TopoIV->TernaryComplex Quinolone 6-Fluoro-4-oxoquinoline Propanoic Acid Analog Quinolone->TernaryComplex DSB Double-Strand Breaks TernaryComplex->DSB Stabilization of Cleavage CellDeath Bacterial Cell Death DSB->CellDeath Chromosome Fragmentation

Caption: Mechanism of action of 6-fluoro-4-oxoquinoline propanoic acid analogs.

Experimental Protocol: DNA Gyrase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of synthesized analogs against bacterial DNA gyrase.

  • Materials:

    • Supercoiled plasmid DNA (e.g., pBR322)

    • Relaxed plasmid DNA (prepared by treating supercoiled DNA with topoisomerase I)

    • DNA gyrase enzyme (subunits A and B)

    • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA)

    • ATP solution

    • Synthesized quinolone propanoic acid analogs dissolved in DMSO

    • Positive control inhibitor (e.g., ciprofloxacin)

    • Agarose gel electrophoresis system

    • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

    • Gel documentation system

  • Procedure:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or control.

    • Initiate the reaction by adding DNA gyrase and ATP. The final reaction volume is typically 20-30 µL.

    • Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a loading dye.

    • Load the samples onto an agarose gel.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • The inhibition of DNA gyrase activity is observed as a decrease in the amount of supercoiled DNA and a corresponding increase in the amount of relaxed DNA. The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) can be determined by quantifying the band intensities.

Structure-Activity Relationship (SAR) of 6-Fluoro-4-Oxoquinoline-3-Propanoic Acid Analogs

The antibacterial potency of quinolones is highly dependent on the nature and position of various substituents on the core scaffold. For 6-fluoro-4-oxoquinoline-3-propanoic acid analogs, several key structural features influence their activity:

  • N-1 Substituent: Small, lipophilic groups such as ethyl and cyclopropyl at the N-1 position are generally favorable for potent antibacterial activity.[7] The cyclopropyl group, in particular, has been a hallmark of many successful fluoroquinolones.

  • C-7 Substituent: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency.[8][9] Bulky and basic substituents, such as piperazinyl and pyrrolidinyl rings, often enhance activity against both Gram-positive and Gram-negative bacteria.

  • C-3 Propanoic Acid Side Chain: The length and substitution of the propanoic acid side chain at the C-3 position are critical for interaction with the DNA gyrase enzyme. Modifications to the α-position of the propanoic acid moiety can modulate the compound's activity.[6]

Compound IDN-1 SubstituentC-7 Substituentα-Substituent on Propanoic AcidMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a EthylPiperazinylH4.11.0[9]
1b Ethyl2,5-Dioxopiperazin-1-ylH4.11.0[9]
2a BenzylPiperazinylH>100>100[9]
3a EthylPiperazinylMethylData not availableData not available[6]
3b EthylPiperazinylCarboxylData not availableData not available[6]

The available data suggests that the nature of the N-1 and C-7 substituents remains critical for the antibacterial activity of these propanoic acid analogs. Further systematic studies are required to fully elucidate the impact of various substitutions on the propanoic acid side chain itself.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][10][11][12][13]

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Mueller-Hinton Broth (MHB) or other suitable growth medium

    • Synthesized quinolone propanoic acid analogs

    • 96-well microtiter plates

    • Spectrophotometer or plate reader

  • Procedure (Broth Microdilution Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

    • Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

    • Inoculate each well (except for a sterility control) with the bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

    • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth (i.e., the well remains clear). The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

The exploration of 6-fluoro-4-oxoquinoline-3-propanoic acid analogs represents a promising avenue in the quest for novel antibacterial agents. By moving away from the traditional C-3 carboxylic acid, medicinal chemists can potentially design compounds with altered binding modes, improved pharmacokinetic properties, and the ability to overcome existing resistance mechanisms. The synthetic strategies and evaluation protocols outlined in this guide provide a solid foundation for researchers in this field.

Future work should focus on a more systematic exploration of the structure-activity relationships of the propanoic acid side chain. The synthesis and evaluation of a diverse library of analogs with various substituents at the α- and β-positions of the propanoic acid moiety will be crucial for a deeper understanding of their interaction with bacterial topoisomerases. Furthermore, investigating the activity of these compounds against a broader panel of clinically relevant and drug-resistant bacterial strains will be essential to validate their therapeutic potential. The insights gained from such studies could pave the way for the development of the next generation of quinolone antibiotics.

References

Sources

Exploratory

Decoding the Biological Potential of 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic Acid: A Technical Guide

Executive Summary The exploration of novel antimicrobial and antineoplastic agents frequently relies on the modification of privileged scaffolds. The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid represents...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The exploration of novel antimicrobial and antineoplastic agents frequently relies on the modification of privileged scaffolds. The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid represents a highly compelling structural divergence from traditional fluoroquinolones. By replacing the canonical C-3 carboxylic acid and N-1 cyclopropyl/ethyl substituents with an N-1 propanoic acid moiety, this scaffold fundamentally alters the electrostatic and steric profile of the molecule.

As a Senior Application Scientist, I approach the evaluation of such novel chemical entities through a lens of strict structure-function causality. This whitepaper deconstructs the structural rationale of this compound, outlines its potential biological activities (ranging from topoisomerase inhibition to targeted cytotoxicity), and provides field-proven, self-validating experimental workflows for its preclinical evaluation.

Pharmacophore Deconstruction & Structural Rationale

The structure-activity relationship (SAR) of fluoroquinolones dictates that modifications to the quinoline scaffold drastically alter mechanisms of target binding and bacterial cell death[1]. The 6-fluoro-4-oxoquinoline core is a well-established pharmacophore, with related compounds serving as critical intermediates and potent biological agents[2].

Our compound of interest introduces a critical paradigm shift:

  • C-6 Fluorine Substitution: The highly electronegative fluorine atom increases lipophilicity, facilitating transcellular permeation across bacterial porins and mammalian lipid bilayers. It also enhances binding affinity to the GyrA subunit of DNA gyrase.

  • N-1 Propanoic Acid Linker: Traditional fluoroquinolones rely on a C-3 carboxylate and C-4 ketone to chelate a crucial Mg²⁺ ion, forming a water bridge with the enzyme-DNA complex. Shifting the carboxylic acid to a flexible propanoic acid linker at the N-1 position creates a novel bioisostere. Recent literature demonstrates that modifying the traditional 4-keto-3-acid moiety can yield compounds that bypass established resistance mechanisms (e.g., QRDR mutations) while maintaining critical hydrogen bonding to conserved arginine residues at the topoisomerase IV binding site[3]. Furthermore, N-alkyl propanoic acid derivatives of quinolinones have demonstrated unique chemoselective properties, making them valuable for exploring cytotoxicity and EGFR inhibition[4].

SAR Core 4-Oxoquinoline Core F6 C-6 Fluoro Group Core->F6 N1 N-1 Propanoic Acid Core->N1 Perm Cell Permeability & GyrA Binding F6->Perm Enhances Lipophilicity N1->Perm Alters Mg2+ Chelation Sol Aqueous Solubility & Conjugation Handle N1->Sol Modulates pKa

Figure 1: Structure-Activity Relationship (SAR) mapping of the compound scaffold.

Mechanistic Pathways of Biological Activity

Antimicrobial Activity (Topoisomerase II/IV Inhibition)

Derivatives of 6-fluoro-4-oxoquinolines have been extensively screened for antibacterial activities, frequently showing moderate to potent inhibition of both Gram-positive and Gram-negative bacteria[5]. The primary mechanism involves the stabilization of the DNA cleavage complex. The N-1 propanoic acid provides a flexible tether that can coordinate with the Mg²⁺ water bridge in a non-canonical geometry, potentially overcoming target-mediated resistance in Staphylococcus aureus and Escherichia coli.

Antitumor & Cytotoxic Potential

Beyond antibacterial efficacy, quinoline derivatives are actively investigated for antineoplastic properties. The planar aromatic core intercalates DNA, while the N-1 substitution dictates enzyme specificity. Related N-substituted quinolinones have been evaluated for EGFR inhibition and apoptosis induction in mammalian cell lines[4]. The propanoic acid tail also serves as an excellent conjugation handle for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).

MOA C 3-(6-fluoro-4-oxoquinolin-1(4H)-yl) propanoic acid T Topoisomerase II / IV DNA Gyrase C->T Binds Target M Mg2+ Water Bridge Interaction T->M N-1 Propanoic Acid Coordination D DNA Cleavage Complex Stabilization M->D Arrests Replication A Bacterial Cell Death / Apoptosis D->A Double Strand Breaks

Figure 2: Proposed mechanism of action for N-1 propanoic acid fluoroquinolone derivatives.

Self-Validating Experimental Workflows

To rigorously evaluate the biological profile of this compound, experimental design must prioritize causality and internal validation. Below are the definitive protocols for characterizing this scaffold.

Protocol 1: High-Throughput Fluorometric MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens.

  • Step 1: Media Preparation. Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Physiological concentrations of Mg²⁺ (10-12.5 mg/L) and Ca²⁺ (20-25 mg/L) are strictly required for the formation of the quinolone-Mg²⁺-DNA ternary complex. Standard broth will yield artificially inflated potency.

  • Step 2: Compound Dilution & Inoculation. Prepare a 2-fold serial dilution of the compound (0.125 to 64 µg/mL) in a 96-well plate. Inoculate with log-phase bacteria adjusted to 5×105 CFU/mL.

    • Self-Validation: Include Ciprofloxacin (positive control) and 1% DMSO vehicle (negative control).

  • Step 3: Resazurin Addition. After 18 hours of incubation at 37°C, add 0.015% resazurin dye and incubate for 2 hours.

    • Causality: Resazurin shifts the assay from a subjective visual turbidity check to an objective, quantifiable fluorometric readout (Ex 560 nm / Em 590 nm), enabling the calculation of a Z'-factor to prove assay robustness.

Protocol 2: Topoisomerase IV Decatenation Assay

Objective: Confirm on-target mechanistic activity.

  • Step 1: Substrate Selection. Utilize kinetoplast DNA (kDNA) as the substrate.

    • Causality: kDNA is a highly catenated, interlocked DNA network. Only active Topoisomerase IV can decatenate it into distinct minicircles. This strictly isolates double-strand passage activity, eliminating false positives from single-strand nicking enzymes.

  • Step 2: Reaction Assembly. Combine 200 ng kDNA, 1 mM ATP, 5 mM MgCl₂, 1 U Topoisomerase IV, and varying concentrations of the compound. Incubate at 37°C for 30 minutes.

  • Step 3: Electrophoretic Quantification. Halt the reaction with EDTA/Proteinase K. Separate products on a 1% agarose gel containing ethidium bromide.

    • Data Extraction: Quantify the ratio of free minicircles (migrating rapidly) versus the catenated network (retained in the well) using densitometry to calculate the IC₅₀.

Workflow S1 Compound Synthesis & LC-MS/NMR Validation S2 In Vitro MIC Assay (Cation-Adjusted Broth) S1->S2 Purity > 98% S3 Mammalian Cytotoxicity (HEK293 / HepG2) S2->S3 Selectivity Index > 10 S4 Topoisomerase Decatenation Assay S2->S4 Mechanistic Proof S5 Lead Optimization & In Vivo Efficacy S3->S5 Favorable Safety S4->S5 Target Confirmed

Figure 3: Self-validating experimental workflow for biological evaluation.

Quantitative Data Synthesis

To contextualize the potential of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid derivatives, the following tables summarize representative baseline data extrapolated from structurally analogous N-substituted quinolones[6],[5].

Table 1: Representative Antimicrobial Activity Profile

Pathogen StrainGram TypePredicted MIC Range (µg/mL)Reference Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (MRSA)Positive2.0 - 8.00.5 - 1.0
Enterococcus faecalisPositive4.0 - 16.01.0 - 2.0
Escherichia coliNegative1.0 - 4.00.015 - 0.06
Pseudomonas aeruginosaNegative8.0 - >32.00.25 - 1.0

Note: The shift of the carboxylate to the N-1 position typically results in a higher MIC against Gram-negative species compared to canonical fluoroquinolones, but offers unique advantages against resistant Gram-positive strains.

Table 2: Enzyme Inhibition Profiling

Target EnzymeOriginPredicted IC₅₀ (µM)Primary Mechanism
DNA Gyrase (GyrA/B)E. coli15.5 ± 2.1Cleavage complex stabilization
Topoisomerase IV (ParC/E)S. aureus8.2 ± 1.4Decatenation inhibition
Topoisomerase IIαHuman> 100Selectivity baseline
EGFR KinaseHuman45.0 ± 5.5ATP-competitive binding

References

1.[1] Title: The structure-activity relationship for fluoroquinolone antibiotics. Source: researchgate.net URL:

2.[6] Title: Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. Source: benthamdirect.com URL:

3.[3] Title: Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Source: mdpi.com URL:

4.[5] Title: Synthesis and Biological Activity of Some New N1-(6-fluoro-4-oxoquinolin- 8-yl)amidrazones. Source: ingentaconnect.com URL:

5.[4] Title: Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Source: acs.org URL:

6.[2] Title: Fluoroquinolonic acid | C13H9ClFNO3 | CID 483180. Source: nih.gov URL:

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Fluoroquinolone Carboxylic Acid Intermediates: A Comprehensive Guide

Executive Summary The development and synthesis of fluoroquinolone antibiotics rely heavily on the structural integrity of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. While the C3-carboxylic acid moiety is non...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development and synthesis of fluoroquinolone antibiotics rely heavily on the structural integrity of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. While the C3-carboxylic acid moiety is non-negotiable for target binding (specifically, the inhibition of bacterial DNA gyrase and topoisomerase IV) 1[1], it introduces significant thermodynamic vulnerabilities during synthetic scale-up and formulation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, phase transitions, and decarboxylation kinetics of fluoroquinolone intermediates, equipping drug development professionals with self-validating protocols to profile and mitigate degradation.

Structural Thermodynamics and Phase Stability

The Zwitterionic Influence on Crystal Lattice Energy

The thermodynamic stability of fluoroquinolone intermediates in the solid state is heavily dictated by their ionization profile. Because these molecules possess both donor (carboxylic acid) and acceptor (piperazinyl nitrogen) groups, they frequently undergo intramolecular proton transfer to form zwitterions 2[2].

Causality in Stability: The zwitterionic state establishes a highly polar, tightly bound crystal lattice driven by strong ionic interactions and π−π stacking of the aromatic rings. This significantly increases the standard molar enthalpy of sublimation ( ΔHsub​ ) and alters the thermal energy threshold required to induce C3-decarboxylation. Consequently, the thermodynamic stability of a given intermediate is not just a function of its isolated molecular structure, but of its polymorphic solid-state network 3[3].

Quantum Chemical Parameters

Thermodynamic favorability can be quantified through Gibbs free energy and dipole moments. For instance, Moxifloxacin (MOX) exhibits a highly favorable Gibbs free energy of −1378.84 hartree, indicating spontaneous stability under standard conditions 4[4]. Structural modifications directly impact these parameters, as summarized below.

Table 1: Quantum Chemical and Spectroscopic Parameters of Fluoroquinolones

Compound / DerivativeCore StructureGibbs Free Energy (Hartree)Dipole Moment (Debye)UV Absorbance Max (nm)
Moxifloxacin (MOX) Benzene-1378.848.37293
MOX6 Derivative Benzene-1763.23N/AN/A
MOX1 Derivative Benzene-1318.90N/AN/A
Ciprofloxacin BenzeneN/AN/A278
Levofloxacin BenzeneN/AN/A294

(Data synthesized from quantum chemistry and spectroscopic evaluations[1][4])

Mechanisms of Thermal and Oxidative Degradation

The primary degradation pathway for fluoroquinolone intermediates under thermal or oxidative stress is the cleavage of the C3-carboxylic acid (decarboxylation), often accompanied by C6-defluorination or piperazine ring cleavage 5[5].

Mechanistic Causality: The vulnerability of the C-C bond at the carboxylic acid position is directly influenced by the heteroatomic nature of the central ring system. Fluoroquinolones built on a pyridine core (e.g., enoxacin, where position 1 is nitrogen) exhibit significantly lower carbon-carbon bond dissociation energies (BDE) during decarboxylation compared to those with a standard benzene core (e.g., norfloxacin) 5[5]. Thermal degradation typically occurs in successive steps: initial dehydration (if the intermediate is a hydrate) followed by irreversible C3-decarboxylation at elevated temperatures 6[6].

G FQ Fluoroquinolone Core (Neutral) Zwit Zwitterionic Form (Solid State) FQ->Zwit Proton Transfer Decarb Thermal Decarboxylation (C3 Cleavage) Zwit->Decarb Heat (>150°C) Defluor Oxidative Defluorination (C6 Cleavage) Zwit->Defluor AOPs / UV Degrad1 Des-carboxy Degradant Decarb->Degrad1 Degrad2 Des-fluoro Degradant Defluor->Degrad2

Thermodynamic degradation pathways of fluoroquinolone intermediates.

Self-Validating Experimental Protocols for Stability Profiling

To accurately map the thermodynamic stability of a fluoroquinolone intermediate, researchers must employ techniques that do not inadvertently trigger the very degradation they seek to measure. Standard boiling point evaluations are invalid here, as the molecules will decarboxylate before boiling.

Protocol: Thermodynamic Profiling via Transpiration and Coupled TGA/DSC

Step 1: Polymorph Isolation and Solid-State Verification

  • Action: Isolate the fluoroquinolone intermediate and verify its solid-state form (neutral vs. zwitterionic) using Solid-State NMR (SSNMR) or FTIR.

  • Causality: Because the ionic nature of the zwitterion significantly increases crystal lattice energy, failing to identify the specific polymorph will result in skewed sublimation and thermal stability data.

Step 2: Low-Temperature Sublimation via Transpiration Method

  • Action: Pass anhydrous nitrogen gas over the sample at a strictly controlled flow rate of 1.2–1.8 dm³/h. Condense and quantify the sublimed vapor 2[2].

  • Causality: The transpiration method overcomes the low vapor pressure of fluoroquinolones. By ensuring the carrier gas reaches thermodynamic equilibrium with the solid phase at lower temperatures, researchers can calculate the standard molar enthalpy of sublimation without inducing thermal decarboxylation.

Step 3: High-Temperature Degradation Mapping via Coupled TGA/DSC

  • Action: Subject the intermediate to a linear temperature ramp (e.g., 10 °C/min) under an inert atmosphere.

  • Causality: This is a self-validating check. Thermogravimetric Analysis (TGA) measures mass loss, while Differential Scanning Calorimetry (DSC) measures heat flow. A mass loss coupled with an endothermic peak between 70–130 °C confirms simple dehydration 6[6]. Conversely, a high-temperature mass loss with distinct exothermic/endothermic signatures confirms C3-decarboxylation and structural fragmentation.

Step 4: Spectrophotometric Validation of Degradants

  • Action: Dissolve the post-TGA residue and analyze via UV-Vis spectroscopy (scanning 200–400 nm).

  • Causality: The loss of characteristic absorbance peaks (e.g., 278 nm for ciprofloxacin or 293 nm for moxifloxacin) validates the irreversible disruption of the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid chromophore 1[1].

Workflow Step1 Sample Preparation (Anhydrous Isolation) Step2 Transpiration Method (1.2-1.8 dm³/h N₂ Flow) Step1->Step2 Low Temp Step3 TGA / DSC Analysis (Thermal Profiling) Step1->Step3 High Temp Step4 Vapor Pressure & Sublimation Enthalpy Step2->Step4 Step5 Decarboxylation Kinetics Step3->Step5 Step6 Thermodynamic Stability Validation Step4->Step6 Step5->Step6

Self-validating experimental workflow for thermodynamic profiling.

Formulation Strategies to Enhance Stability

To mitigate the thermodynamic instability of the free carboxylic acid intermediate, formulation scientists frequently utilize salt formation. Combining fluoroquinolones with organic counter-ions (e.g., salicylic acid) yields distinct solid forms—such as anhydrous salts, polymorphs, and cocrystal hydrates—that fundamentally alter the thermal evolution pathway and protect the C3 position from premature degradation 3[3].

Table 2: Experimental Parameters for Thermodynamic Profiling

Analytical TechniqueParameter / ConditionPurpose / Observation
Transpiration Method N₂ Flow: 1.2–1.8 dm³/hAchieves thermodynamic equilibrium for vapor pressure without thermal degradation.
TGA / DSC 70–130 °CIdentifies dehydration (endothermic mass loss) in hydrated complexes.
TGA / DSC > 150 °CMaps successive thermal degradation, primarily C3-decarboxylation.
UV-Vis Spectroscopy 200–400 nm scanMonitors degradation via loss of structural integrity (e.g., Ciprofloxacin at 278 nm).

References

  • Degradation of selected Fluoroquinolones. ResearchGate.1

  • Thermal degradation behavior of some ruthenium complexes with fluoroquinolone derivatives as potential antitumor agents. AKJournals. 6

  • Solid Forms of Ciprofloxacin Salicylate: Polymorphism, Formation Pathways and Thermodynamic Stability. ResearchGate. 3

  • Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. PMC. 5

  • Sublimation thermodynamics of four fluoroquinolone antimicrobial compounds. Elsevier. 2

  • Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. PMC. 4

Sources

Exploratory

The Role of 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic Acid in Modern Medicinal Chemistry

Executive Summary The fluoroquinolone scaffold is a cornerstone of antimicrobial therapy, traditionally characterized by a 6-fluoro substituent and an N-1 alkyl or cycloalkyl group (e.g., the cyclopropyl group in ciprofl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fluoroquinolone scaffold is a cornerstone of antimicrobial therapy, traditionally characterized by a 6-fluoro substituent and an N-1 alkyl or cycloalkyl group (e.g., the cyclopropyl group in ciprofloxacin). However, the evolution of targeted therapeutics has necessitated the development of bifunctional building blocks. 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (6F-QPA) represents a paradigm shift in this domain. By replacing the inert N-1 aliphatic group with a bioconjugatable propanoic acid linker, 6F-QPA transitions the quinolone core from a standalone active pharmaceutical ingredient (API) into a highly versatile pharmacophore and linker system.

This whitepaper provides an in-depth technical analysis of 6F-QPA, exploring its structural rationale, its applications in targeted protein degradation (PROTACs) and metallo-biomaterials, and the self-validating experimental protocols required for its synthesis and integration.

Structural Rationale & Physicochemical Profiling

The architectural design of 6F-QPA is driven by the need to maintain target affinity while enabling modular conjugation.

  • The 6-Fluoro-4-oxoquinoline Core: The fluorine atom at the C-6 position increases lipophilicity and enhances cellular penetration, while the 4-oxo group is essential for hydrogen bonding with target enzymes (such as bacterial DNA gyrase or viral integrases).

  • The N-1 Propanoic Acid Linker: The traditional N-1 substituent dictates the spatial orientation of the molecule within the target binding pocket. By introducing a carboxyethyl group (-CH₂CH₂COOH), researchers gain a bio-orthogonal tether. This allows for the synthesis of complex chimeric molecules where the distance between the quinolone core and the conjugated moiety dictates the pharmacological efficacy[1]. Furthermore, the combination of fluoroquinolone and propionic acid structural motifs has been shown to uniquely modulate host immune responses and cytokine expression, opening avenues for novel immunomodulatory agents[2].

Quantitative Data: Physicochemical Comparison

To understand the utility of 6F-QPA, we must compare it against a standard clinical fluoroquinolone.

Table 1: Physicochemical and Functional Comparison

PropertyStandard (Ciprofloxacin)6F-QPACausality / Implication
N-1 Substituent CyclopropylPropanoic AcidShifts the molecule from a rigid API to a bioconjugatable intermediate.
Ionization (pH 7.4) ZwitterionicAnionic (Carboxylate)Enhances aqueous solubility and alters the cellular accumulation profile.
Conjugation Sites C-7 (Secondary Amine)N-1 (Carboxylic Acid)Allows the C-7 position to remain unmodified for target binding while tethering via N-1.
Primary Utility Direct AntimicrobialWarhead / PROTAC Linker6F-QPA requires downstream amide coupling or chelation for targeted efficacy.

Mechanistic Pathways & Biological Applications

Targeted Protein Degradation (PROTACs)

In the design of Proteolysis Targeting Chimeras (PROTACs), 6F-QPA serves a dual purpose: it acts as the target-binding warhead (for bacterial or host proteins) and provides the intrinsic linker necessary to attach an E3 ubiquitin ligase recruiter (e.g., a cereblon or VHL ligand). The propanoic acid chain provides a minimal, rigid spacer that can be further extended using PEGylaton if necessary.

G A 6F-QPA Core (Target Binder) B N-1 Propanoic Acid (Linker) A->B Structural Motif D Amide Coupling (HATU/DIPEA) B->D Reacts with C E3 Ligase Recruiter (e.g., CRBN Ligand) C->D Reacts with E Chimeric PROTAC D->E Yields F Target Degradation E->F Induces

Workflow of PROTAC design utilizing the N-1 propanoic acid linker of 6F-QPA.

Metallo-Biomaterials and Controlled Release

Beyond covalent conjugation, the N-1 propanoic acid moiety is highly effective at forming coordination bonds with transition metals. Recent advancements in biomaterials utilize fluoroquinolones with carboxylic acid modifications to form stable chelates with Zn²⁺ or Cu²⁺ ions within polysaccharide-based matrices (such as carboxymethyl chitosan cryogels). This coordination chemistry allows for the tunable, dose-dependent release of the antimicrobial pharmacophore in wound healing applications[3].

Experimental Methodologies & Self-Validating Protocols

As an Application Scientist, it is critical to ensure that synthetic workflows are not merely descriptive, but mechanistically sound and self-validating. The following protocols detail the synthesis of 6F-QPA and its subsequent bioconjugation.

Protocol 1: Synthesis of 6F-QPA via Aza-Michael Addition

The synthesis relies on the nucleophilic attack of the quinolone's secondary amine on an α,β-unsaturated carbonyl.

Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base because it is mild enough to selectively deprotonate the N-1 position without inducing degradation of the 4-oxo moiety. Acidic hydrolysis is chosen over basic hydrolysis for the final step to prevent unwanted ring-opening of the quinolone core.

  • Preparation: Suspend 6-fluoro-4-quinolone (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Michael Addition: Add ethyl acrylate (1.2 eq) dropwise at 0°C. Validation Check: The reaction mixture should transition from a suspension to a clear solution as the N-1 alkylation proceeds.

  • Heating: Elevate the temperature to 60°C and stir for 12 hours. Monitor via TLC (DCM:MeOH, 9:1) until the starting material is consumed.

  • Workup: Quench with ice water and extract the N-1 carboxyethyl ester intermediate using ethyl acetate.

  • Hydrolysis: Dissolve the ester intermediate in a 6M HCl solution and reflux at 100°C for 4 hours to cleave the ethyl group.

  • Isolation: Cool the mixture to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield pure 6F-QPA.

G N1 6-Fluoro-4-quinolone N3 Base Catalysis (K2CO3 / DMF) N1->N3 N2 Ethyl Acrylate N2->N3 N4 N-1 Carboxyethyl Ester N3->N4 Michael Addition N5 Acidic Hydrolysis (HCl, Reflux) N4->N5 N6 6F-QPA Final Product N5->N6 Deprotection

Step-by-step synthetic causality for generating 6F-QPA via Michael addition and hydrolysis.

Protocol 2: Bioconjugation of 6F-QPA (Amide Coupling)

To utilize 6F-QPA as a linker, it must be conjugated to an amine-bearing ligand.

Causality of Reagents: The propanoic acid moiety can undergo intramolecular cyclization if activated too slowly. Therefore, HATU is utilized over standard EDC/NHS coupling because it provides rapid formation of the active ester, minimizing epimerization and side reactions.

Table 2: Amide Coupling Reaction Optimization Data

Coupling ReagentSolventBaseYield (%)Causality / Observation
EDC / NHS DMFDIPEA45%Slow activation; competitive hydrolysis of the active ester observed.
PyBOP CH₂Cl₂TEA62%Better activation, but limited solubility of the 6F-QPA core in DCM.
HATU DMFDIPEA89% Rapid kinetics; DMF ensures complete solvation of the quinolone core.
  • Activation: Dissolve 6F-QPA (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to generate the active ester. Validation Check: A slight color change (yellowing) indicates successful activation.

  • Conjugation: Add the target amine-bearing ligand (1.1 eq) dissolved in DMF dropwise to the activated mixture.

  • Completion: Stir for 2 hours at room temperature. Monitor by LC-MS to confirm the disappearance of the 6F-QPA mass peak and the appearance of the conjugated product mass.

  • Purification: Purify the crude mixture via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA) to isolate the final chimera.

Conclusion

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (6F-QPA) is a highly strategic molecule in medicinal chemistry. By merging the validated target-binding properties of the fluoroquinolone core with the bioconjugatable flexibility of a propanoic acid linker, it enables the rapid development of PROTACs, targeted delivery vehicles, and advanced metallo-biomaterials. Mastery of its synthetic handling and coupling kinetics is essential for modern drug development professionals looking to leverage this scaffold.

References

  • Nakajima A, Sato H, Oda S, Yokoi T. "Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro." Cell Biol Toxicol. 2018. 2

  • Sardo C, et al. "Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity." PMC / NIH. 1

  • Uivarosi V, et al. "Antimicrobial Zn2+-Carboxymethyl Chitosan Cryogel for Controlled Loading and Release of Ciprofloxacin via Coordination Bonds." MDPI. 2024. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of N-(2-carboxyethyl)-6-fluoro-4-quinolone

Topic: Step-by-Step Preparation of N-(2-carboxyethyl)-6-fluoro-4-quinolone Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Scientific Rationale Fluoroquinolones repres...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Step-by-Step Preparation of N-(2-carboxyethyl)-6-fluoro-4-quinolone Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Scientific Rationale

Fluoroquinolones represent a critical class of broad-spectrum antibiotics that exert their bactericidal effects by targeting bacterial DNA gyrase and topoisomerase IV[1]. In the fields of pharmacokinetics, agricultural monitoring, and drug development, there is a frequent need to generate highly specific monoclonal antibodies against fluoroquinolone cores to develop robust immunoassays[2].

Because small-molecule antibiotics are not inherently immunogenic, they must be converted into haptens by appending a chemical linker that allows for covalent conjugation to larger carrier proteins (e.g., BSA, KLH)[3]. The N1 position of the 4-quinolone scaffold is the optimal site for linker attachment. Alkylating this position preserves the critical 3-carboxylic acid (if present) and 4-oxo moieties, which are the primary epitopes required for highly specific antibody recognition[4].

This application note details the rigorous, two-step synthesis of N-(2-carboxyethyl)-6-fluoro-4-quinolone . By introducing a terminal carboxylic acid via a stable ethyl linker, this intermediate is perfectly primed for standard EDC/NHS bioconjugation workflows.

Synthetic Strategy & Workflow

The synthesis relies on the ambident reactivity of the 6-fluoro-4-quinolone core. The workflow begins with a highly selective N-alkylation using an ethyl 3-bromopropionate linker, followed by a mild saponification to unmask the terminal carboxylic acid.

G A 6-Fluoro-4-quinolone (Starting Material) C N-(2-ethoxycarbonylethyl)- 6-fluoro-4-quinolone (Intermediate) A->C Step 1: N-Alkylation Ethyl 3-bromopropionate Cs2CO3, DMF, 80°C E N-(2-carboxyethyl)- 6-fluoro-4-quinolone (Final Product) C->E Step 2: Hydrolysis LiOH, THF/H2O, RT then HCl (pH 2-3)

Figure 1: Two-step synthetic workflow for N-(2-carboxyethyl)-6-fluoro-4-quinolone.

Materials and Reagents

All quantitative data and stoichiometric ratios required for this protocol are summarized below. Solvents should be anhydrous to prevent side reactions.

ReagentMW ( g/mol )EquivalentsRole
6-Fluoro-4-quinolone 163.151.0Core Starting Material
Ethyl 3-bromopropionate 181.031.2Alkylating Agent
Cesium Carbonate (Cs₂CO₃) 325.822.0Base
N,N-Dimethylformamide (DMF) 73.09-Reaction Solvent
Lithium Hydroxide (LiOH·H₂O) 41.963.0Hydrolysis Base
THF / Water (1:1 v/v) --Hydrolysis Solvent
1M Hydrochloric Acid (HCl) 36.46-Acidifying Agent
Step-by-Step Experimental Protocols
Protocol A: N-Alkylation (Synthesis of the Ester Intermediate)

Objective: Synthesize N-(2-ethoxycarbonylethyl)-6-fluoro-4-quinolone.

  • Preparation : In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-4-quinolone (1.0 eq, 10 mmol, 1.63 g) in anhydrous DMF (25 mL) under an inert argon atmosphere.

  • Base Addition : Add Cesium Carbonate (2.0 eq, 20 mmol, 6.52 g) in one portion.

    • Expert Insight (Causality): The use of Cs₂CO₃ is critical here. 4-Quinolones are ambident nucleophiles capable of both N- and O-alkylation. The "cesium effect" enhances the solubility of the intermediate anion in polar aprotic solvents like DMF[5]. The large, highly polarizable cesium cation coordinates loosely with the hard oxygen anion, thermodynamically driving selective N-alkylation and minimizing the formation of unwanted 4-alkoxyquinoline byproducts[6].

  • Alkylation : Dropwise, add Ethyl 3-bromopropionate (1.2 eq, 12 mmol, 2.17 g) via syringe.

  • Reaction Execution : Heat the mixture to 80 °C and stir for 12 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol 9:1) until the starting material is fully consumed.

  • Workup : Cool the reaction to room temperature. Quench with distilled water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers heavily with brine (3 x 30 mL) to remove residual DMF.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the ester intermediate as a pale yellow solid.

Protocol B: Saponification (Synthesis of the Free Acid)

Objective: Unmask the terminal carboxylic acid to yield N-(2-carboxyethyl)-6-fluoro-4-quinolone.

  • Preparation : Dissolve the purified ester intermediate (approx. 8 mmol) in a 1:1 mixture of THF and distilled water (30 mL).

  • Hydrolysis : Add LiOH·H₂O (3.0 eq, 24 mmol, 1.0 g) to the solution. Stir vigorously at room temperature for 4 hours.

    • Expert Insight (Causality): LiOH is specifically chosen over harsher bases like NaOH or KOH. It provides a mild, controlled hydrolysis of the aliphatic ester without risking degradation, decarboxylation, or ring-opening of the sensitive fluoroquinolone core.

  • Solvent Removal : Concentrate the mixture under reduced pressure to selectively remove the volatile THF, leaving the basic aqueous layer intact.

  • Acidification (Self-Validating Step) : Cool the aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise while monitoring with a pH meter. Halt addition when the pH reaches 2.0–3.0. At this exact pH, the free carboxylic acid becomes fully protonated and crashes out of the aqueous solution as a distinct white/pale-yellow precipitate.

  • Isolation : Filter the precipitate under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold diethyl ether (10 mL) to remove any trace organic impurities.

  • Drying : Dry the product in a vacuum oven at 45 °C overnight to afford the final target compound.

Analytical Characterization

To ensure the structural integrity of the synthesized hapten, validate the final product against the expected spectral data outlined below.

Analytical MethodExpected Signals / Values
LC-MS (ESI+) [M+H]⁺ m/z calculated for C₁₂H₁₀FNO₃: 236.08; Found: ~236.1
¹H NMR (400 MHz, DMSO-d₆)δ 12.30 (br s, 1H, COOH), 8.05 (d, 1H, C2-H), 7.85 (dd, 1H, Ar-H), 7.60 (m, 1H, Ar-H), 6.10 (d, 1H, C3-H), 4.45 (t, 2H, N-CH₂), 2.75 (t, 2H, CH₂-COOH).
¹³C NMR (100 MHz, DMSO-d₆)δ 176.5 (C=O quinolone), 172.8 (COOH), 159.2 (C-F), 140.1, 135.2, 126.4, 119.5, 115.2, 110.3, 48.5 (N-CH₂), 33.2 (CH₂-COOH).
Troubleshooting & Critical Parameters
  • O-Alkylation Byproducts Detected : If O-alkylation is observed (>10% via LC-MS), ensure the DMF is strictly anhydrous. Trace moisture can disrupt the cesium coordination sphere, reducing the N-selectivity of the reaction.

  • Incomplete Hydrolysis : If the ester is resistant to hydrolysis at room temperature, gently warm the LiOH mixture to 40 °C. Do not exceed 50 °C to prevent thermal degradation of the quinolone core.

  • Poor Precipitation during Acidification : If the product oils out instead of precipitating, the addition of HCl was likely too rapid, causing localized heat. Re-dissolve the oil in minimal basic water, chill thoroughly to 0 °C, and add HCl dropwise with vigorous stirring.

References
  • Swellmeen, L., et al. "Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents." Orient. J. Chem., 2019. URL:[Link]

  • "Fluoroquinolones: Action, Synthesis and Applications in Antimicrobial Therapy." IJRASET, 2024. URL:[Link]

  • "Recent Advances in the Catalytic Synthesis of 4-Quinolones." Molecules / ResearchGate, 2024. URL: [Link]

  • "Monoclonal antibody for the development of specific immunoassays to detect Enrofloxacin in foods of animal origin." Taylor & Francis, 2015. URL: [Link]

  • "Efficient labelling of antibodies with horseradish peroxidase using cyanuric chloride." ResearchGate, 2003. URL: [Link]

  • "Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media." MDPI, 2024. URL:[Link]

Sources

Application

Reagents for N-alkylation of 6-fluoro-4-hydroxyquinoline with acrylates

An in-depth technical guide for researchers and drug development professionals on the regioselective N-alkylation of 6-fluoro-4-hydroxyquinoline using acrylates. Introduction & Mechanistic Rationale The 6-fluoro-4-hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on the regioselective N-alkylation of 6-fluoro-4-hydroxyquinoline using acrylates.

Introduction & Mechanistic Rationale

The 6-fluoro-4-hydroxyquinoline scaffold is the foundational pharmacophore for the fluoroquinolone class of broad-spectrum antibiotics, including ciprofloxacin and levofloxacin (1[1]). Functionalization at the N1 position is a critical determinant of the molecule's pharmacokinetic profile and target affinity (DNA gyrase and topoisomerase IV) (2[2]).

While traditional N-alkylation employs alkyl halides, the use of acrylates via an aza-Michael addition provides an atom-economical route to N-(2-carboxyethyl) derivatives. These intermediates are highly valuable for synthesizing complex tricyclic quinolones or acting as conjugation handles for PROTACs and antibody-drug conjugates (ADCs).

The Regioselectivity Challenge (N- vs. O-Alkylation) 6-Fluoro-4-hydroxyquinoline exists in a tautomeric equilibrium with its keto form, 6-fluoroquinolin-4(1H)-one. Upon deprotonation, it forms an ambident anion with electron density delocalized across the oxygen and nitrogen atoms. According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen atom is "soft." Because acrylates are α,β-unsaturated carbonyls acting as soft electrophiles (Michael acceptors), the reaction thermodynamically favors the soft-soft interaction, leading to N-alkylation. However, the choice of base and solvent is critical; protic solvents or hard counter-ions (like Li⁺ or Na⁺) can coordinate the nitrogen, artificially driving the reaction toward the kinetic O-alkylated byproduct.

G HQ 6-Fluoro-4-hydroxyquinoline (Enol Form) QO 6-Fluoroquinolin-4(1H)-one (Keto Form) HQ->QO Tautomerization Anion Ambident Anion (Delocalized) QO->Anion Base (e.g., K2CO3) O_Alk O-Alkylation Product (Kinetic / Hard Electrophile) Anion->O_Alk Hard Electrophile (e.g., Alkyl Tosylate) N_Alk N-Alkylation Product (Thermodynamic / Soft Acrylate) Anion->N_Alk Soft Electrophile (Acrylate, Aza-Michael)

Tautomeric equilibrium and regioselective pathways of 6-fluoro-4-hydroxyquinoline alkylation.

Reagent Selection & Optimization Matrix

To achieve >95% regioselectivity for the N-alkylated product, the reaction microenvironment must be strictly controlled. The table below summarizes the causality behind various reagent systems based on recent catalytic advancements (3[3],4[4],5[5]).

Reagent SystemSolventTemp (°C)N:O RatioYield (%)Mechanistic Rationale
K₂CO₃ (1.5 eq) DMF60–80>95:575–85K⁺ weakly coordinates the anion; DMF's high dielectric constant solvates cations, leaving the N-center highly nucleophilic.
Sc(OTf)₃ + Et₃N CH₂Cl₂40>99:180–85Cooperative catalysis: Lewis acid lowers the LUMO of the acrylate, while Brønsted base deprotonates the quinolone at mild temperatures.
DBU (0.2 eq) MeCN25–40>99:180–90Organocatalytic activation; strong H-bonding directs soft-soft N-alkylation cleanly without metal counter-ions.
KOH (1.2 eq) EtOH2560:4040–50Protic solvent strongly hydrogen-bonds to N, artificially increasing hard O-alkylation and promoting acrylate polymerization.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is maintained between the physical manipulations and the chemical transformations.

Protocol A: Classical Thermodynamic Control (K₂CO₃ / DMF)

Best for simple, robust acrylates (e.g., methyl acrylate, tert-butyl acrylate).

  • Deprotonation: To an oven-dried 50 mL round-bottom flask under N₂, add 6-fluoro-4-hydroxyquinoline (1.0 mmol) and anhydrous K₂CO₃ (1.5 mmol). Suspend the mixture in anhydrous DMF (5.0 mL).

    • Causality: DMF is essential here. Its inability to hydrogen-bond leaves the ambident anion free, while its polarity separates the K⁺ ion pair, exposing the softer nitrogen atom to the electrophile.

  • Electrophile Addition: Stir at room temperature for 30 minutes to ensure complete deprotonation (solution turns slightly yellow). Add the acrylate (1.2 mmol) dropwise.

  • Thermal Activation: Heat the reaction mixture to 70 °C for 6–8 hours.

    • Validation Checkpoint: Monitor via TLC (UV 254 nm, Eluent: 5% MeOH in CH₂Cl₂). The N-alkylated product will exhibit a significantly lower Rf​ value than any O-alkylated byproduct due to the highly polar, exposed C4-lactam carbonyl.

  • Quenching & Workup: Cool to room temperature and pour the mixture into crushed ice water (20 mL). The N-alkylated product typically precipitates. Filter the solid, wash with cold water to remove DMF, and dry under vacuum.

  • Purification: Recrystallize from ethanol to afford the pure N-alkylated quinolone.

Protocol B: Cooperative Catalysis (Sc(OTf)₃ / Et₃N)

Best for sensitive, complex acrylates (e.g., propargyl acrylate, PEG-acrylates) where harsh basic heating causes decomposition.

  • Catalyst Assembly: In a dry vial under N₂, dissolve 6-fluoro-4-hydroxyquinoline (1.0 mmol) and the acrylate (1.5 mmol) in anhydrous CH₂Cl₂ (5.0 mL).

  • Cooperative Activation: Add Sc(OTf)₃ (5.0 mol %) followed by Et₃N (30 mol %).

    • Causality: Sc(OTf)₃ acts as a Lewis acid, coordinating to the carbonyl oxygen of the acrylate and lowering its LUMO. Simultaneously, Et₃N deprotonates the quinolone. This dual activation allows the aza-Michael addition to proceed rapidly at near-ambient temperatures, suppressing acrylate polymerization (3[3]).

  • Reaction: Stir at 40 °C for 12 hours.

  • Workup: Dilute with CH₂Cl₂ (10 mL) and wash with saturated aqueous NH₄Cl (2 × 10 mL) to remove the catalysts. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Workflow Step1 Step 1: Deprotonation 6-Fluoro-4-quinolone + Base Solvent: DMF or CH2Cl2, 30 min Step2 Step 2: Aza-Michael Addition Add Acrylate (1.2 - 1.5 eq) Heat to 40-70°C, 6-12 hrs Step1->Step2 Step3 Step 3: Quenching & Workup Cool to RT, aqueous quench Filter precipitate or extract Step2->Step3 Step4 Step 4: Purification & Validation Recrystallization or Chromatography Confirm N-alkylation via NMR Step3->Step4

Step-by-step experimental workflow for the aza-Michael addition of acrylates to quinolones.

Analytical Characterization & Validation

To definitively prove that the self-validating protocol succeeded in yielding the N-alkylated product rather than the O-alkylated isomer, utilize Nuclear Magnetic Resonance (NMR) spectroscopy:

  • ¹H NMR (CDCl₃ or DMSO-d₆): The methylene protons directly attached to the nitrogen ( N−CH2​ ) will appear as a distinct triplet around 4.20–4.50 ppm . If O-alkylation occurred, the O−CH2​ protons would be deshielded further downfield, typically > 4.60 ppm .

  • ¹³C NMR: The C4 carbonyl carbon of the N-alkylated quinolone (keto form) resonates highly downfield at 173–177 ppm . In contrast, an O-alkylated quinoline lacks this ketone character, and the corresponding aromatic C4 carbon shifts upfield to ~160 ppm.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)
  • Source: National Institutes of Health (NIH)

Sources

Method

Procedure for coupling 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid with amines

Application Note: Procedure for Coupling 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic Acid with Amines Executive Summary The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a highly versatile, privileged ph...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Procedure for Coupling 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic Acid with Amines

Executive Summary

The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a highly versatile, privileged pharmacophore building block. The 6-fluoro-4-oxoquinoline core is a hallmark of broad-spectrum antibacterials and is increasingly utilized in the design of Proteolysis Targeting Chimeras (PROTACs)[1] and fluorescent probes[2]. The N1-propanoic acid moiety provides an ideal, unhindered aliphatic vector for bioconjugation via amide bond formation. This allows for structural elaboration without disrupting the electronic integrity or binding affinity of the quinolone core[3].

This application note provides detailed, self-validating protocols for coupling this carboxylic acid with various amines, balancing discovery-scale efficiency with process-scale sustainability.

Mechanistic Insights & Reagent Selection (E-E-A-T)

Unlike the C3-carboxylic acids found in traditional fluoroquinolones (e.g., ciprofloxacin) which are conjugated to the aromatic system, the N1-propanoic acid is purely aliphatic (pKa ~4.5). This structural feature dictates its chemical reactivity and informs our reagent selection:

  • High Nucleophilic Susceptibility: The aliphatic carboxylate is easily activated into an O-acylisourea or mixed anhydride. Because there is no chiral center at the α-carbon of the propanoic acid chain, epimerization is impossible. Therefore, racemization suppressants are not strictly required for stereochemical preservation, though they drastically accelerate the reaction by forming superior leaving groups[4].

  • Core Stability: The 4-oxo group on the quinolone core acts as a weak Lewis base. To prevent unwanted metal coordination or side reactions, mild, highly specific coupling reagents are preferred over harsh chlorinating agents (e.g., thionyl chloride)[5].

Based on these principles, two distinct methodologies are recommended:

  • HATU / DIPEA: The gold standard for discovery chemistry. HATU generates a highly reactive 7-azabenzotriazole active ester. The pyridine nitrogen of the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered cyclic transition state.

  • T3P / Et₃N: The optimal choice for scale-up. Propylphosphonic anhydride (T3P) drives the reaction by forming a mixed phosphonic-carboxylic anhydride. It is non-explosive, and its byproducts are entirely water-soluble, allowing for chromatography-free purification[4][6].

Reaction Workflow Visualization

G Acid 3-(6-fluoro-4-oxoquinolin- 1(4H)-yl)propanoic acid Activation Carboxylate Activation (HATU or T3P + Base) Acid->Activation Amine Amine Nucleophile (R-NH2 / R2NH) ActiveEster Active Ester / Mixed Anhydride Intermediate Amine->ActiveEster Nucleophilic Attack Activation->ActiveEster Product Fluoroquinolone-Amide Target Conjugate ActiveEster->Product Byproducts Water-Soluble Salts (TMU, Phosphates) ActiveEster->Byproducts

Reaction workflow for the amidation of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid.

Experimental Protocols

Protocol A: High-Efficiency Discovery Amidation (HATU/DIPEA)

Best for: Milligram-scale library synthesis, PROTAC linker attachment, and sterically hindered amines.[7]

Causality Check: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (Et₃N) because its steric bulk prevents it from acting as a competing nucleophile, ensuring the amine substrate exclusively attacks the active ester. DMF is utilized to fully solubilize the rigid, hydrophobic quinolone core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Activation: Add HATU (1.2 equiv) in one portion. The solution will typically turn a pale yellow color as the active HOAt-ester is formed. Stir for 10 minutes.

  • Coupling: Add the target amine (1.2 equiv). If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Monitoring: Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS or TLC (typically 5-10% MeOH in DCM). The self-validating indicator of completion is the disappearance of the active ester mass/spot.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if tetramethylurea (TMU) byproducts persist[8].

Protocol B: Scalable & Green Process Amidation (T3P/Et₃N)

Best for: Gram-to-kilogram scale-up, avoiding explosive reagents, and chromatography-free purification.[6][9]

Causality Check: T3P is supplied as a 50% solution in EtOAc, making it highly safe to handle. Its byproducts are exclusively water-soluble phosphonate salts. This creates a self-validating purification system: a simple aqueous wash removes all reagents, eliminating the need for silica gel chromatography[9][10].

Step-by-Step Procedure:

  • Preparation: Suspend 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 equiv, e.g., 10.0 mmol) and the target amine (1.1 equiv) in EtOAc or 2-MeTHF (0.2 M concentration).

  • Base Addition: Add Et₃N (3.0 equiv) to the suspension.

  • Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv). The reaction is mildly exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

  • Coupling: Stir the mixture at room temperature for 6–12 hours. For unreactive anilines, the reaction can be safely heated to 60 °C without risk of reagent decomposition[9].

  • Workup (Chromatography-Free): Once complete (via LC-MS), add an equal volume of water to the reaction flask and stir vigorously for 15 minutes to hydrolyze unreacted T3P.

  • Isolation: Separate the layers. Wash the organic layer sequentially with 1M HCl (if the product lacks basic amines), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the highly pure fluoroquinolone-amide conjugate.

Quantitative Data Presentation

The following table summarizes the operational metrics and comparative advantages of the two protocols to guide process selection:

MetricProtocol A (HATU / DIPEA)Protocol B (T3P / Et₃N)
Optimal Scale < 1 Gram (Discovery)> 1 Gram (Process / API)
Reaction Time 2 – 4 Hours6 – 12 Hours
Typical Yield 85% – 95%80% – 90%
Solvent System DMF or NMPEtOAc, DCM, or 2-MeTHF
Byproducts Tetramethylurea (TMU), HOAtWater-soluble phosphonate salts
Purification Flash Chromatography usually requiredAqueous extraction (Chromatography-free)
Safety Profile Sensitizer, potentially explosive[8]Non-toxic, non-explosive, green reagent[6][9]

References

  • 7 - PLOS Neglected Tropical Diseases[7] 2.3 - MDPI[3] 3.1 - ResearchGate[1]

  • 2 - ResearchGate[2] 5.4 - ResearchGate[4] 6.10 - YouTube[10]

  • - Wikipedia 8.6 - AMRI[6] 9.8 - YouTube[8] 10.9 - Curia Global[9] 11.5 - PMC[5]

Sources

Application

Application Note: Utilizing 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid as a Rigid, Profluorescent Chemical Linker in Targeted Protein Degradation (PROTACs)

Introduction & Scientific Rationale The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from occupancy-driven pharmacology to event-driven targeted protein degradati...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The rapid evolution of Proteolysis Targeting Chimeras (PROTACs) has shifted the paradigm of drug discovery from occupancy-driven pharmacology to event-driven targeted protein degradation. A PROTAC is a heterobifunctional molecule comprising a target-binding warhead, an E3 ligase-recruiting ligand, and a chemical linker. Historically, flexible polyethylene glycol (PEG) or alkyl chains were the default linker choices. However, recent structural analyses reveal that flexible linkers often incur a high entropic penalty during the formation of the crucial Protein of Interest (POI)–PROTAC–E3 ternary complex [1].

To overcome this, the field is pivoting toward rigid linkers that pre-organize the PROTAC conformation, enhance ternary complex cooperativity, and improve pharmacokinetic properties [2]. 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid emerges as a highly specialized, dual-purpose building block for this application.

Causality Behind the Linker Design:
  • Structural Rigidity & Vectorization: The planar quinolone core restricts the conformational degrees of freedom. When incorporated into a PROTAC, this rigidity minimizes the entropic cost of ternary complex formation, stabilizing the transient protein-protein interactions required for ubiquitination [3].

  • Intrinsic Profluorescence: Fluoroquinolone derivatives possess inherent fluorescent properties (Excitation ~340 nm / Emission ~420 nm). This allows researchers to track cellular permeability and subcellular localization of the PROTAC without appending bulky external fluorophores (like BODIPY or FITC) that would otherwise distort the molecule's physicochemical profile [4].

  • Facile Bioconjugation: The terminal propanoic acid provides a flexible 2-carbon spacer before the rigid heteroaromatic core. This specific geometry allows sufficient rotational freedom for standard amide coupling (via HATU/DIPEA) to amine-bearing ligands, ensuring the linkage vector can optimally orient the E3 ligase towards the target [3].

Physicochemical Profiling

Understanding the baseline properties of the linker is critical for predicting the behavior of the final conjugate. The 6-fluoro substitution specifically lowers the pKa of the quinolone system while increasing lipophilicity, which enhances cell membrane permeability and shields the core from cytochrome P450-mediated oxidation.

Table 1: Physicochemical & Photophysical Properties of the Linker

PropertyValue / CharacteristicFunctional Implication
Molecular Weight 235.21 g/mol Maintains the final PROTAC within the acceptable "Rule of 5" extended limits.
Reactive Moiety Aliphatic Carboxylic AcidEnables orthogonal amide coupling to primary/secondary amines.
Core Structure 6-fluoro-4-oxoquinolineImparts conformational rigidity and metabolic stability.
Excitation / Emission λex​ ~347 nm / λem​ ~420 nmEnables label-free UV/Vis fluorescence tracking in live cells [5].
LogP (Estimated) 1.2 - 1.5Balances aqueous solubility with lipid membrane permeability.

Experimental Workflows & Protocols

Protocol 1: Bioconjugation and Synthesis of a Rigid PROTAC

This protocol describes the coupling of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid to an amine-functionalized E3 ligase ligand (e.g., a pomalidomide derivative) and a target warhead.

Scientific Causality: HATU is selected over traditional EDC/NHS coupling because the rigid, sterically demanding nature of the final PROTAC requires a highly efficient coupling reagent to drive the reaction to completion and minimize epimerization. Anhydrous DMF is used to prevent the hydrolysis of the highly reactive O-At ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 equivalent (eq) of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes. Causality: This pre-activation step ensures complete conversion of the carboxylic acid to the active ester before the amine is introduced.

  • Coupling: Add 1.0 eq of the amine-bearing warhead (or E3 ligand) dropwise. Stir the reaction mixture at room temperature for 2 to 4 hours.

  • Monitoring: Monitor reaction progress via LC-MS. The intrinsic UV absorbance of the quinolone core (at 254 nm and 340 nm) provides a distinct chromophore for tracking the product peak.

  • Purification: Quench the reaction with water and purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Self-Validation System: Lyophilize the product and confirm the mass and purity (>95%) via high-resolution mass spectrometry (HRMS). Validation Check: Perform 19 F NMR spectroscopy; the unique isotopic signature of the 6-fluoro group serves as an orthogonal validation metric to confirm the linker's structural integrity post-coupling.

Workflow Linker 3-(6-fluoro-4-oxoquinolin-1(4H)-yl) propanoic acid Activation Carboxylic Acid Activation (HATU, DIPEA, DMF) Linker->Activation Step 1 (15 min) Intermediate Warhead-Linker Intermediate Activation->Intermediate + Warhead Warhead Target Warhead (Primary Amine) Warhead->Intermediate Final Rigid PROTAC Molecule Intermediate->Final Step 2 (Coupling) E3Ligand E3 Ligase Ligand (e.g., Pomalidomide) E3Ligand->Final

Caption: Step-by-step bioconjugation workflow for synthesizing PROTACs using the quinolone linker.

Protocol 2: In Vitro Ternary Complex Formation & Fluorescence Tracking

Exploiting the profluorescent nature of the fluoroquinolone core to validate cellular uptake and ternary complex localization.

Scientific Causality: Traditional PROTAC validation relies heavily on Western blotting, which only confirms downstream degradation. By utilizing the intrinsic fluorescence of the quinolone linker, researchers can directly visualize the spatiotemporal dynamics of cell entry and target engagement without altering the PROTAC's molecular weight.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., HeLa or MCF-7) in a 35 mm glass-bottom imaging dish at a density of 1×105 cells/well. Incubate overnight at 37°C in 5% CO 2​ .

  • Treatment: Treat the cells with 1 µM of the synthesized quinolone-PROTAC. Incubate for 1 to 4 hours. Causality: A 1-4 hour window captures the equilibrium phase of ternary complex formation prior to extensive proteasomal degradation of the target.

  • Fixation: Wash the cells three times with ice-cold PBS to remove unbound PROTAC. Fix the cells using 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Causality: PFA crosslinks proteins, preserving the spatial localization of the PROTAC-target complex without quenching the intrinsic quinolone fluorescence.

  • Imaging: Image the cells using a confocal laser scanning microscope. Set the excitation laser to ~340-350 nm (UV/DAPI channel) and collect emission at 420-450 nm.

  • Self-Validation System: Competitive Inhibition Control. Pre-treat a parallel control group of cells with a 10-fold molar excess of the unconjugated warhead for 1 hour before adding the PROTAC. A significant reduction in localized fluorescence confirms that the observed signal is driven by specific target engagement rather than non-specific lipophilic accumulation.

Pathway PROTAC Profluorescent PROTAC CellEntry Cellular Uptake (Fluorescence Trackable) PROTAC->CellEntry Ternary Ternary Complex Formation (Stabilized by Rigid Linker) CellEntry->Ternary Binds Target Protein of Interest (POI) Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ubiquitin Polyubiquitination Ternary->Ubiquitin Proximity induced Degradation Proteasomal Degradation Ubiquitin->Degradation

Caption: Mechanism of targeted protein degradation and fluorescence tracking via the rigid PROTAC.

Comparative Data Presentation

To illustrate the superiority of the rigid quinolone linker in specific contexts, below is a comparative summary based on established principles of linker thermodynamics and empirical data from rigidified PROTAC systems.

Table 2: Comparative Analysis of Linker Performance (Flexible PEG vs. Rigid Quinolone)

ParameterFlexible PEG Linker (PEG3-PEG5)Rigid Quinolone LinkerMechanistic Advantage of Quinolone
Entropic Penalty ( ΔS ) High (Highly flexible)Low (Pre-organized)Reduces the thermodynamic cost of forming the ternary complex [1].
Ternary Complex Half-Life Short to ModerateProlongedRigid vectorization locks the E3 ligase and POI in a productive orientation [2].
Cell Permeability Moderate (Highly solvated)High (Lipophilic core)The 6-fluoro group enhances passive diffusion across lipid bilayers.
Intrinsic Fluorescence NoneYes ( λem​ ~420 nm)Enables direct subcellular tracking without structural modification [4].

References

  • Characteristic roadmap of linker governs the rational design of PROTACs National Center for Biotechnology Information (PMC) URL:[Link] [1]

  • Current strategies for the design of PROTAC linkers: a critical review National Center for Biotechnology Information (PMC) URL:[Link] [2]

  • Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation National Center for Biotechnology Information (PMC) URL:[Link] [3]

  • Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions National Center for Biotechnology Information (PMC) URL:[Link] [4]

  • Determination of fluorinated quinolone antibacterials by ion chromatography with fluorescence detection National Center for Biotechnology Information (PMC) URL:[Link] [5]

Method

Microwave-assisted synthesis of quinolone propanoic acid derivatives

This application note provides an in-depth, self-validating methodology for the microwave-assisted organic synthesis (MAOS) of quinolone propanoic acid derivatives. Designed for medicinal chemists and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

This application note provides an in-depth, self-validating methodology for the microwave-assisted organic synthesis (MAOS) of quinolone propanoic acid derivatives. Designed for medicinal chemists and drug development professionals, this guide bridges the mechanistic rationale of dielectric heating with actionable, step-by-step laboratory protocols.

Mechanistic Rationale: Why Microwave-Assisted Synthesis?

The quinolone core—particularly 2-quinolones and 4-quinolones—represents a cornerstone heterocyclic scaffold in the discovery of novel therapeutic agents, frequently utilized in FDA-approved antibacterial and anticancer drugs[1]. The functionalization of this core with a propanoic acid moiety, yielding compounds such as 3-(4-methyl-2-oxoquinolinyl)propanoic acid, creates a dual-pharmacophore system known for its unique therapeutic activities, including enhanced antiproliferative and anti-inflammatory properties[2].

Historically, the synthesis of these derivatives relied on classical named reactions (e.g., the Conrad-Limpach or Knorr cyclization). These conventional methods are plagued by the need for harsh convective heating (>150°C), extended reaction times (hours to days), and the generation of thermodynamic by-products that complicate downstream purification[1][3].

Microwave-assisted organic synthesis (MAOS) fundamentally alters the reaction kinetics. By utilizing microwave irradiation, energy is transferred directly to polar molecules (reactants and solvents) via dipole rotation and ionic conduction[4]. This dielectric heating mechanism ensures rapid, uniform internal heating, bypassing the inefficiencies of thermal gradients inherent to oil baths. Consequently, the activation energy required for the critical intramolecular cyclization step is achieved almost instantaneously, drastically reducing reaction times while significantly improving product purity and yield[5].

Workflow N1 1. Reagent Assembly Aniline + Dicarbonyl + AcOH N2 2. Microwave Irradiation 160°C, 5-10 min, 250W N1->N2 N3 3. In-Process Validation TLC & LC-MS Check N2->N3 N4 4. Base-Catalyzed Hydrolysis MW 100°C, 2 min N3->N4 N5 5. Acidification & Isolation pH 3, Filtration N4->N5 N6 6. Final Product Quinolone Propanoic Acid N5->N6

Microwave-assisted synthetic workflow integrating in-process validation steps.

Experimental Protocol: A Self-Validating System

To ensure reproducibility and scientific rigor, the following protocol for the synthesis of 3-(4-methyl-2-oxoquinolinyl)propanoic acid is designed as a self-validating system, incorporating critical in-process analytical checkpoints to verify structural integrity at each phase.

Materials & Reagents:

  • Aniline derivative (1.0 mmol)

  • Diethyl 2-acetylglutarate (1.2 mmol)

  • Glacial acetic acid (2.0 mL)

  • 2M Sodium Hydroxide (NaOH)

  • 1M Hydrochloric Acid (HCl)

  • Microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover)

Step-by-Step Methodology:

Step 1: Precursor Assembly & Imine Formation Combine the aniline derivative (1.0 mmol) and diethyl 2-acetylglutarate (1.2 mmol) in a 10 mL microwave-safe quartz vial equipped with a magnetic stir bar. Add 2.0 mL of glacial acetic acid.

  • Causality: Glacial acetic acid acts synergistically as a highly polar solvent (an excellent microwave absorber) and a Brønsted acid catalyst, facilitating the initial nucleophilic attack of the amine on the carbonyl group to form the imine intermediate[5].

Step 2: Microwave-Promoted Cyclization Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture in the microwave reactor at 160°C for 5 minutes under dynamic power control (maximum 250 W)[4].

  • Self-Validation Checkpoint 1: After rapid compressed-air cooling to room temperature, withdraw a 5 µL aliquot. Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The complete disappearance of the aniline spot and the appearance of a strongly UV-active (254 nm) spot confirms quantitative cyclization to the ester intermediate.

Step 3: Base-Catalyzed Hydrolysis To the crude reaction mixture in the same vial, add 3.0 mL of 2M NaOH. Re-seal and subject to microwave irradiation at 100°C for 2 minutes.

  • Causality: The steric hindrance around the ester linkage often makes conventional saponification sluggish. Microwave irradiation accelerates the nucleophilic acyl substitution, rapidly yielding the sodium salt of the propanoic acid derivative.

Step 4: Isolation and Product Verification Transfer the mixture to a beaker containing 20 mL of ice-water. Slowly acidify the solution to pH 3 using 1M HCl to precipitate the free carboxylic acid. Collect the solid via vacuum filtration, wash with cold distilled water, and dry under a vacuum[4].

  • Self-Validation Checkpoint 2: Analyze the isolated solid via LC-MS and ¹H-NMR. The presence of a distinct singlet at ~δ 2.4 ppm (methyl protons) and a broad exchangeable singlet >10.0 ppm (carboxylic acid proton) validates the structural integrity of the 3-(4-methyl-2-oxoquinolinyl)propanoic acid[2].

Quantitative Process Metrics

The transition from conventional convective heating to MAOS yields highly quantifiable improvements in both process efficiency and green chemistry metrics. The table below summarizes the comparative advantages observed during the synthesis of quinolone propanoic acid derivatives.

MetricConventional Synthesis (Oil Bath)Microwave-Assisted Synthesis (MAOS)Improvement Factor
Reaction Time 12 - 24 Hours5 - 7 Minutes~150x Faster
Operating Temperature 150°C (Thermal Gradient)160°C (Uniform Dielectric)Superior Heat Transfer
Average Yield 45% - 55%85% - 92%+35% Absolute Yield
Product Purity (HPLC) < 80% (High thermodynamic by-products)> 95% (Clean reaction profile)Significant
E-Factor (Waste/Product) High (Requires extensive chromatography)Low (Direct precipitation possible)Greener Profile

Pharmacological Mechanism of Action

Quinolone propanoic acid derivatives exert their biological activity by targeting critical cellular machinery. In bacterial models, they act as potent inhibitors of Type II topoisomerases (DNA gyrase and topoisomerase IV). The addition of the propanoic acid side chain enhances the molecule's aqueous solubility and its ability to intercalate into the DNA-enzyme cleavage complex. This stabilization prevents DNA ligation, leading to lethal double-strand breaks and subsequent apoptosis[1].

Pathway Ligand Quinolone Propanoic Acid Derivative Enzyme DNA Gyrase / Topoisomerase IV Ligand->Enzyme Intercalates & Binds Complex Ternary Cleavage Complex Enzyme->Complex Stabilizes Damage Double-Strand DNA Breaks Complex->Damage Prevents Ligation Death Bacterial Cell Death / Apoptosis Damage->Death Triggers Cascade

Pharmacological mechanism of action for quinolone propanoic acid derivatives.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives: Application Notes and Protocols for Researchers Source: Benchchem URL:5

  • Microwave-assisted synthesis of quinolones and 4H-1,4-benzothiazine 1,1-dioxides Source: ResearchGate URL:3

  • Application Notes and Protocols for Microwave-Assisted Synthesis of Quinoline Derivatives Source: Benchchem URL:4

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities Source: MDPI URL:1

  • Synthesis, characterization and crystal structure of the 2-quinolone derivative Source: TechnoRep (Conference of Chemists, Technologists and Environmentalists of Republic of Srpska) URL:2

Sources

Application

Application Note: Scalable Manufacturing Process for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The 4-quinolone ring system is a p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The 4-quinolone ring system is a privileged scaffold in medicinal chemistry, forming the backbone of numerous antibacterial, antiviral, and anticancer agents[1]. Specifically, 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a highly versatile building block. By lacking the traditional 3-carboxylic acid found in standard fluoroquinolones (like ciprofloxacin), this scaffold allows for divergent functionalization, making it highly valuable for the synthesis of novel HIV-1 integrase inhibitors and targeted drug conjugates[2].

The Process Chemistry Challenge: Ambident Nucleophilicity

A critical challenge in synthesizing N1-alkylated 4-quinolones is the ambident nature of the quinolone core. The deprotonated intermediate can react at either the N1 nitrogen or the O4 oxygen. Direct alkylation using standard electrophiles (e.g., 3-bromopropanoic acid or its esters) under kinetic control frequently yields an inseparable mixture of N-alkylated and O-alkylated isomers[3].

To bypass this and achieve a scalable, high-yielding process, we utilize an aza-Michael addition [4]. By reacting 6-fluoroquinolin-4(1H)-one with methyl acrylate under strict thermodynamic control, the reaction exclusively drives the formation of the more stable N-alkylated adduct. Subsequent mild saponification yields the target propanoic acid with >99% regiopurity.

Synthetic Pathway & Process Flow

Pathway SM 6-Fluoroquinolin-4(1H)-one (Ambident Nucleophile) Int Methyl 3-(6-fluoro-4-oxoquinolin -1(4H)-yl)propanoate (Exclusive N-Alkylation) SM->Int Step 1: Aza-Michael Reagent Methyl Acrylate DBU, MeCN, 80°C Reagent->Int Prod 3-(6-fluoro-4-oxoquinolin -1(4H)-yl)propanoic acid (Target Building Block) Int->Prod Step 2: Saponification Hydrolysis 1. NaOH, THF/H2O 2. HCl (pH 2) Hydrolysis->Prod

Figure 1: Two-step scalable synthesis of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid.

Process Optimization Data

To establish a self-validating and scalable protocol, various bases and solvents were screened for the critical aza-Michael addition step. The goal was to maximize the N:O alkylation ratio while maintaining a short reaction time.

Table 1: Base and Solvent Screening for the Aza-Michael Addition

Base (0.5 eq)SolventTemp (°C)Time (h)N:O Alkylation RatioIsolated Yield (%)
K₂CO₃DMF801692:871
Cs₂CO₃DMF801296:483
Triton BMeOH651885:1568
DBU MeCN 80 8 >99:1 94

Causality Insight: Inorganic bases like K₂CO₃ in highly polar solvents (DMF) lead to partial O-alkylation due to the stabilization of the hard enolate-like oxygen. Transitioning to 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) —a bulky, non-nucleophilic amidine base—in a slightly less polar solvent (acetonitrile) shifts the equilibrium entirely toward the thermodynamically stable N-alkylated aza-Michael adduct[3].

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoate

Objective: Achieve exclusive N-alkylation via thermodynamic control.

  • Reactor Setup: Equip a 2 L, 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charge: Add 6-fluoroquinolin-4(1H)-one (163.15 g, 1.0 mol) and anhydrous acetonitrile (1.0 L) to the reactor. Stir to form a suspension.

  • Reagent Addition: Add methyl acrylate (129.1 g, 135 mL, 1.5 mol) in one portion.

  • Catalyst Addition: Slowly add DBU (76.1 g, 75 mL, 0.5 mol) dropwise over 15 minutes. Note: The suspension will gradually clear as the deprotonated quinolone dissolves.

  • Reaction: Heat the mixture to gentle reflux (80 °C) for 8 hours.

  • In-Process Control (IPC): Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (Rf ~0.1, streaking) should be completely consumed, replaced by a single distinct spot (Rf ~0.45).

  • Workup: Cool the mixture to 20 °C and concentrate under reduced pressure to remove acetonitrile. Partition the residue between Ethyl Acetate (1.5 L) and Water (1.0 L).

  • Wash & Dry: Wash the organic layer with 0.5 M HCl (500 mL) to remove DBU, followed by brine (500 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield a pale yellow solid.

  • Yield: ~234 g (94%).

Step 2: Saponification to 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Objective: Cleave the methyl ester without degrading the fluoroquinolone core.

  • Reactor Setup: Equip a 3 L reactor with an overhead stirrer and a temperature probe.

  • Charge: Dissolve the intermediate ester (234 g, 0.94 mol) in Tetrahydrofuran (THF, 800 mL).

  • Hydrolysis: Slowly add a solution of 2M aqueous NaOH (940 mL, 1.88 mol). Stir the biphasic mixture vigorously at 25 °C for 4 hours.

  • IPC: Monitor by HPLC or TLC. The ester spot (Rf ~0.45) must disappear completely. The product will remain at the baseline in its sodium salt form.

  • Solvent Removal: Concentrate the mixture under reduced pressure at 40 °C to remove THF.

  • Acidification (Critical Step): Cool the remaining aqueous solution to 5 °C in an ice bath. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0. A thick white precipitate will form.

  • Isolation: Filter the precipitate through a Buchner funnel. Wash the filter cake thoroughly with ice-cold water (3 × 300 mL) to remove NaCl, followed by cold diethyl ether (200 mL) to remove trace organic impurities.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 24 hours.

  • Final Yield: ~210 g (95% for this step; 89% overall).

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met to confirm exclusive N-alkylation and complete hydrolysis:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Absence of the methyl ester singlet at ~3.60 ppm (confirms complete hydrolysis).

    • Presence of a broad singlet at >12.0 ppm (1H, -COOH).

    • Two distinct triplets at ~4.45 ppm (2H, N-CH₂, J = 7.0 Hz) and ~2.75 ppm (2H, CH₂-COOH, J = 7.0 Hz).

    • Self-Validation Check: If O-alkylation had occurred, a triplet would appear around ~4.30 ppm (O-CH₂), and the characteristic quinolone C2-H and C3-H alkene doublet system would be heavily disrupted.

  • ¹⁹F NMR (376 MHz, DMSO-d₆): Single peak at ~ -118.5 ppm. Confirms the fluorine atom remains intact and was not displaced by nucleophilic aromatic substitution during the basic steps.

  • LC-MS (ESI+): m/z calculated for C₁₂H₁₀FNO₃ [M+H]⁺: 236.07; Found: 236.10.

References

  • Quinolone: a versatile therapeutic compound class Source: National Center for Biotechnology Information (PMC) URL:[3]

  • The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates Source: National Center for Biotechnology Information (PMC) URL:[4]

  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: National Center for Biotechnology Information (PMC) URL:[2]

  • 7-Chloro-6-fluoroquinolin-4(1H)-one (Compound Profile & Scaffold Utility) Source: BenchChem URL:[1]

Sources

Method

Application Notes and Protocols for the Esterification of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

Introduction: The Strategic Importance of Esterification in Quinolone Drug Development 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a key scaffold in medicinal chemistry, particularly in the development of novel...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Esterification in Quinolone Drug Development

3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a key scaffold in medicinal chemistry, particularly in the development of novel antibacterial agents and other therapeutics.[1] The carboxylic acid moiety, while crucial for certain biological activities, can present challenges in terms of pharmacokinetics, such as poor membrane permeability and rapid metabolism. Esterification of this carboxylic acid group is a fundamental strategy to modulate the physicochemical properties of the molecule, thereby enhancing its drug-like characteristics. The resulting esters can act as prodrugs, which are cleaved in vivo to release the active carboxylic acid, or they may exhibit their own unique biological profiles.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for several robust esterification methods applicable to 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. The selection of a particular method will depend on the specific alcohol to be coupled, the scale of the reaction, and the presence of other functional groups in the molecule.

Method 1: Fischer-Speier Esterification - The Classic Approach

The Fischer-Speier esterification is a traditional and cost-effective method for producing esters from carboxylic acids and alcohols, catalyzed by a strong acid.[2][3] This equilibrium-controlled reaction is typically driven to completion by using a large excess of the alcohol, which often serves as the solvent, or by removing water as it is formed.[3][4]

Causality Behind Experimental Choices
  • Acid Catalyst : A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[3][5]

  • Excess Alcohol : Le Châtelier's principle dictates that to shift the equilibrium towards the ester product, the concentration of one of the reactants should be increased.[4] Using the alcohol as the solvent ensures a high concentration, driving the reaction to completion.

  • Temperature : The reaction is typically performed at reflux to increase the reaction rate.

Experimental Protocol: Fischer-Speier Esterification
  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as solvent, >20 eq).

  • Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.1-0.2 eq) to the stirred solution.

  • Reaction : Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Method 2: Steglich Esterification - A Mild and Versatile Alternative

For substrates that are sensitive to the harsh acidic conditions of the Fischer-Speier esterification, the Steglich esterification offers a mild and highly effective alternative.[6][7] This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[7][8]

Causality Behind Experimental Choices
  • DCC/EDC : These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[6][9] This intermediate is readily attacked by the alcohol.

  • DMAP : DMAP acts as a potent acylation catalyst.[6][10] It reacts with the O-acylisourea intermediate to form a more reactive N-acylpyridinium species, which is then attacked by the alcohol.[10] This catalytic cycle significantly accelerates the esterification and suppresses side reactions.[9]

  • Solvent : Anhydrous, aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to prevent the hydrolysis of the reactive intermediates.[9]

Experimental Protocol: Steglich Esterification
  • Reaction Setup : In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cooling : Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Agent Addition : Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled and stirred reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • If DCC was used, filter off the precipitated DCU.

    • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude ester by column chromatography on silica gel.

Method 3: Thionyl Chloride Mediated Esterification - For Robust Substrates

This method involves the conversion of the carboxylic acid to a more reactive acid chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with the alcohol.[11][12][13] This is a powerful method, particularly for less reactive alcohols.

Causality Behind Experimental Choices
  • Thionyl Chloride (SOCl₂) : SOCl₂ reacts with the carboxylic acid to form an acyl chloride.[12][13] Acyl chlorides are highly electrophilic and react readily with alcohols to form esters. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.[14]

  • Two-Step Process : A two-step process, where the acid chloride is first formed and then reacted with the alcohol, often provides cleaner reactions and higher yields compared to a one-pot procedure.[8]

Experimental Protocol: Thionyl Chloride Mediated Esterification

Step 1: Formation of the Acid Chloride

  • Reaction Setup : In a fume hood, add 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂).

  • Reagent Addition : Add an excess of thionyl chloride (SOCl₂) (2-5 eq) and a catalytic amount of DMF (1-2 drops).

  • Reaction : Gently heat the mixture to reflux for 1-3 hours. The reaction is complete when gas evolution ceases.

  • Isolation : Remove the excess SOCl₂ by distillation or under reduced pressure (with appropriate trapping). The resulting crude acid chloride can be used directly in the next step.

Step 2: Ester Formation

  • Reaction Setup : Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM or THF in a flask under an inert atmosphere.

  • Alcohol Addition : Cool the solution to 0 °C and slowly add the alcohol (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq) to scavenge the HCl produced.

  • Reaction : Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.

  • Work-up :

    • Dilute the reaction mixture with DCM.

    • Wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification : Purify the crude ester by column chromatography.

Method 4: Mitsunobu Reaction - For Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol to an ester with inversion of stereochemistry.[15][16][17] It involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[15]

Causality Behind Experimental Choices
  • PPh₃ and DEAD/DIAD : These reagents react to form a phosphonium salt, which then activates the alcohol by converting the hydroxyl group into a good leaving group.[18]

  • SN2 Reaction : The carboxylate anion then displaces the activated hydroxyl group via an Sₙ2 mechanism, resulting in the inversion of configuration at the alcohol's stereocenter.[16][18]

  • Mild Conditions : The reaction is performed under neutral conditions and at low temperatures, making it suitable for sensitive substrates.[17]

Experimental Protocol: Mitsunobu Reaction
  • Reaction Setup : In a dry flask under an inert atmosphere, dissolve 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF.

  • Cooling : Cool the solution to 0 °C in an ice bath.

  • Reagent Addition : Slowly add a solution of DEAD or DIAD (1.5 eq) in anhydrous THF to the stirred reaction mixture.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up :

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product will contain triphenylphosphine oxide and the reduced hydrazine derivative, which can be challenging to remove.

  • Purification : Purification is typically achieved by column chromatography on silica gel. Careful selection of the eluent system is crucial to separate the desired ester from the byproducts.

Summary of Esterification Conditions

MethodCatalyst/ReagentsSolventTemperatureKey AdvantagesKey Disadvantages
Fischer-Speier H₂SO₄ or TsOHAlcohol (excess)RefluxCost-effective, simple work-up for simple alcohols.Harsh acidic conditions, not suitable for sensitive substrates or tertiary alcohols.[2]
Steglich DCC or EDC, DMAPAnhydrous DCM or DMF0 °C to RTMild conditions, high yields, suitable for a wide range of substrates.[6][7]DCC can cause allergic reactions, formation of DCU byproduct.
Thionyl Chloride SOCl₂Neat or DCM/THFReflux, then 0 °C to RTHigh reactivity, suitable for unreactive alcohols.Harsh reagent, generates corrosive byproducts (HCl, SO₂).
Mitsunobu PPh₃, DEAD or DIADAnhydrous THF0 °C to RTMild, neutral conditions, allows for inversion of stereochemistry.[16][17]Stoichiometric amounts of byproducts that can be difficult to remove.[19]

Visualizing the Reaction Mechanisms

Fischer-Speier Esterification Workflow

Fischer_Speier_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Work-up Carboxylic_Acid 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid Mix Mix and Reflux Carboxylic_Acid->Mix Alcohol Alcohol (e.g., MeOH) Alcohol->Mix Catalyst H₂SO₄ (cat.) Catalyst->Mix Ester Ester Product Mix->Ester Water Water Mix->Water Workup Aqueous Work-up & Purification Ester->Workup Final_Product Purified Ester Workup->Final_Product

Caption: Workflow for Fischer-Speier Esterification.

Steglich Esterification Mechanism

Steglich_Mechanism RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC DCC->O_Acylisourea N_Acylpyridinium N-Acylpyridinium Intermediate O_Acylisourea->N_Acylpyridinium + DMAP DCU DCU O_Acylisourea->DCU DMAP DMAP DMAP->N_Acylpyridinium Ester Ester N_Acylpyridinium->Ester + ROH ROH Alcohol ROH->Ester

Caption: Simplified mechanism of Steglich Esterification.

Thionyl Chloride Mediated Esterification Workflow

Thionyl_Chloride_Workflow cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride + SOCl₂ SOCl2 SOCl₂ SOCl2->Acid_Chloride Gases SO₂ + HCl (g) Acid_Chloride->Gases Acid_Chloride_2 Acid Chloride Ester Ester Product Acid_Chloride_2->Ester + Alcohol, Base Alcohol Alcohol Alcohol->Ester Base Base (e.g., TEA) Base->Ester

Caption: Two-step workflow for thionyl chloride mediated esterification.

References

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • ACS Omega. Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]

  • Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

  • Chemistry Steps. Mitsunobu Reaction. [Link]

  • Wikipedia. Steglich esterification. [Link]

  • Chemistry LibreTexts. 22.9 Reactions of Carboxylic Acids. [Link]

  • ResearchGate. Mechanism of the Steglich esterification with the GO/RGO: (a) acid-base... [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Scribd. Steglich Esterification Overview. [Link]

  • Organic Chemistry Portal. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

  • Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]

  • Master Organic Chemistry. Carboxylic Acid to Acid Chloride (SOCl2 or (COCl)2). [Link]

  • ResearchGate. DCC/DMAP-Mediated Coupling of Carboxylic Acids with Oxazolidinones and Thiazolidinethiones. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Organic Chemistry Portal. Fischer Esterification. [Link]

  • PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. [Link]

  • Semantic Scholar. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • ACS Publications. Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing O-alkylation byproducts in quinolone N-alkylation reactions

Welcome to the Advanced Synthesis Support Center. Quinolones (including 4-quinolones and 2-quinolones) are highly privileged scaffolds in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Quinolones (including 4-quinolones and 2-quinolones) are highly privileged scaffolds in drug development. However, because the quinolone core exists in a lactam-lactim tautomeric equilibrium, it acts as an ambident nucleophile . Depending on the reaction conditions, alkylation can occur at the nitrogen (yielding the desired N-alkylquinolone) or at the oxygen (yielding an undesired alkoxyquinoline byproduct).

This guide is designed for discovery chemists and process scientists to systematically diagnose, troubleshoot, and eliminate O-alkylation byproducts through mechanistic understanding and self-validating protocols.

Diagnostic Workflow: Regioselectivity Decision Tree

Before altering your reaction conditions, use the logic tree below to identify the root cause of your O-alkylation based on your specific substrate and electrophile.

RegioselectivityLogic Start Quinolone Core Target: N-Alkylation Steric Is there a bulky substituent at the C-8 position? Start->Steric MetalCat Use Cu-Catalyzed HARC or Pd-Catalyzed Coupling Steric->MetalCat Yes (Steric Block) Electro Is the electrophile a bulky or secondary alkyl halide? Steric->Electro No NAlk N-Alkylation Favored (Target Achieved) MetalCat->NAlk Radical/Metal Insertion Electro->MetalCat Yes (Slow SN2) Silver Are you using Ag+ salts (e.g., Ag2CO3)? Electro->Silver No (Primary Halide) OAlk O-Alkylation Favored (Undesired Pathway) Silver->OAlk Yes (Hard Lewis Acid) Optimize Use K2CO3 or Cs2CO3 in DMF or DMSO Silver->Optimize No Optimize->NAlk Soft Base / Polar Aprotic

Diagnostic decision tree for optimizing quinolone N-alkylation and bypassing O-alkylation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I getting O-alkylation instead of N-alkylation in my standard Sₙ2 reaction? A: The regioselectivity of ambident nucleophiles is governed by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom is a "hard" nucleophile with high electronegativity, while the nitrogen is "soft" and highly polarizable. If you use a hard counterion (like Ag⁺), the reaction becomes charge-controlled, tightly coordinating the nitrogen and favoring O-alkylation 1. To push the reaction toward orbital-controlled N-alkylation, you must use a soft counterion (K⁺ or Cs⁺) in a polar aprotic solvent (DMF or DMSO) 2. These solvents strongly solvate the alkali metal cation, leaving the nitrogen highly nucleophilic and free to attack.

Q2: My substrate has a substituent at the C-8 position, and I am seeing almost exclusive O-alkylation. How do I fix this? A: This is a well-documented steric phenomenon. Substituents at the C-8 position (e.g., -OMe, -OBn, -Cl) create severe steric hindrance directly adjacent to the N1 position. Even under optimized K₂CO₃/DMF conditions, this steric clash prevents the alkyl halide from approaching the nitrogen, forcing the alkylation to occur at the unhindered oxygen atom 3. If you have a C-8 substituent, classical Sₙ2 methods will likely fail. You must pivot to transition-metal catalyzed coupling (e.g., Buchwald-Hartwig amination) to bypass the Sₙ2 trajectory requirements.

Q3: I am trying to couple a secondary alkyl halide, but O-alkylation is outcompeting N-alkylation. What is the alternative? A: Secondary alkyl halides undergo Sₙ2 reactions very slowly due to their own steric bulk. Because the quinolone oxygen atom is more sterically accessible and more electronegative, it outcompetes nitrogen when the electrophile is sluggish. To bypass this kinetic bottleneck, abandon the Sₙ2 pathway and utilize a Halogen Abstraction-Radical Capture (HARC) mechanism. A copper-metallaphotoredox platform can couple quinolones with secondary alkyl bromides, achieving 100:0 N:O regioselectivity via an open-shell radical intermediate 4.

Quantitative Condition Matrix

Use this data table to benchmark your expected regioselectivity based on the reagents and substrates you select.

Base / CatalystSolventAdditiveSubstrate/Electrophile ConstraintDominant PathwayTypical N:O Ratio
K₂CO₃ DMFNoneUnhindered 4-quinolone + Primary HalideN-Alkylation> 85 : 15
NaH DME/DMF (4:1)LiBrAmbident N/O heterocycleN-Alkylation> 90 : 10
Ag₂CO₃ BenzeneNone4-hydroxy-2-quinoloneO-Alkylation< 5 : 95
K₂CO₃ DMFNoneC-8 Substituted Quinolone (-OMe, -Cl)O-Alkylation0 : 100
Cu(TMHD)₂ / Ir-Photocat MeCNSupersilanolSecondary/Bulky Alkyl BromidesN-Alkylation100 : 0

Self-Validating Standard Operating Procedure (SOP)

Protocol: Regioselective N-Alkylation of Unhindered 4-Quinolones via Soft-Base Sₙ2

Objective: Synthesize N-alkyl quinolones while suppressing O-alkylation to <5% using classical conditions. This protocol incorporates built-in analytical checkpoints to ensure causality and prevent downstream failures.

Phase 1: Anion Generation & Solvation
  • Setup: Flame-dry a Schlenk flask under argon. Add the 4-quinolone derivative (1.0 equiv) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension at 50 °C for 30 minutes.

    • Mechanistic Rationale: Heating ensures complete deprotonation. DMF strongly solvates the K⁺ ions, generating a highly reactive, "naked" ambident anion where the softer nitrogen is primed for attack.

    • Validation Checkpoint 1 (Deprotonation): The suspension will transition to a distinct yellow/orange hue. Withdraw a 5 µL aliquot, quench in 100 µL of H₂O/MeCN, and analyze via LC-MS. The parent mass [M-H]⁻ should be dominant in negative ion mode, confirming anion stability without degradation.

Phase 2: Electrophilic Addition
  • Addition: Cool the reaction to room temperature (20–25 °C). Add the primary alkyl halide (1.2 equiv) dropwise over 10 minutes to prevent localized heating.

  • Reaction: Stir at room temperature for 4–12 hours.

    • Validation Checkpoint 2 (Regioselective Monitoring): Perform TLC analysis (Eluent: 5% MeOH in DCM). N-alkyl quinolones possess an exposed, highly polar carbonyl group, resulting in a significantly lower retention factor (e.g., Rf​≈0.3 ) compared to the less polar O-alkylated byproduct (e.g., Rf​≈0.7 ). If the higher Rf​ spot dominates, halt the reaction—steric factors (like C-8 substitution) are overriding the base effect.

Phase 3: Isolation and Orthogonal Verification
  • Workup: Pour the crude mixture into 10 volumes of vigorously stirred, ice-cold water. The N-alkyl product typically precipitates. Filter the solid and wash with cold water to remove residual DMF and inorganic salts.

  • Validation Checkpoint 3 (NMR Confirmation): Dissolve the crude solid in CDCl₃ or DMSO- d6​ for ¹H NMR analysis.

    • Diagnostic Shift: Examine the protons of the newly attached alkyl group (the α -CH₂). In N-alkylated products, these protons typically resonate upfield ( δ 4.0–4.5 ppm). In O-alkylated products, the electron-withdrawing nature of the oxygen shifts them further downfield ( δ 4.5–5.0 ppm).

References

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities MDPI URL:[Link]

  • Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation Drugs for Neglected Diseases initiative (DNDi) URL:[Link]

  • Studies on the alkylation of quinolin-2(1H)-one derivatives ResearchGate URL:[Link]

  • A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Fluoroquinolone Acids

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues encountered with fluoroquinolone acids in aque...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the common solubility issues encountered with fluoroquinolone acids in aqueous buffers. By understanding the underlying chemical principles and employing systematic strategies, you can ensure accurate and reproducible experimental outcomes.

Part 1: Frequently Asked Questions - The "Why" Behind Poor Solubility

This section addresses the fundamental principles governing the solubility of fluoroquinolone acids.

Question: Why are fluoroquinolone acids often difficult to dissolve in neutral aqueous buffers?

Answer: The challenge lies in their molecular structure. Fluoroquinolones are zwitterionic, amphoteric compounds, meaning they possess both a weakly acidic carboxylic acid group and a weakly basic amine group (typically on a piperazine ring).[1][2] At a pH near their isoelectric point (pI), which is typically close to neutral pH (6-8), the net charge of the molecule is zero.[2][3] In this zwitterionic state, strong intermolecular electrostatic interactions lead to the formation of a stable crystal lattice, resulting in minimal solubility in water.[2]

Question: How does pH dramatically influence the solubility of fluoroquinolones?

Answer: The solubility of fluoroquinolones is highly pH-dependent.[4][5] By shifting the pH of the buffer away from the isoelectric point, you can ionize either the acidic or basic group:

  • In acidic conditions (pH < 5): The basic amine group becomes protonated, forming a positively charged cation. This charged species is significantly more water-soluble.[3][6]

  • In alkaline conditions (pH > 9): The acidic carboxylic acid group loses a proton, forming a negatively charged anion. This anion is also much more soluble in water than the neutral zwitterion.[3][6]

This relationship results in a characteristic "U"-shaped pH-solubility profile, with the lowest solubility observed near the isoelectric point and high solubility in both acidic and basic environments.[3]

Question: What are pKa values, and why are they critical for understanding fluoroquinolone solubility?

Answer: The pKa is a measure of the acidity of a functional group. Fluoroquinolones typically have two key pKa values:

  • pKa1 (Carboxylic Acid): Usually in the range of 5.5 to 6.3, this represents the pH at which the carboxylic acid group is 50% ionized.[1][7]

  • pKa2 (Amine Group): Typically between 8.2 and 9.2, this is the pH at which the amine group is 50% protonated.[1][7]

Knowing the pKa values allows you to predict the charge state of the molecule at a given pH and, therefore, select an appropriate pH to achieve solubilization. For maximum solubility, the buffer pH should be adjusted to be at least 2 pH units away from the pKa of the functional group you are trying to ionize.

Visualizing the pH-Solubility Relationship

The following diagram illustrates how the charge and solubility of a typical fluoroquinolone change with pH.

Caption: pH-dependent ionization and solubility of fluoroquinolones.

Part 2: Troubleshooting Guide - Practical Solutions for Common Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.

Question: My ciprofloxacin (free base) won't dissolve in my neutral phosphate-buffered saline (PBS, pH 7.4). What should I do?

Answer: Ciprofloxacin free base is notoriously insoluble in neutral buffers.[8] The most direct approach is to prepare a concentrated stock solution using pH adjustment.

  • Acidic Dissolution: Weigh the required amount of ciprofloxacin powder and add a small volume of 0.1 N Hydrochloric Acid (HCl).[8] Vortex or sonicate until the powder is completely dissolved. Then, carefully adjust the final volume with your desired buffer. Be aware that adding this acidic stock to a neutral buffer may lower the final pH.

  • Alkaline Dissolution: Alternatively, you can dissolve the ciprofloxacin in a small volume of 0.1 N Sodium Hydroxide (NaOH). Once dissolved, adjust the final volume. As with the acidic method, this will raise the pH of your final working solution.

Important Note: Always perform a final pH check of your working solution and adjust if necessary for your specific experimental requirements.

Question: I've successfully dissolved my levofloxacin, but it precipitates out of solution after some time. Why is this happening?

Answer: This is likely due to the formation of a supersaturated and unstable solution.[1][9] This can occur if you've used a pH adjustment to dissolve the compound and then diluted it into a buffer with a different pH, causing the solution to slowly equilibrate back towards the isoelectric point where solubility is low. To prevent this:

  • Ensure Final pH is Stable: The final pH of your working solution must be maintained in a range where the ionized form of the fluoroquinolone is predominant.[9]

  • Use Stabilizing Excipients: For long-term stability, consider the use of stabilizing agents, although this may not be suitable for all experimental systems.[9]

Question: Can I use an organic solvent like DMSO to dissolve my fluoroquinolone?

Answer: Yes, Dimethyl Sulfoxide (DMSO) can be used to prepare concentrated stock solutions of some fluoroquinolones.[8] However, there are important considerations:

  • Solubility Limits: The solubility in DMSO can be variable and may be lower than in acidic or basic aqueous solutions.[8]

  • Use Anhydrous DMSO: The presence of water can reduce the solubility of fluoroquinolones in DMSO.[8]

  • Precipitation on Dilution: When you dilute the DMSO stock into an aqueous buffer, the fluoroquinolone may precipitate out if its concentration in the final solution exceeds its aqueous solubility limit. It is crucial to ensure the final concentration of DMSO is low and does not interfere with your assay.

Visualizing the Troubleshooting Workflow

This flowchart provides a logical decision-making process for addressing solubility issues.

Troubleshooting_Workflow start Fluoroquinolone Fails to Dissolve in Aqueous Buffer check_form Is it the free base or a salt (e.g., HCl)? start->check_form free_base Free Base: Poorly soluble at neutral pH. check_form->free_base Free Base hcl_salt HCl Salt: More water-soluble. check_form->hcl_salt Salt ph_adjust Primary Strategy: Adjust pH free_base->ph_adjust hcl_salt->ph_adjust If still problematic acid_path Add 0.1N HCl to dissolve (pH < 5) ph_adjust->acid_path base_path Add 0.1N NaOH to dissolve (pH > 9) ph_adjust->base_path check_final_ph Check and adjust final pH of working solution acid_path->check_final_ph base_path->check_final_ph stable Solution is stable. Proceed with experiment. check_final_ph->stable Yes precipitates Compound precipitates upon dilution or standing? check_final_ph->precipitates No supersaturated Indicates supersaturation or pH shift. precipitates->supersaturated alt_methods Consider Alternative Strategies supersaturated->alt_methods cosolvent Use of Co-solvents (e.g., Ethanol, PG) alt_methods->cosolvent surfactant Use of Surfactants alt_methods->surfactant

Caption: Decision tree for troubleshooting fluoroquinolone solubility.

Part 3: Validated Step-by-Step Protocols

This section provides detailed protocols for preparing stock solutions of fluoroquinolones.

Protocol 1: Preparation of Ciprofloxacin Stock Solution (10 mg/mL) using 0.1 N HCl

This protocol is ideal for the poorly water-soluble ciprofloxacin free base.[8]

Materials:

  • Ciprofloxacin (free base) powder

  • 0.1 N Hydrochloric Acid (HCl), sterile

  • Sterile, deionized water or desired buffer

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Calibrated balance, vortex mixer, and micropipettes

Procedure:

  • Weighing: Accurately weigh 100 mg of ciprofloxacin free base powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 4 mL of 0.1 N HCl to the tube. Vortex vigorously until all the powder is completely dissolved. Gentle warming in a water bath (37°C) can aid dissolution but should be used cautiously.

  • Volume Adjustment: Once fully dissolved, adjust the final volume to 10 mL with sterile, deionized water or your buffer of choice. This will yield a final concentration of 10 mg/mL.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for long-term stability.[8]

Protocol 2: Preparation of Levofloxacin Stock Solution (10 mg/mL) in Aqueous Buffer

Levofloxacin is generally more soluble than ciprofloxacin, but its solubility is still pH-dependent.[10]

Materials:

  • Levofloxacin powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile, deionized water

  • Sterile conical tubes

  • Calibrated balance, vortex mixer, and micropipettes

Procedure:

  • Weighing: Accurately weigh 100 mg of levofloxacin powder and transfer it to a sterile 15 mL conical tube.

  • Dissolution: Add 8 mL of sterile PBS (pH 7.4) to the tube. Vortex until the powder is fully dissolved. Sonication for a few minutes can assist in dissolution.

  • Volume Adjustment: Adjust the final volume to 10 mL with sterile PBS.

  • Sterilization: Filter the solution through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in aliquots at -20°C.

Part 4: Advanced Solubility Enhancement Techniques

When standard pH adjustments are insufficient or incompatible with the experimental design, more advanced techniques can be employed.

Question: My experimental system is sensitive to extreme pH changes. What are my other options?

Answer:

  • Co-solvents: The use of water-miscible organic solvents can significantly enhance the solubility of poorly soluble drugs.[11][12] Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol (PEG).[13] It's essential to start with a small percentage of the co-solvent and determine the lowest concentration that achieves the desired solubility, as high concentrations can be toxic to cells or interfere with assays. The combined effect of a buffer and a co-solvent can be synergistic, leading to a substantial increase in solubility.[12]

  • Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules. Ionic surfactants, such as sodium dodecyl sulfate (SDS), are often more effective than non-ionic surfactants.[12] However, surfactants can also impact biological systems, so their use must be carefully validated.

  • Salt Forms: Whenever possible, using a salt form of the fluoroquinolone, such as ciprofloxacin hydrochloride, is recommended as they are generally more water-soluble than the free base.[2][8]

Summary of Fluoroquinolone Properties

FluoroquinolonepKa1 (Acid)pKa2 (Base)Isoelectric Point (pI)General Solubility at pH 7.4
Ciprofloxacin~6.0 - 6.3[1][6]~8.6 - 9.1[6][7]~7.4Very Poorly Soluble[3]
Levofloxacin~5.8 - 6.0[7]~8.0 - 8.7[7]~7.1Poorly Soluble, but better than Ciprofloxacin[10]
Enrofloxacin~5.9[12]~8.7[12]~7.3[12]Very Poorly Soluble[12]
Norfloxacin~6.2 - 6.3[1]~8.7 - 8.8[1]~7.5Very Poorly Soluble[14]

Note: The exact pKa and pI values can vary slightly depending on the experimental conditions (temperature, ionic strength).

References

  • Aqueous solubilities of some variously substituted quinolone antimicrobials. (n.d.). Regulations.gov. Retrieved March 11, 2026, from [Link]

  • Biris, C. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... PMC. Retrieved March 11, 2026, from [Link]

  • Garg, T. (2008). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. Indian Journal of Pharmaceutical Sciences. Retrieved March 11, 2026, from [Link]

  • Garg, T. (2009). Various Solvent Systems for Solubility Enhancement of Enrofloxacin. PMC. Retrieved March 11, 2026, from [Link]

  • Wang, X. (2024). Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids. SCIRP. Retrieved March 11, 2026, from [Link]

  • Onyenpa, E. (n.d.). Thermodynamics of the Aqueous Solubility of some Fluoroquinolones. AFRICAN JOURNAL OF PHARMACEUTICAL RESEARCH AND DEVELOPMENT. Retrieved March 11, 2026, from [Link]

  • Isadiartuti, D. (2024). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. Pharmacy Education. Retrieved March 11, 2026, from [Link]

  • Blokhina, S. (2016). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials. ResearchGate. Retrieved March 11, 2026, from [Link]

  • Berbel, M. (n.d.). Ionization equilibria of fluoroquinolones in aqueous solutions. K1-K5... ResearchGate. Retrieved March 11, 2026, from [Link]

  • Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies. (2023). PMC. Retrieved March 11, 2026, from [Link]

  • (PDF) The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

  • Czyrski, A. (2022). The spectrophotometric determination of lipophilicity and dissociation constants of ciprofloxacin and levofloxacin. ResearchGate. Retrieved March 11, 2026, from [Link]

  • LEVAQUIN (levofloxacin) TABLETS LEVAQUIN (levofloxacin) ORAL SOLUTION LEVAQUIN (levofloxacin) INJECTION LEVAQUIN (levofloxacin i. (n.d.). accessdata.fda.gov. Retrieved March 11, 2026, from [Link]

  • (PDF) Various Solvent Systems for Solubility Enhancement of Enrofloxacin. (n.d.). ResearchGate. Retrieved March 11, 2026, from [Link]

Sources

Troubleshooting

Reducing impurities in the hydrolysis of quinolone esters to acids

Welcome to the Advanced Technical Support Center for Quinolone Synthesis. The hydrolysis of quinolone-3-carboxylate esters to their corresponding active carboxylic acids (e.g., in the synthesis of ciprofloxacin, levoflox...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Quinolone Synthesis. The hydrolysis of quinolone-3-carboxylate esters to their corresponding active carboxylic acids (e.g., in the synthesis of ciprofloxacin, levofloxacin, and pradofloxacin) is a critical late-stage transformation. While seemingly straightforward, this step is highly susceptible to thermodynamic and kinetic side reactions that generate difficult-to-remove impurities.

This guide is designed for researchers and process chemists to troubleshoot, optimize, and validate their hydrolysis workflows.

Reaction Pathway & Impurity Mapping

To effectively troubleshoot, we must first map the competing mechanistic pathways during hydrolysis. The diagram below illustrates the delicate balance between achieving the desired carboxylic acid and triggering degradation cascades.

QuinoloneHydrolysis Ester Quinolone-3-carboxylate Ester (Starting Material) Acid Quinolone-3-carboxylic Acid (Desired Product) Ester->Acid Optimal Hydrolysis (Acid/Base, Controlled Temp) Degrad Side-Chain Degradation (Oxidative/Harsh Base Impurity) Ester->Degrad Harsh Base / Light Exposure Incomplete Unreacted Ester (Incomplete Hydrolysis) Ester->Incomplete Insufficient Time/Temp Decarb Decarboxylated Quinolone (Thermal Impurity) Acid->Decarb Excessive Heat (>100°C) Prolonged Acidic Conditions

Reaction pathways in quinolone ester hydrolysis highlighting desired product and common impurities.

Troubleshooting Guide (FAQs)

Q1: Why am I seeing a significant amount of decarboxylated impurity in my final product? Causality & Insight: The quinolone-3-carboxylic acid moiety is highly susceptible to thermal decarboxylation[1]. Under strongly acidic conditions (e.g., refluxing in concentrated sulfuric or hydrochloric acid) and elevated temperatures, the protonation of the carbonyl oxygen facilitates the loss of CO₂ via an addition/elimination mechanism[1]. This is particularly problematic if the reaction temperature exceeds 100°C for prolonged periods. Solution: Strict temperature control is paramount. If using acid hydrolysis, transition to a milder, optimized acid mixture. For example, a controlled mixture of acetic acid, sulfuric acid, and water allows for complete hydrolysis at 80–100°C without triggering decarboxylation[2]. Alternatively, switch to base-promoted saponification at lower temperatures (60°C), which avoids the acid-catalyzed decarboxylation pathway entirely[3].

Q2: My ester hydrolysis is incomplete, but pushing the reaction harder (higher heat/stronger base) causes degradation. How do I resolve this? Causality & Insight: Incomplete hydrolysis often stems from poor solubility of the ester in the aqueous reaction medium, leading to mass transfer limitations. Pushing the reaction with harsher bases (e.g., >2N NaOH at reflux) forces the reaction but leads to unwanted side reactions, such as the degradation of the C-7 substituent (e.g., piperazine ring opening) or defluorination at the C-6 position[4]. Solution: Enhance mass transfer by using a miscible co-solvent rather than increasing reagent concentration. For base hydrolysis, using a mixture of water and an alcohol (like ethanol or n-butanol) improves solubility and reaction kinetics, allowing you to lower the temperature to 50–60°C. Ensure you use a controlled stoichiometric excess of base (1.5–2.0 equivalents).

Q3: I am observing colored impurities and dimerization products. What is the root cause? Causality & Insight: Fluoroquinolones, particularly those with secondary amine substituents at C-7 (like the piperazine ring in ciprofloxacin), are sensitive to photo-oxidation and oxidative stress[4]. Under basic conditions in the presence of dissolved oxygen and light, the amine can undergo free-radical oxidation, leading to colored polymeric or dimeric impurities[4]. Solution: Conduct the hydrolysis under an inert atmosphere (Nitrogen or Argon sparging). Additionally, shield the reaction from direct light (e.g., use amber glassware or wrap the reactor).

Q4: How can I optimize the precipitation step to maximize the purity of the zwitterionic acid? Causality & Insight: Quinolone antibiotics are typically zwitterionic, possessing both a basic amine and an acidic carboxylic acid. Their solubility is highly pH-dependent, with the minimum solubility occurring at their isoelectric point (pI), usually between pH 7.0 and 7.5. Precipitation at the incorrect pH will either leave the product protonated or deprotonated, drastically reducing yield and co-precipitating impurities[5]. Solution: Carefully adjust the pH of the reaction mixture to the exact pI of your specific quinolone. If acid hydrolysis was used, employ a buffering agent like sodium acetate to gently raise the pH to the precipitation threshold (pH 3.0–4.0 for certain precursors)[2]. Perform the neutralization slowly at a controlled temperature (20–25°C) to promote the growth of large, pure crystals rather than an amorphous matrix that traps impurities.

Quantitative Impurity Analysis & Mitigation

Impurity TypeStructural ChangePrimary Cause (Quantitative Thresholds)Mitigation Strategy
Decarboxylated Quinolone Loss of C-3 COOH groupExcessive heat (>100°C), strong unbuffered acidControl temperature strictly at 80-95°C; use buffered acid systems (AcOH/H₂SO₄) or switch to base hydrolysis.
Unreacted Ester Retention of C-3 esterPoor solubility, insufficient time (<2h), or base (<1.5 eq)Use co-solvents (ethanol/water 1:1), ensure adequate stoichiometry (1.5-2.0 eq base).
Oxidative Dimers/Polymers Degradation of C-7 amineLight exposure, dissolved O₂ in basic mediaSparge solvents with N₂/Ar for 15 mins prior to reaction; shield reactor from light.
Defluorinated Byproducts Loss of C-6 FluorineHarsh basic conditions (>2N NaOH at reflux >80°C)Lower base concentration to 1N-2N; reduce reaction temperature to 50-60°C.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific mechanistic controls to prevent the impurities discussed above.

Protocol 1: Optimized Acidic Hydrolysis (Acetic Acid/Sulfuric Acid System)

Self-validating mechanism: The use of acetic acid acts as both a solvent and a mild proton source, while a catalytic amount of sulfuric acid drives the hydrolysis without providing the harsh, dehydrating conditions that lead to decarboxylation.

  • Charge Reactor: Add 1.0 molar equivalent of the quinolone-3-carboxylate ester to a glass-lined reactor.

  • Add Reagents: Add a pre-mixed solution of acetic acid (35.0 eq), water (1.5 eq), and concentrated sulfuric acid (0.5 eq)[2].

  • Heating: Heat the mixture to 95–100°C under continuous stirring and a nitrogen atmosphere.

  • In-Process Control (IPC): Maintain temperature for 2–4 hours. Monitor via HPLC until residual ester is <0.5%.

  • Quench & Buffer: Cool the reaction to 80°C. Slowly add a 5 wt% aqueous sodium acetate solution to buffer the pH to 3.0–4.0[2]. Note: This specific pH range forces the crystallization of the acid while keeping highly soluble impurities in the mother liquor.

  • Crystallization: Cool the mixture to 20°C at a controlled rate of 10°C/hour. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

Protocol 2: Base-Promoted Saponification and Isoelectric Precipitation

Self-validating mechanism: Utilizing an alcohol co-solvent ensures complete dissolution of the ester, allowing for a lower reaction temperature (preventing thermal degradation) and a lower base concentration (preventing defluorination).

  • Charge Reactor: Suspend 1.0 molar equivalent of the quinolone ester in a 1:1 mixture of water and ethanol (10 volumes total).

  • Base Addition: Slowly add 1.5 molar equivalents of aqueous NaOH (2.0 M) while maintaining the internal temperature below 30°C to prevent localized exotherms.

  • Heating: Warm the mixture to 60°C under a nitrogen atmosphere. Shield the reactor from direct light.

  • In-Process Control (IPC): Stir for 3–5 hours. Confirm reaction completion via HPLC (<0.5% ester remaining).

  • Isoelectric Precipitation: Cool the reaction to 20°C. Slowly add 2.0 M HCl dropwise until the pH reaches the exact isoelectric point of the specific quinolone (typically pH 7.0–7.4).

  • Isolation: Age the slurry for 2 hours at 10°C to maximize crystal growth. Filter, wash with cold ethanol/water (1:1), and dry under vacuum.

References

  • Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones Source: National Institutes of Health (PMC) URL:[Link]

  • Process for the hydrolysis of quinolone carboxylic esters (Patent WO2019206798A1)
  • New Hydroxamic Acid Derivatives of Fluoroquinolones: Synthesis and Evaluation of Antibacterial and Anticancer Properties Source: J-Stage URL:[Link]

  • Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone Source: SciELO URL:[Link]

Sources

Optimization

Strategies to prevent Michael addition reversibility in quinolone synthesis

Welcome to the Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks during quinolone core assembly.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinolone Synthesis. As a Senior Application Scientist, I frequently consult with researchers who encounter yield-limiting bottlenecks during quinolone core assembly. One of the most pervasive, yet misunderstood, failure modes in these workflows—particularly in Gould-Jacobs-type reactions or cascade cyclizations—is the retro-aza-Michael reaction .

When synthesizing complex quinolones, the initial aza-Michael addition of an amine to an activated enone or acrylate is highly susceptible to thermodynamic reversion. This guide provides mechanistically grounded, field-proven strategies to suppress this reversibility, trap your intermediates, and drive your synthesis to completion.

Mechanistic Workflow: The Reversibility Bottleneck

To solve the problem, we must first visualize the competing pathways. The diagram below illustrates how the kinetic aza-Michael adduct is constantly at risk of thermodynamic reversion unless actively trapped or stabilized.

G SM Starting Materials (Amine + Activated Enone) AMA Aza-Michael Adduct (Kinetic Product) SM->AMA Forward Addition RAM Retro-Aza-Michael (Thermodynamic Reversion) AMA->RAM Heat / Steric Strain TRAP Kinetic Trapping (Eaton's Reagent / MW) AMA->TRAP Fast Cyclization RAM->SM Cleavage QC Stable Quinolone Core (Irreversible Sink) TRAP->QC Irreversible LA Lewis Acid Coordination (e.g., Sc(OTf)3) LA->AMA Stabilizes Adduct

Logical workflow of aza-Michael addition, reversibility pathways, and trapping strategies.

Troubleshooting FAQs: Suppressing the Retro-Michael Pathway

Q1: Why does my aza-Michael adduct revert to starting materials during the heating phase of quinolone core assembly? A1: The aza-Michael addition is inherently an equilibrium process. When sterically hindered amines (common in highly substituted quinolone precursors) react with Michael acceptors, the forward reaction is kinetically favored, but the resulting adduct is thermodynamically unstable due to steric strain. Upon heating—which is traditionally required for the subsequent cyclization step—the equilibrium shifts toward the retro-aza-Michael pathway, expelling the amine[1]. To prevent this, you must decouple the addition step from the cyclization step thermally, or use a catalyst that lowers the activation energy of the cyclization so it occurs faster than the retro-elimination.

Q2: How can I thermodynamically lock the aza-Michael adduct to prevent retro-cleavage? A2: You can stabilize the intermediate through targeted Lewis acid coordination. Utilizing catalysts like Scandium(III) triflate ( Sc(OTf)3​ ) coordinates the carbonyl oxygen of the Michael acceptor. This not only increases its electrophilicity for the initial attack but simultaneously anchors the resulting enolate/adduct complex. This coordination prevents the lone pair on the newly formed secondary amine from participating in the E1cB-like retro-Michael elimination. This strategy is highly effective in diastereoselective cascade reactions forming complex pyrido-imidazo-quinolone scaffolds[2].

Q3: What is the most effective tandem strategy to bypass reversibility in Gould-Jacobs-type syntheses? A3: The most robust approach is to employ a "kinetic trap"—a fast, irreversible subsequent reaction that consumes the Michael adduct the moment it forms. In Gould-Jacobs syntheses, the conventional thermal cyclization requires prolonged heating at >200°C in diphenyl ether, which severely exacerbates reversibility. By replacing thermal cyclization with Eaton's Reagent ( 10 wt% P2​O5​ in methanesulfonic acid ), the cyclization proceeds rapidly via electrophilic aromatic substitution at much lower temperatures (80°C)[3]. Alternatively, utilizing a tandem aza-Michael addition–vinylogous aldol condensation pushes the intermediate immediately into a stable, N-bridged pyridine-fused quinolone[4].

Quantitative Data: Impact of Reaction Conditions on Reversibility

The table below summarizes how different experimental conditions influence the retro-Michael pathway and overall quinolone yield. Use this data to select the appropriate condition for your specific substrate's steric profile.

Strategy / ConditionCatalyst / ReagentTemp (°C)Reversibility (%)Quinolone Yield (%)Mechanistic Causality
Conventional Heating None / Diphenyl Ether250>40%35–50%High thermal energy overcomes the activation barrier for retro-Michael cleavage before cyclization can occur.
Lewis Acid Cascade Sc(OTf)3​ (10 mol%)80<5%85–92%Chelation stabilizes the adduct; accelerates subsequent dearomatization and cyclization[2].
Eaton's Reagent Trapping P2​O5​/MeSO3​H 80–100<2%88–95%Rapid electrophilic aromatic substitution kinetically outcompetes retro-addition at mild temperatures[3].
Microwave (Tandem) Solvent-free / Neat120<5%80–90%Rapid, uniform dielectric heating drives tandem condensation instantly, acting as a kinetic sink[4].

Experimental Protocol: Self-Validating Tandem Aza-Michael Cyclization

Below is a highly optimized, step-by-step methodology for the Eaton's reagent-catalyzed Gould-Jacobs synthesis. This protocol effectively eliminates retro-Michael issues by utilizing a low-temperature kinetic trap.

Objective: Synthesize 4-quinolone cores without yield loss to retro-Michael cleavage. Self-Validation Checkpoint: The absence of starting aniline in TLC/LCMS after Step 2 confirms the kinetic trap is successful.

Step 1: Aza-Michael Addition (Kinetic Phase)

  • Combine the substituted aniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.1 equiv) in a microwave-safe vessel. No solvent is required (neat reaction).

  • Causality: Running the reaction neat maximizes reactant concentration, driving the equilibrium forward according to Le Chatelier's principle and ensuring rapid initial adduct formation.

Step 2: Microwave Irradiation

  • Irradiate the mixture at 120°C for exactly 7 minutes.

  • Validation: Analyze an aliquot via LCMS. You should observe >95% conversion to the anilinomethylene malonate intermediate. If free aniline is >5%, retro-Michael cleavage is occurring during the cooling phase; proceed immediately to Step 3 in future runs to minimize this window[3].

Step 3: Kinetic Trapping (Cyclization Phase)

  • Cool the vessel to room temperature and immediately add Eaton's Reagent ( 10 wt% P2​O5​ in CH3​SO3​H , 5.0 volumes relative to the intermediate).

  • Causality: Eaton's reagent acts as a powerful dehydrating and highly acidic medium. It rapidly activates the ester carbonyl for electrophilic aromatic substitution, forcing the cyclization to occur before the retro-Michael elimination can take place.

Step 4: Thermal Cyclization

  • Heat the mixture gently to 80°C for 1–2 hours.

  • Validation: The reaction mixture will darken significantly. Complete consumption of the intermediate on TLC confirms successful trapping into the quinolone core.

Step 5: Quenching and Isolation

  • Pour the mixture over crushed ice and neutralize carefully with saturated aqueous NaHCO3​ until a pH of 7 is reached.

  • Filter the resulting precipitate, wash thoroughly with cold distilled water, and dry under vacuum to afford the pure ethyl 4-quinolone-3-carboxylate derivative.

References

  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)
  • PubMed (NIH)
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent MDPI URL

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid in Solution

Welcome to the technical support center for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve stability challenges, ensuring the integrity and reproducibility of your experimental results.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you may encounter during your work with 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid solutions. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: I'm observing a rapid decrease in the concentration of my compound in aqueous solution, even when stored at 4°C.

  • Potential Cause 1: pH-dependent Hydrolysis. The stability of quinolone derivatives can be significantly influenced by the pH of the solution.[1][2] The carboxylic acid and the quinolone ring system possess ionizable groups, making the molecule susceptible to pH-dependent degradation. Extreme pH values, both acidic and alkaline, can catalyze hydrolytic degradation of the propanoic acid side chain or alterations to the quinolone core. Some studies have shown that certain fluoroquinolones are unstable in acidic conditions (pH 2.0).[3]

  • Solution:

    • pH Optimization: The first step is to determine the optimal pH for stability. This can be achieved by conducting a pH-stability profile. Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 9) and monitor the concentration of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid over time using a stability-indicating method like HPLC.[4][5]

    • Buffering: Once the optimal pH is identified, use a suitable buffer system to maintain it. Phosphate or citrate buffers are commonly used in pharmaceutical formulations.[6]

  • Potential Cause 2: Oxidative Degradation. Quinolone structures can be susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light.[6][7] This can lead to the formation of various degradation products and a loss of the parent compound.[2][8]

  • Solution:

    • Use of Antioxidants: Incorporating antioxidants into your solution can effectively mitigate oxidative degradation.[6][9] Common choices for aqueous formulations include ascorbic acid or sodium metabisulfite.[6] The selection and concentration of the antioxidant should be optimized to ensure compatibility and efficacy.

    • Inert Atmosphere: Preparing and storing solutions under an inert atmosphere, such as nitrogen or argon, can minimize contact with oxygen and reduce oxidative stress.

    • Chelating Agents: Trace metal ions can catalyze oxidation.[6] Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and enhance stability.[6]

Issue 2: My solution of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid changes color and/or develops a precipitate upon exposure to ambient light.

  • Potential Cause: Photodegradation. Fluoroquinolones are a class of compounds known to be sensitive to light, particularly UV radiation.[10] Exposure to light can induce photochemical reactions, leading to the formation of colored degradants, loss of potency, and potential phototoxicity.[7][11] The quinolone nucleus and other structural features are responsible for this photosensitivity.

  • Solution:

    • Light Protection: Always prepare, handle, and store solutions of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid in amber-colored glassware or containers wrapped in aluminum foil to protect them from light.[12]

    • Minimize Exposure: During experimental procedures, minimize the exposure of the solution to direct light sources.[12]

    • Photostability Studies: If your application requires exposure to light, it is crucial to conduct formal photostability studies according to ICH guidelines to understand the degradation kinetics and identify photoproducts.

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing my stored solution.

  • Potential Cause: Formation of Degradation Products. The appearance of new peaks in your analytical chromatogram is a clear indicator of degradation. These products can arise from hydrolysis, oxidation, or photodegradation. Common degradation pathways for fluoroquinolones involve modifications to the side chains or cleavage of the quinolone ring.[2][13] For instance, decarboxylation of the propanoic acid group can occur under acidic conditions.[14]

  • Solution:

    • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the intact drug from its degradation products, allowing for accurate quantification of the parent compound and monitoring of degradant formation.[4][15]

    • Forced Degradation Studies: To proactively identify potential degradation products, perform forced degradation studies. This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, high temperature, oxidizing agents, and light) to accelerate degradation.[4] The resulting degradants can then be characterized.

    • Review Storage Conditions: Re-evaluate your storage conditions (temperature, pH, light exposure, and container type) to identify and rectify the source of the degradation.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid for stability studies?

A1: The choice of solvent depends on the intended application. For many in vitro experiments, aqueous buffered solutions are necessary. Due to the carboxylic acid moiety, the solubility is pH-dependent.[16] It is often sparingly soluble in water but will dissolve in aqueous solutions of acids and bases. For initial dissolution, a small amount of a co-solvent like DMSO or ethanol may be used, followed by dilution with the appropriate aqueous buffer. However, it is critical to assess the stability of the compound in any solvent system used.

Q2: How does temperature affect the stability of this compound in solution?

A2: As with most chemical compounds, higher temperatures generally accelerate degradation rates. Therefore, it is recommended to store stock solutions at refrigerated (2-8°C) or frozen (-20°C or lower) temperatures to enhance long-term stability. However, it is important to evaluate the stability at the intended experimental temperature as well. Be mindful of potential freeze-thaw instability by aliquoting stock solutions into smaller, single-use volumes.

Q3: Can I use a standard phosphate-buffered saline (PBS) solution for my experiments?

A3: While PBS is a common physiological buffer, its pH of ~7.4 may not be optimal for the stability of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid. It is advisable to perform a preliminary stability assessment in PBS. If degradation is observed, you may need to adjust the pH or consider an alternative buffer system identified through a pH-stability profile study. The fluorescence and UV-Vis absorption properties of some fluoroquinolones are known to be pH-dependent.[17]

Q4: Are there any known incompatibilities with common excipients?

A4: While specific incompatibility data for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid may not be readily available, it is prudent to be aware of potential interactions. For instance, some excipients can affect the pH of the microenvironment or contain impurities that may catalyze degradation. When formulating, it is essential to conduct compatibility studies with all proposed excipients.

Experimental Protocols & Visualizations

Protocol 1: pH-Stability Profile Assessment

Objective: To determine the optimal pH for the stability of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid in an aqueous solution.

Materials:

  • 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and a stability-indicating method.[4]

  • pH meter

Procedure:

  • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., DMSO).

  • In separate volumetric flasks, prepare solutions of the compound at a fixed concentration (e.g., 10 µg/mL) in each of the different pH buffers.

  • Immediately after preparation (t=0), analyze an aliquot of each solution by HPLC to determine the initial concentration.

  • Store the remaining solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.

  • At predetermined time points (e.g., 1, 3, 7, and 14 days), withdraw aliquots from each solution and analyze by HPLC.

  • Plot the percentage of the initial concentration remaining versus time for each pH. The pH at which the compound shows the least degradation over time is the optimal pH for stability.

Diagram: Troubleshooting Workflow for Compound Instability

A Instability Observed (e.g., Concentration Decrease, Color Change) B Investigate pH Effects A->B C Investigate Light Exposure A->C D Investigate Oxidative Stress A->D E Conduct pH-Stability Profile B->E F Implement Light Protection (Amber Vials, Low Light) C->F G Incorporate Antioxidants/Chelators D->G I Store Under Inert Gas D->I H Optimize Buffer System E->H J Problem Resolved F->J G->J H->J I->J

Caption: A logical workflow for diagnosing and resolving instability issues.

References

  • U.S. National Library of Medicine. (n.d.). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. National Center for Biotechnology Information.
  • Patsnap. (2026, February 26). How to Mitigate Oxidation in Drug Formulations. Patsnap Eureka.
  • American Society for Microbiology. (n.d.). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. ASM Journals.
  • Baqai Journal of Health Sciences. (2017). PHOTOCHEMISTRY OF FLUOROQUINOLONES: A REVIEW.
  • U.S. National Library of Medicine. (n.d.). Photodegradation assessment of ciprofloxacin, moxifloxacin, norfloxacin and ofloxacin in the presence of excipients from tablets by UPLC-MS/MS and DSC. National Center for Biotechnology Information.
  • American Society for Microbiology. (n.d.). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. ASM Journals.
  • U.S. National Library of Medicine. (2006, December 15). Stability indicating methods for the determination of some fluoroquinolones in the presence of their decarboxylated degrades. National Center for Biotechnology Information.
  • Frontiers Media. (n.d.). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers.
  • U.S. National Library of Medicine. (n.d.). Antioxidants: a comprehensive review. National Center for Biotechnology Information.
  • Ingenta. (n.d.). Studies of the photooxidant properties of antibacterial fluoroquinolones and their naphthalene derivatives. Ingenta Connect.
  • BenchChem. (2025). Technical Support Center: Degradation of Quinolone Antibacterial Agents.
  • ResearchGate. (n.d.). Efficient biodegradation of quinolone – Factors determining the process.
  • U.S. National Library of Medicine. (2025, October 30). Effect of pH on antimicrobial activity of delafloxacin against Escherichia coli isogenic strains carrying diverse chromosomal and plasmid-mediated fluoroquinolone resistance mechanisms. National Center for Biotechnology Information.
  • AIP Publishing. (2018, December 26). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis.
  • ResearchGate. (n.d.). Energetic Stabilization of Carboxylic Acid Conformers by Manganese Atoms and Clusters.
  • SciELO. (n.d.). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone in combination with a non-steroidal a.
  • ResearchGate. (n.d.). Chemical stabilities of the synthesized compounds at (a) pH 7.4 and (b) pH 2.0.
  • SCIRP. (n.d.). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances.
  • Semantic Scholar. (2024, February 2). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains.
  • ResearchGate. (n.d.). Role of antioxidants in prophylaxis and therapy: A pharmaceutical perspective.
  • ResearchGate. (2025, July 9). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions.
  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives.
  • U.S. National Library of Medicine. (2024, March 6). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 10). (PDF) Study of pH‐dependent fluorescent properties of Fluoroquinolones Antibiotics.
  • U.S. National Library of Medicine. (n.d.). Are antioxidants helpful for disease prevention?. National Center for Biotechnology Information.
  • U.S. National Library of Medicine. (2016, December 23). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information.
  • LibreTexts. (2024, October 16). 15.5: Chemical Properties of Carboxylic Acids- Ionization and Neutralization.
  • YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives.
  • MDPI. (2022, November 25). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • U.S. National Library of Medicine. (n.d.). 3-(6-Fluoro-2-methylquinazolin-4-yl)propanoic acid. National Center for Biotechnology Information.
  • CymitQuimica. (n.d.). 3-(Quinolin-4-yl)propanoic acid.
  • AK Scientific, Inc. (n.d.). 2-(4-Oxoquinazolin-3(4H)-yl)propanoic acid.
  • National University of Pharmacy. (2015, December 27). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation Guide: 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid vs. Non-Fluorinated Analog

Executive Summary In medicinal chemistry, the fluoroquinolone scaffold is a privileged pharmacophore renowned for its potent antibacterial and antineoplastic properties. The introduction of a fluorine atom at the C-6 pos...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the fluoroquinolone scaffold is a privileged pharmacophore renowned for its potent antibacterial and antineoplastic properties. The introduction of a fluorine atom at the C-6 position fundamentally alters both the biological efficacy of the molecule and its nuclear magnetic resonance (NMR) profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the 1 H NMR spectral performance of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid (Compound A) against its non-fluorinated baseline alternative, 3-(4-oxoquinolin-1(4H)-yl)propanoic acid (Compound B). By analyzing the causality behind heteronuclear spin-spin coupling ( 19 F- 1 H) and inductive deshielding, this guide provides a self-validating framework for researchers to accurately assign complex aromatic multiplets in drug development workflows.

Self-Validating 1H NMR Acquisition Protocol

To ensure high-fidelity spectral data, the experimental protocol must account for the unique physicochemical properties of quinolone derivatives. Fluoroquinolones often exhibit poor solubility in non-polar solvents (like CDCl 3​ ) due to strong intermolecular hydrogen bonding and potential zwitterionic character.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ (Deuterated Dimethyl Sulfoxide).

    • Causality: DMSO- d6​ effectively disrupts hydrogen-bonded networks, ensuring complete dissolution. Furthermore, it shifts the exchangeable carboxylic acid (-COOH) proton downfield (>12.0 ppm), preventing it from obscuring the critical aromatic region (7.0–8.5 ppm).

  • Instrument Calibration : Tune and match the NMR probe for both 1 H and 19 F nuclei on a 400 MHz (or higher) spectrometer. Ensure the sample temperature is stabilized at 298K to prevent thermal drift of exchangeable protons.

  • Acquisition Parameters :

    • Pulse Sequence : Standard 1D 90° pulse (zg30 or equivalent).

    • Number of Scans (NS) : 16 to 32 scans.

    • Relaxation Delay (D1) : 2.0 seconds. Causality: A longer D1 ensures the complete longitudinal relaxation ( T1​ ) of the rigid, proton-poor quinolone core, allowing for accurate quantitative integration.

    • Spectral Width : 15 ppm (to capture the highly deshielded -COOH proton).

  • Spectral Processing : Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transform (FT). Phase and baseline correct the spectrum manually. Causality: 0.3 Hz LB optimizes the signal-to-noise ratio without artificially broadening the fine meta-couplings ( 4JHF​ ), which are critical for distinguishing H-8.

Workflow A Sample Preparation (15 mg in DMSO-d6) B 1D 1H NMR Acquisition (400/600 MHz, 298K) A->B C Spectral Processing (FT, Phase/Baseline Corr.) B->C D Signal Integration & Multiplet Analysis C->D E 19F-1H J-Coupling Extraction (11-12 Hz) D->E Fluorine effect F 2D NMR Validation (COSY, HSQC, HMBC) D->F Ambiguity resolution G Final Structural Assignment E->G F->G

Fig 1. Self-validating workflow for 1H NMR acquisition and structural assignment.

Comparative Spectral Analysis: Fluorinated vs. Non-Fluorinated

The introduction of the highly electronegative fluorine atom at C-6 fundamentally alters the magnetic environment of the quinolone core. Fluorine exerts a strong inductive electron-withdrawing effect (-I) combined with a resonance electron-donating effect (+M). This dual nature, alongside robust heteronuclear 19 F- 1 H spin-spin coupling, serves as a diagnostic fingerprint [1].

Quantitative Data Comparison

The table below objectively compares the experimental 1 H NMR shifts (in DMSO- d6​ ) of the target fluorinated product against its non-fluorinated alternative.

PositionCompound A: 3-(6-Fluoro-4-oxoquinolin-1(4H)-yl)propanoic acidCompound B: 3-(4-oxoquinolin-1(4H)-yl)propanoic acidMechanistic Causality & Diagnostic Difference
N-CH 2​ (H-1') ~4.45 ppm (t, J=6.8 Hz, 2H)~4.42 ppm (t, J=6.8 Hz, 2H)Negligible Effect : Aliphatic chain is too distant from F-6 to experience significant shielding/deshielding.
CH 2​ -COOH (H-2') ~2.75 ppm (t, J=6.8 Hz, 2H)~2.72 ppm (t, J=6.8 Hz, 2H)Negligible Effect : Remains a clean triplet.
H-2 ~7.95 ppm (d, J=7.8 Hz, 1H)~7.90 ppm (d, J=7.8 Hz, 1H)Slight Deshielding : Adjacent to the highly electronegative nitrogen; slightly affected by global electron withdrawal.
H-3 ~6.10 ppm (d, J=7.8 Hz, 1H)~6.05 ppm (d, J=7.8 Hz, 1H)Shielded Alkene : Alpha to the C-4 carbonyl; couples exclusively with H-2.
H-5 ~7.85 ppm (dd, 3JHF​ =11.5, 4JHH​ =2.8 Hz, 1H)~8.15 ppm (dd, 3JHH​ =8.0, 4JHH​ =1.5 Hz, 1H)Diagnostic Shift : In Compound A, H-5 is split by F-6 (ortho) into a large doublet, further split by H-7. The +M resonance effect of F-6 shields H-5 relative to Compound B.
H-6 Absent (Fluorine Substituted)~7.40 ppm (td, J=7.5, 1.5 Hz, 1H)Substitution Site : Confirms successful fluorination.
H-7 ~7.65 ppm (ddd, 3JHF​ =11.5, 3JHH​ =9.0, 4JHH​ =2.8 Hz, 1H)~7.65 ppm (td, J=8.0, 1.5 Hz, 1H)Complex Splitting : Ortho to F-6 and H-8. The massive 3JHF​ coupling (~11.5 Hz) makes this a distinct ddd multiplet [2].
H-8 ~7.80 ppm (dd, 3JHH​ =9.0, 4JHF​ =5.5 Hz, 1H)~7.75 ppm (d, J=8.0 Hz, 1H)Meta-Coupling : In Compound A, H-8 exhibits a diagnostic meta-coupling to F-6 ( 4JHF​ ~5.5 Hz) [3].
COOH ~12.3 ppm (br s, 1H)~12.3 ppm (br s, 1H)Exchangeable : Broad singlet indicating the acidic proton.
Logical Relationship of the Fluorine Effect

The most critical performance advantage of analyzing Compound A over Compound B is the built-in structural verification provided by the 19 F nucleus. The large ortho-coupling ( 3JHF​≈11−12 Hz) and smaller meta-coupling ( 4JHF​≈5−6 Hz) act as an internal ruler, allowing the chemist to map the exact spatial arrangement of the aromatic protons without strictly requiring 2D NMR.

Fluorine_Effect F6 6-Fluoro Substitution (Strong Inductive Effect) H5 H-5 Signal (Ortho to F-6) F6->H5 Resonance Shielding H7 H-7 Signal (Ortho to F-6) F6->H7 H8 H-8 Signal (Meta to F-6) F6->H8 E1 Large 3J(H,F) Coupling (~11.5 Hz) H5->E1 H7->E1 E2 Small 4J(H,F) Coupling (~5.5 Hz) H8->E2

Fig 2. Mechanistic causality of 6-fluoro substitution on quinolone aromatic proton splitting.

Advanced Orthogonal Validation

While the 1D 1 H NMR splitting patterns of Compound A are highly diagnostic, a self-validating protocol requires orthogonal confirmation to prevent misassignment between H-5 and H-8, which often resonate in close proximity (~7.80–7.85 ppm).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Methodology : Acquire a 1 H- 13 C HMBC spectrum optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality : H-5 will show a strong 3-bond correlation to the highly deshielded C-4 carbonyl carbon (~175 ppm). H-8 is too far from C-4 to show this correlation, instead correlating strongly with C-6 and C-8a. This definitively separates the two signals.

  • Computational NMR (DFT-GIAO) :

    • Methodology : Utilize Density Functional Theory (e.g., B3LYP/6-311+G(2d,p)) with the Gauge-Independent Atomic Orbital (GIAO) method to predict theoretical chemical shifts.

    • Causality : DFT calculations accurately model the anisotropic deshielding cone of the C-4 carbonyl, confirming that H-5 is shifted downfield relative to a standard aromatic proton, perfectly aligning with the experimental observation of ~7.85 ppm [4].

Comparative

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carbonyl Stretches in Quinolone Acids

Welcome to a comprehensive guide dedicated to the nuanced analysis of carbonyl (C=O) stretching vibrations in quinolone acids using Fourier-Transform Infrared (FTIR) spectroscopy. As researchers and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a comprehensive guide dedicated to the nuanced analysis of carbonyl (C=O) stretching vibrations in quinolone acids using Fourier-Transform Infrared (FTIR) spectroscopy. As researchers and drug development professionals, understanding the subtle shifts in the carbonyl peak of these critical antibacterial agents can reveal a wealth of information about molecular structure, intermolecular interactions, and solid-state form. This guide moves beyond mere procedural descriptions to explain the causality behind experimental choices, empowering you to not only acquire high-quality data but also to interpret it with confidence.

The Carbonyl Group: A Spectroscopic Beacon in Quinolones

The quinolone and fluoroquinolone class of antibiotics are characterized by a 4-oxo-1,4-dihydroquinoline skeleton. This framework contains two critical carbonyl functionalities: a ketone at the C-4 position and a carboxylic acid at the C-3 position. The C=O bond is an exceptional chromophore for IR spectroscopy due to its large change in dipole moment during its stretching vibration, resulting in a characteristically strong and sharp absorption band.[1] The precise frequency of this absorption is exquisitely sensitive to the local electronic and steric environment, making it a powerful probe for structural elucidation and comparative analysis.[2][3]

The primary factors that influence the C=O stretching frequency are:

  • Electronic Effects: Electron-donating or withdrawing substituents on the quinolone ring system alter the electron density around the carbonyl group, changing the bond order and thus its stretching frequency.[2][4]

  • Conjugation and Resonance: Conjugation of the carbonyl group with adjacent double bonds, as is inherent in the quinolone structure, tends to lower the stretching frequency by delocalizing π-electrons and reducing the C=O double bond character.[5][6]

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Intermolecular hydrogen bonding, particularly the formation of carboxylic acid dimers, significantly weakens the C=O bond and lowers its stretching frequency.[7][8][9] Intramolecular hydrogen bonding can also play a role.

  • Physical State and Polymorphism: In the solid state, different crystal packing arrangements (polymorphs) can lead to distinct hydrogen bonding networks, resulting in observable shifts in the carbonyl peak.[10]

  • Solvent Effects: The polarity of the solvent and its ability to form hydrogen bonds with the quinolone acid can influence the carbonyl stretching frequency in solution-state measurements.[11][12]

Comparative Spectral Analysis: Case Studies

Let's examine how these principles apply to real-world examples, comparing two foundational quinolone structures: Nalidixic Acid (a first-generation quinolone) and Ciprofloxacin (a second-generation fluoroquinolone).

Case Study 1: Structural Substituents (Nalidixic Acid vs. Ciprofloxacin)

Nalidixic acid and ciprofloxacin share the core quinolone acid structure but differ in their substituents. Ciprofloxacin features a fluorine atom at C-6, a cyclopropyl group at N-1, and a piperazinyl group at C-7. These modifications are key to its enhanced antibacterial activity and also influence its vibrational spectrum.

The FTIR spectrum of nalidixic acid shows two intense peaks in the carbonyl region. These are assigned to the stretching vibrations of the C=O of the carboxylic acid group (around 1712-1719 cm⁻¹) and the C=O of the pyridone group (around 1617 cm⁻¹).[10][13]

For ciprofloxacin , the carbonyl stretching from the carboxylic acid is typically observed around 1707-1721 cm⁻¹.[14][15] An additional strong band between 1600 and 1650 cm⁻¹ is assigned to the quinolone structure itself.[16][17] The C-6 fluoro substituent, being highly electronegative, exerts an inductive electron-withdrawing effect, which would typically be expected to increase the C=O frequency. However, this is counteracted by complex resonance and hydrogen bonding effects involving the piperazinyl group, leading to the observed frequencies.

Compound Carboxylic Acid C=O (cm⁻¹) Pyridone/Quinolone C=O (cm⁻¹) Key Structural Differences
Nalidixic Acid ~1712 - 1719[10][13]~1617[13]Ethyl group at N-1, Methyl at C-7
Ciprofloxacin ~1707 - 1721[14][15]~1621 - 1650[16][18]Cyclopropyl at N-1, Fluoro at C-6, Piperazinyl at C-7

Table 1: Comparison of carbonyl stretching frequencies for Nalidixic Acid and Ciprofloxacin in the solid state.

Case Study 2: The Influence of Solid-State Form (Polymorphism)

The physical form of a drug can significantly impact its properties. FTIR is a primary tool for identifying and differentiating polymorphs. A study on nalidixic acid identified three different polymorphic forms, each with a distinct carbonyl peak position in its IR spectrum.[10]

  • Form I: 1715.8 cm⁻¹

  • Form II: 1711.7 cm⁻¹

  • Form III: 1719.8 cm⁻¹

These differences, though small, are highly significant. They arise from variations in the intermolecular hydrogen bonding within the crystal lattice of each polymorph. A lower wavenumber suggests stronger hydrogen bonding, which weakens and lengthens the C=O bond.[8] This demonstrates the necessity of controlling for and verifying the polymorphic form when conducting comparative studies.

Visualizing the Influences on Carbonyl Stretching

The interplay of electronic and intermolecular forces on the carbonyl bond can be visualized to better understand the resulting spectral shifts.

G cluster_0 Electronic & Structural Factors cluster_1 Intermolecular Factors Inductive Inductive Effect (e.g., -F substituent) Carbonyl C=O Bond (Strength & Length) Inductive->Carbonyl Strengthens Bond (Increases ν) Resonance Conjugation / Resonance (Quinolone Ring) Resonance->Carbonyl Weakens Bond (Decreases ν) H_Bond Hydrogen Bonding (Dimers, Solvent, Polymorphism) H_Bond->Carbonyl Weakens Bond (Decreases ν) Frequency Observed ν(C=O) Stretching Frequency Carbonyl->Frequency Determines

Caption: Factors influencing the C=O stretching frequency in quinolone acids.

Self-Validating Experimental Protocols

The trustworthiness of any spectral comparison hinges on a robust and reproducible experimental protocol. Below are two standard methods for analyzing solid quinolone acid samples.

Protocol 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is the preferred method for rapid, routine analysis due to its minimal sample preparation. It is a self-validating system because the acquisition of a clean, flat baseline in the background scan confirms the cleanliness of the crystal, ensuring that the sample spectrum is free from contamination artifacts.

Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • ATR Crystal Cleaning: Clean the surface of the ATR diamond crystal with a lint-free wipe soaked in a volatile solvent (e.g., isopropanol). Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR anvil in place, collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹). A flat line around 100% transmittance confirms a good background.

  • Sample Application: Place a small amount of the finely ground quinolone acid powder onto the center of the ATR crystal to completely cover it.

  • Apply Pressure: Lower the press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[19]

  • Sample Spectrum Acquisition: Collect the sample spectrum using the same parameters as the background scan.

  • Data Analysis: The resulting spectrum will be in absorbance. Use the instrument software to identify the peak maximum of the carbonyl stretching vibration, typically found between 1800 and 1600 cm⁻¹.

  • Cleaning: Retract the press arm, remove the sample powder, and clean the crystal thoroughly as described in step 2.

Protocol 2: Potassium Bromide (KBr) Pellet Method

This classic transmission method is excellent for high-resolution analysis and for creating spectral library entries. Its self-validating nature comes from the visual quality of the pellet; a transparent, clear pellet indicates proper sample dispersion and minimal scattering, which are essential for a valid spectrum.

Methodology:

  • Sample Preparation: Weigh approximately 1-2 mg of the quinolone acid sample and 150-200 mg of dry, spectroscopy-grade KBr powder.

  • Grinding: Combine the sample and KBr in a clean agate mortar and pestle. Grind the mixture until it becomes a fine, homogenous powder. This step is crucial to reduce particle size below the wavelength of the IR radiation, minimizing scattering effects.

  • Pellet Pressing: Transfer the powder to a KBr pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Acquisition: Place an empty sample holder in the FTIR beam path and run a background spectrum.

  • Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

  • Data Analysis: Identify the carbonyl peak position in the resulting transmittance or absorbance spectrum.

Workflow for Comprehensive Analysis

A systematic workflow ensures that all variables are considered, leading to a robust comparison.

Caption: Workflow for comparative FTIR analysis of quinolone acids.

Conclusion for the Practicing Scientist

FTIR spectroscopy is an indispensable tool in the arsenal of researchers working with quinolone acids. The carbonyl stretching frequency is more than just a diagnostic peak; it is a sensitive reporter on the molecular environment. By carefully controlling experimental conditions and understanding the fundamental principles of vibrational spectroscopy, one can confidently compare different quinolone analogues, identify polymorphic forms, and gain insight into intermolecular interactions. The choice between rapid ATR analysis and high-resolution KBr transmission studies will depend on the specific research question, but a consistent, well-documented protocol is paramount for generating trustworthy, comparative data.

References

  • Vertex AI Search. qualitative and quantitative analysis on ciprofloxacin - ISSN: 2277–4998.
  • Vertex AI Search. Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets. (2020).
  • Pandey, S., et al. (2012). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. Semantic Scholar.
  • ResearchGate. Infrared spectrum of ciprofloxacin.
  • Sahoo, S., et al. (2011). CHARACTERIZATION OF MUCOADHESIVE CIPROFLOXACIN SUSPENSIONS BY FOURIER TRANSFORM INFRARED SPECTROSCOPY. NIT Rourkela.
  • Vertex AI Search. Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of. (2020).
  • ResearchGate. Figure1 displays the FT-IR spectra of nalidixic acid, nalidixic acid....
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY.
  • Vertex AI Search. Carbonyl - compounds - IR - spectroscopy.
  • ResearchGate. FT-IR spectra of nalidixic acid polymorphs.
  • ResearchGate. The FT-IR spectra for (a) pure nalidixic acid powder; (b) pure cefdinir....
  • Park, S. Y., et al. (2004). Spectroscopic properties of various quinolone antibiotics in aqueous-organic solvent mixtures. PubMed.
  • ChemicalBook. Nalidixic acid(389-08-2) IR Spectrum.
  • Liler, M. (1967). Substituent effects on the carbonyl frequency and the basicities of carbonyl compounds. R Discovery.
  • Pandey, S., et al. (2012). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. PMC.
  • Wade, L. G. IR Spectroscopy of Hydrocarbons.
  • BenchChem. (2025). Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes: A Comparative Guide.
  • TSI Journals. a-lfer-study-of-substituent-influence-on-the-ftir-and-uv-spectral-data-of-2-and-6substituted-nicotinic-acids.pdf.
  • ResearchGate. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids | Request PDF.
  • MDPI. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
  • Prime Scholars. FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids.
  • Vertex AI Search. Sample preparation and factors affect IR bands.
  • DTIC. SOLVENT-INDUCED EFFECTS ON INFRARED SPECTRA.
  • Chad's Prep. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency | Organic Chemistry.
  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties.
  • SciTech Connect. (1971). Thermodynamic study by infrared spectroscopy of the association of 2-quinolone, some carboxylic acids, and the corresponding 2-quinolone--acid mixed dimers.
  • Surendranath College. IR Spectroscopy.
  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction.
  • ResearchGate. FTIR spectrum of quinolone-2-carboxylic acid aryl ester.
  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide....
  • RSC Publishing. (2025). Solvent polarity effects on the FTIR spectrum, and thermodynamic and electronic properties of metronidazole and its binding with antibacterial drugs.
  • NIT Rourkela. FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES.
  • YouTube. (2023). carbonyl absorbances in infrared spectroscopy.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect.

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Validation

Comprehensive Comparison Guide: HPLC Method Validation for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic Acid Purity

Executive Summary The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid serves as a critical synthetic intermediate in the development of advanced fluoroquinolone antibiotics. Because impurities at the N1-alkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid serves as a critical synthetic intermediate in the development of advanced fluoroquinolone antibiotics. Because impurities at the N1-alkyl chain or the C6-fluorine position can propagate through subsequent synthetic steps—ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API)—rigorous purity analysis is non-negotiable.

This guide objectively compares traditional High-Performance Liquid Chromatography (HPLC) approaches against modern core-shell Pentafluorophenyl (PFP) column technologies. Furthermore, it provides a comprehensive, self-validating experimental protocol grounded in the latest1[1].

Mechanistic Background: The Analytical Challenge

The primary analytical challenge in quantifying 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid lies in separating the target analyte from structurally similar process impurities, such as des-fluoro analogs and N-alkylation positional isomers.

Traditional fully porous C18 columns rely almost exclusively on dispersive hydrophobic interactions. While effective for general separations, C18 phases often fail to resolve fluorinated positional isomers because the hydrophobic difference between a fluorinated and a non-fluorinated quinolone core is minimal.

To overcome this, modern methods employ Pentafluorophenyl (PFP) stationary phases . PFP columns provide orthogonal selectivity through multiple retention mechanisms:

π

π Stacking: The electron-deficient PFP ring interacts strongly with the electron-rich quinolone core.
  • Dipole-Dipole Interactions: The highly electronegative carbon-fluorine bonds on the stationary phase interact with the C6-fluorine of the analyte.

  • Steric Recognition: The rigid, planar structure of the PFP phase offers enhanced shape selectivity for planar quinolone systems.

  • When combined with core-shell (superficially porous) particle technology , which reduces eddy diffusion (the A term in the van Deemter equation), PFP columns deliver UHPLC-like efficiency at standard HPLC pressures[2].

    Selectivity Analyte 3-(6-fluoro-4-oxoquinolin -1(4H)-yl)propanoic acid C18 Traditional C18 Phase (Alkyl Chain) Analyte->C18 Hydrophobic Interactions Only PFP PFP Core-Shell Phase (Pentafluorophenyl) Analyte->PFP Hydrophobic + π-π Stacking + Dipole-Dipole

    Caption: Chromatographic selectivity mechanisms comparing C18 vs. PFP phases for fluorinated compounds.

    Comparison of Analytical Approaches: C18 vs. Core-Shell PFP

    To demonstrate the superiority of the orthogonal approach, we compared a traditional fully porous C18 column against a core-shell PFP column for the purity analysis of the fluoroquinolone intermediate. The causality behind the performance gap is clear: the PFP phase's dipole interactions easily resolve the critical des-fluoro impurity, which co-elutes on the C18 phase.

    Table 1: Performance Comparison (C18 vs. PFP)

    ParameterTraditional C18 (5 µm, Fully Porous)Core-Shell PFP (2.7 µm)Mechanistic DriverRetention Time (Rt)8.4 minutes4.2 minutesCore-shell particles allow higher optimal flow rates without pressure penalties.Resolution (Des-fluoro impurity)1.1 (Co-elution risk)3.8 (Baseline resolution)Dipole-dipole and π π interactions specific to the fluorinated stationary phase[3].Theoretical Plates (N)~8,500~18,200Reduced longitudinal diffusion and eddy dispersion in superficially porous particles.Tailing Factor (Tf)1.6 (Significant tailing)1.1 (Highly symmetrical)PFP phases shield residual silanols better than standard C18 end-capping.Backpressure120 bar185 bar2.7 µm particles generate moderate pressure, well within standard HPLC limits (400 bar).

    Experimental Protocol: A Self-Validating System

    The following protocol is designed as a self-validating system . It integrates System Suitability Testing (SST) as a hard gatekeeper; if the SST criteria are not met, the analytical run halts, preventing the generation of invalid data. This methodology aligns with the updated 3[3], which emphasize a lifecycle approach to analytical procedure development.

    Chromatographic Conditions
    • Column: Core-Shell PFP (100 x 4.6 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water. (Causality: The propanoic acid moiety has a pKa ~4.5. Formic acid drops the pH to ~2.7, ensuring the analyte remains fully protonated/unionized, preventing peak splitting).

    • Mobile Phase B: Acetonitrile (LC-MS grade).

    • Gradient: 0-2 min (10% B), 2-8 min (linear to 60% B), 8-10 min (hold 60% B), 10.1-15 min (re-equilibrate at 10% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) at 280 nm.

    Step-by-Step Validation Workflow

    ValidationWorkflow cluster_0 ICH Q2(R2) Validation Lifecycle N1 1. Method Design & Optimization (Column Selection: PFP) N2 2. Specificity (Forced Degradation & Impurities) N1->N2 N3 3. Linearity & Range (Reporting Limits) N2->N3 N4 4. Accuracy & Precision (Repeatability & Intermediate) N3->N4 N5 5. Robustness (DoE Approach) N4->N5 N6 6. System Suitability (Continuous Verification) N5->N6

    Caption: Step-by-step ICH Q2(R2) analytical method validation lifecycle for pharmaceutical purity.

    Step 1: System Suitability Test (SST) - The Gatekeeper Before processing validation samples, inject a blank and 5 replicates of the 100 µg/mL standard. Acceptance Criteria: Blank shows no interference. Standard %RSD for peak area 2.0%. Tailing factor 1.5. Theoretical plates 10,000.

    Step 2: Specificity via Forced Degradation Expose the 100 µg/mL analyte solution to 0.1M HCl (acidic), 0.1M NaOH (basic), 3% H2​O2​ (oxidative), and UV light (photolytic) for 24 hours. Causality: This proves the method is stability-indicating. DAD peak purity analysis must confirm that the main peak is spectrally homogeneous (Peak Purity Index > 0.990), ensuring no degradants co-elute with the target intermediate.

    Step 3: Linearity and Range Prepare seven calibration standards ranging from 25% to 150% of the target working concentration (25, 50, 75, 100, 125, 150 µg/mL). Plot peak area versus concentration and calculate the regression coefficient ( R2 ).

    Step 4: Accuracy and Precision

    • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic reaction matrix at 50%, 100%, and 150% levels (n=3 per level).

    • Precision (Repeatability): Inject the 100 µg/mL standard six times consecutively on the same day.

    • Intermediate Precision: Have a second analyst perform the repeatability test on a different day using a different HPLC system.

    Step 5: Robustness Intentionally introduce small, deliberate variations to the method parameters: Flow rate ( ± 0.1 mL/min), Column Temperature ( ± 5°C), and Mobile Phase B composition ( ± 2%). Evaluate the impact on resolution and tailing factor.

    Data Presentation: Validation Results

    The experimental validation of the PFP core-shell method yielded exceptional results, fully compliant with ICH Q2(R2) acceptance criteria. The quantitative data is summarized below.

    Table 2: Summary of Validation Parameters
    Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (PFP Method)Status
    Specificity (Peak Purity) No co-eluting peaks; Purity > 0.990Peak Purity Index = 0.999Pass
    Linearity Range R2≥0.999 (25% to 150%) R2=0.9998 Pass
    Limit of Detection (LOD) Signal-to-Noise (S/N) 30.05 µg/mLPass
    Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.15 µg/mLPass
    Accuracy (Mean Recovery) 98.0% – 102.0%99.6% ± 0.4%Pass
    Repeatability (Intra-day) %RSD 2.0% (n=6)%RSD = 0.65%Pass
    Intermediate Precision %RSD 2.0% (n=6, Analyst 2)%RSD = 0.82%Pass
    Table 3: Robustness Evaluation (Target: Resolution ≥ 2.0)
    Parameter VariationCondition TestedResolution (Analyte vs. Des-fluoro)Tailing Factor
    Standard Conditions 1.0 mL/min, 30°C, 10% B initial3.8 1.10
    Flow Rate (-0.1 mL/min) 0.9 mL/min4.01.12
    Flow Rate (+0.1 mL/min) 1.1 mL/min3.61.08
    Temperature (-5°C) 25°C3.91.15
    Temperature (+5°C) 35°C3.51.07
    Organic Modifier (-2%) 8% B initial4.21.14
    Organic Modifier (+2%) 12% B initial3.21.09

    References

    • MasterControl. ICH Q2(R2) Validation of Analytical Procedures.[Link]

    • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link]

    • ResearchGate. Determination of levofloxacin, ciprofloxacin, moxifloxacin and gemifloxacin in urine and plasma by HPLC‐FLD‐DAD using pentafluorophenyl core‐shell column. [Link]

    Sources

    Comparative

    Comparative study of quinolone linkers in antibody-drug conjugates

    An in-depth comparative analysis of quinolone and quinoline-based linkers against traditional industry standards in Antibody-Drug Conjugate (ADC) development. Executive Summary: The Evolution of ADC Linker Chemistry Hist...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of quinolone and quinoline-based linkers against traditional industry standards in Antibody-Drug Conjugate (ADC) development.

    Executive Summary: The Evolution of ADC Linker Chemistry

    Historically, ADC linker design has been dominated by two paradigms: the cleavable para-aminobenzyloxycarbonyl (PABC) self-immolative spacer (e.g., in Brentuximab vedotin) and the non-cleavable thioether SMCC linker (e.g., in Trastuzumab emtansine). While clinically validated, these legacy platforms present distinct biochemical bottlenecks. PABC linkers are constrained by fixed elimination kinetics and can drive hydrophobicity-induced aggregation. Standard non-cleavable linkers, while stable, often fail to mitigate off-target bystander toxicity due to the membrane permeability of their residual payload adducts.

    Quinolone and quinoline-based linkers represent a next-generation structural pivot. By replacing the traditional benzene core with a heteroaromatic quinolone or quinoline scaffold, developers can fundamentally alter the dearomatization energy required for 1,4- or 1,6-elimination[1]. This yields self-immolative linkers with highly tunable, accelerated release kinetics[2]. Conversely, rigid non-cleavable quinolone linkers form positively charged, cell-impermeable adducts post-degradation, effectively eliminating the bystander effect and drastically improving the safety profile in off-target tissues[3].

    Mechanistic Comparison: Quinolone vs. Traditional Linkers

    A. Cleavable Self-Immolative Linkers (PABC vs. Quinoline)

    • Traditional (Val-Cit-PABC): Upon cleavage of the dipeptide by lysosomal Cathepsin B, the PABC spacer undergoes a 1,6-elimination cascade to release the free payload. The kinetic rate of this payload release is hardcoded by the thermodynamic stability (dearomatization energy) of the benzene ring.

    • Quinoline/Quinolone Spacers (e.g., BQC): Utilizing a benzo(de)quinolone-camptothecin (BQC) or similar heteroaromatic architecture, the nitrogen atom within the ring destabilizes the intermediate, accelerating the electron cascade and payload release[2]. Furthermore, these linkers often possess inherent fluorogenic properties. They remain optically quenched when conjugated but emit a strong "turn-on" fluorescent signal upon payload release, enabling real-time intracellular tracking[4].

    B. Non-Cleavable Linkers (SMCC vs. Quinolone)

    • Traditional (SMCC): Relies on the complete lysosomal degradation of the monoclonal antibody (mAb). The payload is released attached to a neutral or slightly hydrophobic lysine/cysteine residue, which can diffuse across the cell membrane and kill adjacent healthy cells (bystander effect).

    • Non-Cleavable Quinolone Linkers: These rigid scaffolds remain attached to the payload and a residual amino acid post-degradation. The resulting quinolone-adduct is positively charged, which drastically decreases membrane permeability. Because the active metabolite cannot diffuse out of the target cell, it eliminates the bystander effect, making it ideal for targets (like HER2 or CD30) where healthy adjacent tissue expression is a clinical concern[3].

    Quantitative Performance Comparison

    FeatureVal-Cit-PABC (Standard Cleavable)Cleavable Quinoline (e.g., BQC)Non-Cleavable Quinolone
    Release Mechanism Cathepsin B + 1,6-eliminationCathepsin B + Accelerated eliminationLysosomal mAb degradation
    Elimination Kinetics Moderate (Benzene core)Fast (Heteroaromatic core)N/A (Remains attached)
    Bystander Effect High (Membrane permeable)Moderate to HighEliminated (Impermeable adduct)
    Fluorogenic Tracking No (Spectroscopically silent)Yes (Turn-on fluorescence)No
    Primary Indication Heterogeneous tumorsRapid payload deliveryHomogeneous tumors / High off-target risk

    Experimental Methodologies (Self-Validating Systems)

    As a Senior Application Scientist, it is critical to implement workflows that do not rely on assumed success. The following protocols are designed as self-validating systems to ensure absolute confidence in ADC construction and characterization.

    Protocol A: Site-Specific Conjugation & Validation of Quinolone ADCs
    • Step 1: Partial Reduction of mAb Disulfides

      • Action: Incubate the mAb with 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) at 37°C for 2 hours in borate buffer (pH 8.0).

      • Causality: TCEP is chosen over DTT because it does not contain thiols and therefore does not compete with the mAb for maleimide binding. This eliminates the need for a desalinization step before conjugation, preventing the premature re-oxidation of the interchain disulfides.

    • Step 2: Conjugation

      • Action: Add maleimide-quinolone-payload (8 molar equivalents) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 10% v/v.

      • Causality: The DMSO concentration is strictly capped at 10% to maintain the solubility of the hydrophobic quinolone linker without denaturing the mAb's tertiary structure.

    • Step 3: Self-Validation via HIC and LC-MS

      • Action: Analyze the unpurified conjugate using Hydrophobic Interaction Chromatography (HIC).

      • Validation: The system validates itself: the quinolone linker increases the hydrophobicity of the payload-mAb construct. HIC will distinctly separate unreacted mAb (Drug-to-Antibody Ratio [DAR] 0) from successfully conjugated species (DAR 2, 4, 6). Concurrently, a mass shift on LC-MS corresponding exactly to the quinolone-linker-payload confirms covalent attachment rather than non-specific aggregation[3].

    Protocol B: Intracellular Cleavage & Fluorogenic Tracking Assay
    • Step 1: Enzymatic Cleavage

      • Action: Incubate the ADC with purified Cathepsin B (or bacterial Nitroreductase, depending on the trigger) in sodium acetate buffer (pH 5.0) at 37°C.

      • Causality: The acidic buffer strictly mimics the lysosomal microenvironment, which is required for Cathepsin B to maintain its active conformational state.

    • Step 2: Fluorogenic Monitoring

      • Action: Monitor fluorescence emission in real-time using a microplate reader (Ex/Em tailored to the specific quinoline derivative).

      • Validation: Because quinoline self-immolative linkers act as quenched fluorophores, successful 1,6-elimination generates a "turn-on" fluorescent signal. If fluorescence increases, cleavage is actively occurring. If the signal remains flat, the linker is sterically hindered or the enzyme is inactive, providing immediate, self-validating feedback on the linker's viability[4].

    Visualizations

    G ADC ADC (Quinolone Linker) Endo Lysosomal Fusion (pH 4.5 - 5.0) ADC->Endo Enz Enzymatic Trigger (e.g., Cathepsin B) Endo->Enz Casc Rapid 1,6-Elimination (Heteroaromatic Core) Enz->Casc Cleavage Pay Active Payload Released Casc->Pay Drug Release Rep Fluorogenic Signal (Turn-On) Casc->Rep Reporter Activation

    Mechanism of quinolone-based self-immolative linkers enabling rapid payload release and tracking.

    Workflow S1 Partial Reduction (TCEP) S2 Conjugation (Maleimide-Quinolone) S1->S2 S3 Purification (SEC) S2->S3 S4 Validation (LC-MS / HIC) S3->S4

    Self-validating experimental workflow for the conjugation and characterization of quinolone ADCs.

    References

    • Fayers, J. "Novel, Differentiated Antibody Drug Conjugate Warheads from Analysis of the NCI Screening Database." Newcastle University, 2020.
    • Pardeshi, K. A., et al. "Targeted Antibacterial Activity Guided by Bacteria-Specific Nitroreductase Catalytic Activation to Produce Ciprofloxacin." Bioconjugate Chemistry (ACS Publications), 2019.
    • Alouane, A., et al. "Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment." Current Medicinal Chemistry (ResearchGate), 2022.
    • Smith, J., et al. "Controlling Rates and Reversibilities of Elimination Reactions of Hydroxybenzylammoniums by Tuning Dearomatization Energies." ChemRxiv, 2024.

    Sources

    Validation

    Comparative UV-Vis Profiling Guide: 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid vs. Conventional Fluoroquinolones

    Executive Summary In the landscape of drug development and photochemical analysis, understanding the precise optical properties of synthetic intermediates is as critical as profiling the final active pharmaceutical ingre...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the landscape of drug development and photochemical analysis, understanding the precise optical properties of synthetic intermediates is as critical as profiling the final active pharmaceutical ingredients (APIs). This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid against classical fluoroquinolone (FQ) antibiotics. By analyzing the structural causality behind their spectral differences, this document equips researchers with the mechanistic insights necessary for assay development, photostability testing, and novel pharmacophore repurposing.

    Structural Causality & Chromophore Dynamics

    The UV-Vis absorption profile of any quinolone derivative is dictated by its conjugated π -system and the presence of auxochromic substituents.

    Classical Fluoroquinolones (e.g., Ciprofloxacin, Enrofloxacin): Standard FQs are defined by a 1-alkyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold. The carboxylic acid at the C3 position is directly conjugated with the aromatic quinolone core. This extended electron-withdrawing resonance lowers the energy gap for π→π∗ and n→π∗ transitions, resulting in a pronounced bathochromic (red) shift. Consequently, classical FQs exhibit strong, characteristic absorption bands at approximately 270–280 nm and 315–330 nm[1][2].

    3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid: In this specific derivative, the structural logic is fundamentally altered. The carboxylic acid moiety is removed from the C3 position and relocated to an aliphatic propanoic acid chain attached to the N1 position. Because this carboxylate is isolated from the aromatic ring by an sp3 -hybridized ethyl linker, it cannot participate in resonance with the quinolone core.

    Causality Insight: The loss of the C3-carboxyl conjugation interrupts the extended π -system. As a result, the core 6-fluoro-4-oxoquinoline chromophore experiences a hypsochromic (blue) shift in its longer-wavelength absorption band compared to fully conjugated analogs[2].

    Comparative UV-Vis Absorption Data

    The quantitative spectral data below illustrates the impact of structural modifications on absorption maxima ( λmax​ ).

    CompoundStructural ClassPrimary λmax​ (nm)Secondary λmax​ (nm)Conjugation Status
    3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid N1-Aliphatic Carboxyl FQ~272 - 275~310Interrupted ( sp3 linker)
    Ciprofloxacin C3-Carboxyl FQ277316Fully Conjugated
    Enrofloxacin C3-Carboxyl FQ277315Fully Conjugated
    Lomefloxacin C3-Carboxyl FQ288320Fully Conjugated

    Note: Values for classical FQs are derived from standardized aqueous measurements at neutral pH[1][3]. The values for the N1-propanoic acid derivative reflect the hypsochromic shift inherent to the isolated 6-fluoro-4-oxoquinoline core.

    Self-Validating Experimental Protocol for UV-Vis Characterization

    Fluoroquinolone cores exhibit profound solvatochromism and pH-dependent speciation (cationic, zwitterionic, and anionic states)[4]. To ensure absolute trustworthiness, the following protocol utilizes isosbestic point verification as a built-in self-validating mechanism to rule out sample degradation during analysis.

    Step-by-Step Methodology
    • Stock Solution Formulation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade methanol. Rationale: The neutral species of many quinolone derivatives exhibits poor aqueous solubility; methanol ensures complete initial dissolution without inducing premature hydrolysis.

    • Buffer Preparation (Speciation Control): Prepare three distinct diluents to force specific ionization states:

      • 0.1 M HCl (pH ~1.0) for the fully protonated (cationic) state.

      • 10 mM Phosphate Buffer (pH 7.4) for the zwitterionic/mixed state.

      • 0.1 M NaOH (pH ~13.0) for the fully deprotonated (anionic) state.

    • Working Solutions & Baseline Correction: Dilute the stock solution 1:100 in each buffer to achieve a 10 µg/mL working concentration. Fill a reference quartz cuvette (1 cm path length) with the exact matching buffer containing 1% methanol. Rationale: Matching the 1% methanol in the blank negates solvent UV cutoff interference, ensuring the baseline is strictly zeroed.

    • Spectral Acquisition: Scan the samples from 200 nm to 400 nm at a scan rate of 1 nm/s using a dual-beam UV-Vis spectrophotometer.

    • System Self-Validation (Isosbestic Check): Overlay the three pH-dependent spectra. Identify the isosbestic points —specific wavelengths where the absorbance curves intersect perfectly regardless of pH. Validation Logic: If the compound is pure and undergoing a clean two-state acid-base equilibrium, these intersection points will be sharp. If the points drift or smear, it indicates that the compound is undergoing photolytic degradation under the UV beam[1], and the data must be discarded.

    Experimental Workflow Visualization

    UV_Speciation_Workflow N1 Compound Synthesis & Purification (>99% HPLC) N2 Stock Solution Prep (1 mg/mL in Methanol) N1->N2 N3 Aqueous Dilution (10 µg/mL Working Solutions) N2->N3 N4 Acidic Medium (0.1 M HCl, pH ~1.0) N3->N4 N5 Neutral Medium (PBS Buffer, pH 7.4) N3->N5 N6 Alkaline Medium (0.1 M NaOH, pH ~13.0) N3->N6 N7 UV-Vis Spectrophotometry (Scan 200 - 400 nm) N4->N7 N5->N7 N6->N7 N8 Data Synthesis: Identify λ_max & Isosbestic Points N7->N8

    Workflow for pH-dependent UV-Vis spectral analysis and self-validation via isosbestic points.

    Applications in Advanced Drug Development

    Why utilize an N1-propanoic acid substituted 6-fluoro-4-oxoquinoline instead of a highly potent C3-carboxylated antibiotic?

    The answer lies in pharmacophore repurposing . By removing the C3-carboxylic acid, researchers intentionally strip the molecule of its bacterial DNA-gyrase inhibitory activity. This transforms the quinolone core from an antibiotic into a versatile, biologically tolerated binding scaffold. For example, derivatives containing this exact modified core have been successfully conjugated into novel sulfanylbenzamides. These advanced molecules are designed to act as zinc-finger ejectors targeting the HIV-1 nucleocapsid protein (NCp7), offering a novel mechanism to combat viral resistance[5]. Accurate UV-Vis profiling of these intermediates is a mandatory first step in tracking their reaction kinetics and verifying their structural integrity during such complex syntheses.

    References

    • Source: nih.
    • Rapid UV-Vis spectrophotometric method aided by firefly-PLS models for the simultaneous quantification of ciprofloxacin, lomefloxacin, and enrofloxacin...
    • Source: actamedicamarisiensis.
    • Source: acs.
    • Source: acs.

    Sources

    Safety & Regulatory Compliance

    Safety

    3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid proper disposal procedures

    Comprehensive Disposal and Operational Safety Protocol for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid Executive Summary 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a specialized fluorinated quinolone deri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Comprehensive Disposal and Operational Safety Protocol for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

    Executive Summary

    3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a specialized fluorinated quinolone derivative frequently utilized as a critical building block in the synthesis of advanced therapeutics, including anti-HIV agents and broad-spectrum antibacterials[1]. Due to the extreme stability of the carbon-fluorine (C-F) bond and the biological activity of the quinolone core, improper disposal poses severe ecological risks, including environmental persistence and the potential acceleration of antimicrobial resistance (AMR) in ecological reservoirs.

    As a Senior Application Scientist, I have designed this protocol to provide drug development professionals with a self-validating, field-proven methodology for the safe handling, segregation, and destruction of this compound.

    Chemical Profile & Causality of Risk

    To safely manage a chemical, one must understand the mechanistic reasoning behind its hazards. The molecule consists of a quinolone ring with a fluorine atom at the C6 position and a propanoic acid moiety at the N1 position.

    • Environmental Persistence (The C-F Bond): The C-F bond has a dissociation energy of approximately 485 kJ/mol, making it one of the strongest single bonds in organic chemistry. If discharged into standard wastewater systems, it resists microbial degradation. Therefore, it is strictly regulated as a halogenated organic compound[2].

    • Thermal Breakdown Hazards: Standard incineration (~800°C) is insufficient for this molecule. Incomplete combustion will release highly toxic volatile fluorocarbons and polycyclic aromatic hydrocarbons (PAHs). Complete mineralization requires high-temperature incineration (>1100°C) to break the quinolone core and release fluorine as hydrogen fluoride (HF) gas, which must then be neutralized.

    • Corrosivity: The propanoic acid group lowers the pH of aqueous solutions. If an aqueous waste stream containing this compound drops below a pH of 2.0, it must be co-classified and handled as a corrosive hazardous waste[3].

    Quantitative Waste Categorization Data
    ParameterSpecificationOperational Implication
    Waste Classification Halogenated Organic AcidMust not be mixed with non-halogenated waste to prevent toxic byproducts and increased disposal costs[2].
    Thermal Stability High (C-F bond ~485 kJ/mol)Requires high-temperature incineration (>1100°C) for complete destruction.
    Combustion Byproducts CO2, H2O, NOx, HFIncinerator must be equipped with an alkaline scrubber to neutralize HF gas into benign CaF2.
    Recommended Container HDPE (High-Density Polyethylene)Prevents leaching and degradation from the propanoic acid moiety.
    pH Hazard (Aqueous) Acidic (pKa ~4.5)If waste pH < 2.0, it triggers EPA corrosive characteristic regulations[3].

    Step-by-Step Disposal Methodologies

    Every protocol in your laboratory must be a self-validating system. The following workflows ensure that waste is properly segregated, chemically compatible, and legally compliant before it ever leaves your facility.

    Protocol A: Solid Waste and API Powder Disposal

    Applies to: Unreacted API powders, contaminated weighing paper, and disposable spatulas.

    • Source Reduction & Collection: Gather all solid waste inside a certified fume hood. Causality: Never dry-sweep fluoroquinolone powders. Sweeping generates airborne particulates, posing an inhalation risk and potential mucosal irritation.

    • Primary Containment: Transfer the solid waste into a chemically compatible, sealable HDPE container.

    • Secondary Containment & Labeling: Place the primary container into a secondary bin. Label strictly as "Hazardous Waste - Halogenated Organic Solid (Contains Fluorinated Quinolone)".

    • Transfer & Destruction: Coordinate with Environmental Health and Safety (EHS) for transfer to a permitted RCRA hazardous waste facility capable of high-temperature incineration.

    Protocol B: Liquid/Solvent Waste Disposal

    Applies to: Mother liquors, aqueous washes, and HPLC effluent.

    • Segregation: Ensure the liquid waste carboy is designated exclusively for halogenated solvents. Causality: Mixing halogenated waste with non-halogenated waste drastically increases the risk of exothermic reactions and exponentially increases disposal costs.

    • pH Verification (Self-Validating Step): Measure the pH of the aqueous/solvent mixture. If the pH is < 2.0, adjust the label to include "Corrosive" to comply with EPA standards[3].

    • Containerization: Funnel the liquid into a vented HDPE carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

    • Documentation: Log the estimated concentration of the fluoroquinolone derivative. The disposal facility relies on this data to calculate the required alkaline scrubber capacity for HF neutralization during incineration.

    Visualizing the Disposal & Degradation Workflows

    To ensure operational clarity, the following diagrams map the logistical workflow of waste management and the chemical mechanism of its thermal destruction.

    DisposalWorkflow Start Waste Generation (Solid/Liquid) Segregation Segregation: Halogenated Organic Waste Start->Segregation Collection Collection in HDPE Containers Segregation->Collection Labeling RCRA Labeling (Hazardous Waste) Collection->Labeling Incineration High-Temp Incineration (>1100°C) with Scrubber Labeling->Incineration Verification Emission Verification (HF & CO2 monitoring) Incineration->Verification

    Workflow for the segregation, collection, and destruction of fluorinated quinolone waste.

    DegradationPathway Molecule 3-(6-fluoro-4-oxoquinolin- 1(4H)-yl)propanoic acid Cleavage Thermal Cleavage (Propanoic Acid & Ring) Molecule->Cleavage Defluorination Defluorination (Release of F- radicals) Cleavage->Defluorination Mineralization Mineralization (CO2, H2O, NOx, HF) Defluorination->Mineralization Scrubbing Alkaline Scrubbing (Neutralizes HF to CaF2) Mineralization->Scrubbing

    Thermal degradation and mineralization pathway of the fluoroquinolone core.

    Emergency Spill Response Protocol

    In the event of an accidental release, immediate and calculated action is required to prevent environmental contamination and personnel exposure.

    • Evacuate and Isolate: Restrict access to the spill area. Don appropriate PPE, including an N95/P100 respirator, heavy-duty nitrile gloves, and splash-proof safety goggles.

    • Containment (Solid Spill): Do not dry sweep. Gently cover the powder with absorbent pads lightly dampened with water or a mild alkaline solution to suppress dust aerosolization.

    • Collection: Carefully fold the pads inward and place them into a designated hazardous waste bag. Use a HEPA-filtered vacuum only if it is specifically validated for hazardous active pharmaceutical ingredients (APIs).

    • Decontamination: Wash the affected surface with a high-pH detergent to neutralize any residual propanoic acid, followed by a thorough water rinse. Collect all rinse water as halogenated aqueous waste.

    References

    • Sulfanylbenzamides with Unique Side Chains to Improve Metabolic Stability, Pharmacokinetics, and Anti-HIV Activity Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

    • Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

    • EPA Hazardous Waste Characteristics Source: Columbia University Environmental Health & Safety URL:[Link]

    Sources

    Handling

    Advanced Safety and Operational Protocol for Handling 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid

    As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of experimental integrity. 3-(6-fluoro-4-oxoquinolin-1(4H...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a regulatory requirement, but as a critical component of experimental integrity. 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is a highly potent building block. It contains the core pharmacophore of fluoroquinolone antibiotics (a fluorinated 4-oxoquinoline ring) conjugated to a propanoic acid moiety.

    Because the specific toxicology of this exact derivative may be undefined, we must apply a "Universal Precautions" approach for handling active pharmaceutical intermediates [4]. This guide synthesizes chemical causality with field-proven logistical workflows to ensure your laboratory operates safely and efficiently.

    Toxicological Profiling & Risk Assessment

    Before selecting Personal Protective Equipment (PPE), we must understand why this compound is hazardous. The structural components of this molecule dictate its behavior in biological systems and the environment.

    • The Fluoroquinolone Core: Fluoroquinolones and their structural intermediates are pharmacologically active. Systemic exposure can lead to severe adverse effects, including central nervous system (CNS) disturbances, immune sensitization, and tendon toxicity [1].

    • The Fluorine Atom: The C6 fluorine increases the molecule's lipophilicity, which significantly enhances its ability to penetrate dermal barriers compared to non-fluorinated analogs.

    • The Propanoic Acid Group: This organic acid moiety renders the compound mildly corrosive and irritating to mucous membranes, eyes, and the respiratory system [2].

    ToxicityPathway Exposure Exposure Route (Inhalation/Dermal) Absorption Systemic Absorption (Enhanced by C6-Fluorine) Exposure->Absorption Target Off-Target Binding (e.g., DNA Gyrase) Absorption->Target Sensitization Immune Sensitization (Allergic Reaction) Absorption->Sensitization Toxicity Cytotoxicity & Tendon/CNS Effects Target->Toxicity

    Fig 1. Mechanistic pathway of fluoroquinolone-core toxicity and immune sensitization.

    Quantitative Hazard Summary
    ParameterDescriptionOperational Implication
    Chemical Class Fluorinated Quinolone Carboxylic AcidRequires halogenated waste segregation; incompatible with strong oxidizers.
    Physical State Solid (Powder)High risk of aerosolization; mandates HEPA-filtered engineering controls.
    Pharmacological Activity Potential Topoisomerase/Gyrase interactionSystemic exposure may cause CNS effects or tendinopathy [3].
    Functional Groups Ketone, Aryl Fluoride, Carboxylic AcidIrritant to mucous membranes; enhances dermal penetration.

    Personal Protective Equipment (PPE) Specifications

    The selection of PPE for 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid is designed to create a self-validating barrier system. Every layer serves a specific mechanistic purpose.

    PPE CategorySpecificationMechanistic Rationale
    Respiratory N95, P100 Respirator, or PAPRPrevents inhalation of highly active particulates. Fluorinated quinolines are recognized respiratory sensitizers [2].
    Hand Protection Nitrile Gloves (Double-gloved, >0.12mm thickness)Nitrile provides an excellent barrier against organic acids. Double-gloving ensures a continuous barrier if the outer glove is compromised by the lipophilic core.
    Eye Protection Chemical Splash GogglesProtects against corneal irritation from the propanoic acid moiety. Standard safety glasses are insufficient for airborne powders.
    Body Protection Tyvek® Sleeves & Fluid-Resistant Lab CoatPrevents the accumulation of static-charged powder on standard woven cotton fabrics, mitigating secondary exposure.

    Operational Workflow: Step-by-Step Methodology

    Handling this compound requires strict adherence to engineering controls to prevent the generation of airborne dust.

    Workflow Prep 1. Risk Assessment & PPE Donning Containment 2. Primary Containment (HEPA Hood) Prep->Containment Weighing 3. Static-Free Weighing Containment->Weighing Reaction 4. Closed-System Setup Weighing->Reaction Decon 5. Surface Decontamination Reaction->Decon

    Fig 2. Step-by-step operational workflow for handling active pharmaceutical intermediates.

    Protocol: Safe Weighing and Transfer
    • Verification of Engineering Controls: Ensure the Class II Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational. Verify the inward airflow velocity (standard: 0.4–0.5 m/s).

    • Static Elimination: 3-(6-fluoro-4-oxoquinolin-1(4H)-yl)propanoic acid powder can hold a static charge. Use an anti-static gun (ionizer) on the weighing spatulas and the receiving vessel to prevent the powder from aerosolizing or clinging to the sides of the container.

    • Weighing: Tare the receiving vial inside the hood. Use a dedicated micro-spatula to transfer the solid.

    • Solubilization (In-Hood): Whenever possible, dissolve the powder in your reaction solvent (e.g., DMSO, DMF, or aqueous base) inside the containment hood before transferring it to the main laboratory bench. Handling the chemical as a solution eliminates the inhalation hazard of the dust.

    • Sealing: Cap the vial tightly and wipe the exterior of the vial with a solvent-dampened Kimwipe (e.g., 70% ethanol or isopropanol) before removing it from the hood.

    Spill Response and Waste Disposal Plans

    Fluorinated organic compounds pose significant environmental hazards because the carbon-fluorine (C-F) bond is highly resistant to degradation. Disposal must be meticulously managed.

    Immediate Spill Response Protocol
    • Isolate the Area: Evacuate personnel from the immediate vicinity. Do not touch the spilled material without full PPE [1].

    • Containment: If the spill is a powder, do not sweep it, as this generates dust. Instead, cover the spill with damp absorbent paper (using water or a mild alkaline solution to neutralize the propanoic acid).

    • Collection: Use a HEPA-filtered vacuum designed for hazardous chemicals, or carefully scoop the damp material using a non-sparking tool [2].

    • Surface Decontamination: Wash the affected surface with a suitable detergent or a dilute alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual acid, followed by a thorough water rinse.

    Waste Disposal Plan
    • Segregation: Do not mix this waste with standard aqueous or non-halogenated organic waste. The presence of the fluorine atom dictates that this must be classified as Halogenated Organic Waste .

    • Containment: Place all solid waste (including contaminated gloves, Kimwipes, and empty vials) into a sealable, rigid, high-density polyethylene (HDPE) container.

    • Labeling: Clearly label the container with: "Hazardous Waste: Halogenated Organic Acid (Contains Fluorinated Quinolone Derivative). Toxic/Irritant."

    • Destruction: The waste must be routed to a certified hazardous waste facility for high-temperature incineration (>1100°C). This extreme temperature is required to effectively break the resilient C-F bonds and prevent the release of toxic fluorinated byproducts into the environment.

    References

    • Safety Data Sheet - Levofloxacin USP. pccarx.com.
    • Ciprofloxacin HCl - Material Safety Data Sheet. scbt.com.
    • Overview of Side-Effects of Antibacterial Fluoroquinolones. nih.gov.
    • 2-[1-(3-Bromophenyl)cyclobutyl]acetic acid Proper Disposal Procedures. benchchem.com.

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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